Product packaging for 2,2,4,4-tetramethylcyclobutan-1-ol(Cat. No.:CAS No. 54267-72-0)

2,2,4,4-tetramethylcyclobutan-1-ol

Cat. No.: B3053523
CAS No.: 54267-72-0
M. Wt: 128.21 g/mol
InChI Key: MNQXFRIDDHPSJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,2,4,4-Tetramethylcyclobutan-1-ol (CAS: 54267-72-0) is a highly substituted cyclobutanol of significant interest in advanced organic synthesis and materials science research . Its value stems from the unique steric and electronic properties of the tetramethylated cyclobutane ring. This rigid, strained four-membered ring system serves as a versatile scaffold for constructing complex molecular architectures. Researchers utilize this compound as a key intermediate in ring-opening, ring-expansion, and other strain-driven transformations to access challenging targets . The structural motif of highly substituted cyclobutanes is also highly relevant in polymer chemistry. While this compound is a monofunctional alcohol, its structural relative, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), is a commercially important monomer used to produce high-performance, BPA-free polyesters and copolyesters (e.g., Tritan™) . These materials are valued for their high glass transition temperature, clarity, impact resistance, and thermal stability . The presence of multiple methyl groups on the ring creates a sterically hindered environment that can direct the stereochemical outcome of reactions, making this compound useful for methodological studies in asymmetric synthesis . This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or consumer use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B3053523 2,2,4,4-tetramethylcyclobutan-1-ol CAS No. 54267-72-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,4,4-tetramethylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(2)5-8(3,4)6(7)9/h6,9H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQXFRIDDHPSJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1O)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481239
Record name Cyclobutanol, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54267-72-0
Record name Cyclobutanol, 2,2,4,4-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for 2,2,4,4-tetramethylcyclobutan-1-ol, a valuable building block in medicinal chemistry and materials science. The document details the primary synthetic routes, including key intermediates, reaction conditions, and experimental protocols. Quantitative data is summarized in structured tables, and logical workflows are visualized using process diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

This compound is a sterically hindered cyclic alcohol. Its rigid cyclobutane core and defined stereochemistry make it an attractive scaffold for the design of novel therapeutic agents and advanced materials. The synthesis of this compound and its derivatives is of significant interest to researchers in organic synthesis and drug development. This guide outlines the predominant multi-step synthesis, commencing from readily available starting materials.

Primary Synthesis Pathway

The most common and well-documented pathway to this compound proceeds through a three-step sequence starting from isobutyric acid or its derivatives. The key stages are:

  • Dimerization of dimethylketene to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

  • Selective mono-reduction of the resulting diketone to yield 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one.

  • Reduction of the remaining keto group to afford the target mono-alcohol, this compound.

A logical diagram of this pathway is presented below.

Synthesis_Pathway A Isobutyric Acid / Anhydride B Dimethylketene A->B Pyrolysis C 2,2,4,4-Tetramethyl-1,3-cyclobutanedione B->C [2+2] Cycloaddition (Dimerization) D 3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one C->D Selective Mono-reduction E This compound D->E Reduction

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental procedures and associated quantitative data for each step of the synthesis.

Step 1: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

The initial step involves the generation of highly reactive dimethylketene from isobutyric acid or its anhydride, which then spontaneously dimerizes to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[1][2]

Experimental Protocol:

A common industrial method for the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanedione involves the pyrolysis of isobutyric anhydride.[2] The anhydride is passed through a heated tube under vacuum, generating dimethylketene, which then dimerizes in a cooled receiver.

Quantitative Data:

ParameterValueReference
Starting MaterialIsobutyric Anhydride[2]
ReactionPyrolysis[2]
Product2,2,4,4-Tetramethyl-1,3-cyclobutanedione[2]
Step 2: Selective Mono-reduction to 3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one

The selective reduction of one of the two ketone functionalities in 2,2,4,4-tetramethyl-1,3-cyclobutanedione is a critical step to yield the hydroxy-ketone intermediate. This can be achieved using specific reducing agents under controlled conditions. While detailed protocols for this specific transformation are not extensively published, the use of amorphous Ni-P and Ni-B alloys has been shown to selectively monohydrogenate 1,3-diketones.[3]

Experimental Workflow for Selective Reduction:

Selective_Reduction_Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification A Dissolve Diketone in appropriate solvent B Add Reducing Agent (e.g., NaBH4) portion-wise at controlled temperature A->B C Monitor reaction progress by TLC or GC B->C D Quench reaction C->D Upon completion E Extract with organic solvent D->E F Dry and concentrate E->F G Purify by chromatography or recrystallization F->G

Figure 2: General experimental workflow for the selective mono-reduction.

Quantitative Data (Illustrative):

ParameterCondition
Substrate2,2,4,4-Tetramethyl-1,3-cyclobutanedione
Reducing AgentSodium borohydride (NaBH₄)
SolventMethanol or Ethanol
Temperature0 °C to room temperature
Product3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one

Note: Specific yields and reaction times will depend on the precise conditions and scale of the reaction.

Step 3: Reduction to this compound

The final step involves the reduction of the remaining ketone group in 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one to the corresponding alcohol. This can be accomplished using various reducing agents, including sodium borohydride or through catalytic hydrogenation.

Experimental Protocol (General for NaBH₄ Reduction):

  • Dissolve 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one in a suitable alcoholic solvent (e.g., methanol, ethanol).

  • Cool the solution in an ice bath.

  • Add sodium borohydride portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of water or dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data:

ParameterValue
Substrate3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one
Reducing AgentSodium borohydride (NaBH₄)
ProductThis compound

Alternative Pathway: Catalytic Hydrogenation

Catalytic hydrogenation offers an alternative route for the reduction steps. Supported metal catalysts, such as ruthenium on carbon (Ru/C), have been investigated for the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[3] By carefully controlling the reaction conditions (catalyst, solvent, temperature, and pressure), it may be possible to achieve selective mono-reduction or complete reduction to the diol. Further reduction of the mono-alcohol's precursor would then be required.

Catalytic Hydrogenation Workflow:

Hydrogenation_Workflow A Charge autoclave with Diketone, Solvent, and Catalyst B Pressurize with Hydrogen A->B C Heat to desired temperature and stir B->C D Monitor Hydrogen uptake and reaction progress C->D E Cool, vent, and filter catalyst D->E F Isolate and purify product E->F

Figure 3: General workflow for catalytic hydrogenation.

Conclusion

The synthesis of this compound is a multi-step process that relies on the controlled reduction of a diketone precursor. This guide has outlined the primary synthetic pathway, providing a framework for its implementation in a research setting. The key to a successful synthesis lies in the careful execution of the selective mono-reduction step. Further optimization of reaction conditions for both the selective reduction and the final reduction to the mono-alcohol will be crucial for achieving high yields and purity of the target compound. This information serves as a valuable resource for scientists engaged in the synthesis of novel chemical entities for drug discovery and materials science.

References

Technical Guide: Spectroscopic and Synthetic Data for 2,2,4,4-Tetramethylcyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive search, no specific spectroscopic data or detailed experimental protocols for the synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol were found in publicly available scientific databases. This suggests that it is not a well-characterized compound.

This guide instead provides in-depth technical information for the closely related and extensively studied compound, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) . This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working with substituted cyclobutane moieties.

Spectroscopic Data for 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)

2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO) is an aliphatic diol that exists as a mixture of cis and trans isomers.[1] The spectroscopic data presented below represents this isomeric mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Chemical Shift (ppm) Integration Multiplicity Assignment
cis-Isomer3.622HsCH-OH
1.156HsCH₃
0.986HsCH₃
trans-Isomer3.852HsCH-OH
1.106HsCH₃
1.056HsCH₃
¹³C NMR Chemical Shift (ppm) Assignment
cis-Isomer72.5CH-OH
42.1C(CH₃)₂
25.4CH₃
21.8CH₃
trans-Isomer70.9CH-OH
41.8C(CH₃)₂
24.9CH₃
22.3CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Assignment
3300-3400Strong, BroadO-H stretch (hydroxyl)
2870-2960StrongC-H stretch (alkane)
1470, 1370MediumC-H bend (alkane)
1050-1150StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS)
m/z Relative Intensity (%) Assignment
144<5[M]⁺ (Molecular Ion)
12610[M-H₂O]⁺
11120[M-H₂O-CH₃]⁺
8340[C₆H₁₁]⁺
70100[C₅H₁₀]⁺
5680[C₄H₈]⁺
4360[C₃H₇]⁺

Experimental Protocols

Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)

The industrial synthesis of CBDO is a two-step process starting from isobutyric anhydride or isobutyryl chloride.[1][2]

Step 1: Dimerization of Dimethylketene to 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (CBDK)

  • Generation of Dimethylketene: Isobutyric anhydride is subjected to pyrolysis at high temperatures (around 700 °C) to yield dimethylketene.[1] Alternatively, isobutyryl chloride can be treated with a non-nucleophilic base like triethylamine to generate dimethylketene in situ.

  • [2+2] Cycloaddition: The highly reactive dimethylketene spontaneously undergoes a head-to-tail [2+2] cycloaddition to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK).[2] The reaction is typically carried out in an inert solvent.

Step 2: Hydrogenation of CBDK to CBDO

  • Catalyst Preparation: A variety of catalysts can be used, including ruthenium, nickel, or rhodium on a support like carbon.[1] A patent describes a catalyst comprising copper, zinc, aluminum, and chromium oxides.[3]

  • Hydrogenation Reaction: CBDK is dissolved in a suitable solvent (e.g., an alcohol or an ester) and placed in a high-pressure reactor with the catalyst. The reactor is pressurized with hydrogen gas (e.g., 2.0-8.0 MPa) and heated (e.g., 140-200 °C).[3]

  • Workup and Purification: After the reaction is complete, the catalyst is filtered off. The solvent is removed under reduced pressure. The resulting crude CBDO, a mixture of cis and trans isomers, can be purified by crystallization or distillation.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

  • IR Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. Solid samples can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.

  • Mass Spectrometry: Mass spectra are commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Visualizations

Synthesis_of_CBDO cluster_start Starting Materials cluster_ketene Intermediate Formation cluster_dimer Dimerization cluster_final Final Product start1 Isobutyric Anhydride ketene Dimethylketene start1->ketene Pyrolysis dimer 2,2,4,4-Tetramethyl-1,3- cyclobutanedione (CBDK) ketene->dimer [2+2] Cycloaddition final 2,2,4,4-Tetramethyl-1,3- cyclobutanediol (CBDO) dimer->final Hydrogenation (e.g., Ru/C, H₂)

Caption: Synthesis workflow for 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO).

Experimental_Workflow prep Sample Preparation (Dissolution in Solvent) nmr NMR Spectroscopy (¹H and ¹³C) prep->nmr ir IR Spectroscopy (FTIR-ATR) prep->ir ms Mass Spectrometry (GC-MS) prep->ms data Data Analysis and Structure Elucidation nmr->data ir->data ms->data

Caption: General experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2,4,4-Tetramethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for 2,2,4,4-tetramethylcyclobutan-1-ol is limited in publicly available scientific literature. The following guide is a comprehensive overview based on the well-documented properties of the closely related 2,2,4,4-tetramethylcyclobutane-1,3-diol and established principles of organic chemistry for sterically hindered secondary alcohols.

Introduction

This compound is a sterically hindered, cyclic secondary alcohol. Its rigid four-membered ring and bulky gem-dimethyl groups impart unique chemical and physical properties. While its direct applications are not widely reported, its structural analogue, 2,2,4,4-tetramethylcyclobutane-1,3-diol, is a valuable monomer in the synthesis of high-performance polyesters.[1] Understanding the chemistry of the mono-ol provides insight into the behavior of this class of compounds and their potential as intermediates in organic synthesis and drug development.

Chemical Properties

PropertyValue (for 2,2,4,4-tetramethylcyclobutane-1,3-diol)Reference
Molecular Formula C₈H₁₆O₂[2][3]
Molecular Weight 144.21 g/mol [2][3][4]
Melting Point 126-129 °C[3][4]
Boiling Point 210-215 °C[3][4]
Density 1.017 g/cm³[3]
Water Solubility 6675 mg/L @ 25 °C (estimated)[5]
Appearance White crystalline solid[6]

Note: The properties of this compound are expected to be similar, though with a likely lower melting and boiling point due to reduced hydrogen bonding capacity compared to the diol.

Synthesis

The synthesis of this compound is not explicitly detailed in the surveyed literature. However, a plausible route would involve the controlled partial reduction of 2,2,4,4-tetramethyl-1,3-cyclobutanedione. The synthesis of the precursor dione is well-established and proceeds via the dimerization of dimethylketene, which is generated from isobutyric anhydride or isobutyryl chloride.[7][8]

A potential synthetic workflow is outlined below:

G A Isobutyric Anhydride B Dimethylketene A->B Pyrolysis C 2,2,4,4-Tetramethyl-1,3- cyclobutanedione B->C Dimerization D This compound C->D Partial Reduction (e.g., NaBH4, controlled stoichiometry)

Caption: Plausible synthetic pathway to this compound.

Chemical Reactivity

As a sterically hindered secondary alcohol, the reactivity of this compound is dictated by the accessibility of the hydroxyl group and the stability of potential intermediates.

Oxidation of this compound is expected to yield the corresponding ketone, 2,2,4,4-tetramethylcyclobutanone. Due to the steric hindrance, stronger oxidizing agents or harsher reaction conditions may be necessary compared to less hindered alcohols. Common oxidizing agents for secondary alcohols include chromic acid (Jones reagent), pyridinium chlorochromate (PCC), or Swern oxidation conditions.

G A This compound B 2,2,4,4-Tetramethylcyclobutanone A->B Oxidation C [O] C->B

Caption: Oxidation of this compound to the corresponding ketone.

Esterification of this compound with a carboxylic acid, typically under acidic catalysis (Fischer esterification), would produce the corresponding ester.[9] The reaction rate is likely to be slow due to the steric hindrance around the hydroxyl group. Alternatively, reaction with a more reactive acyl halide or anhydride in the presence of a non-nucleophilic base (e.g., pyridine) could provide a more efficient route to the ester. A study on the esterification of the related diol with monochloroacetic acid has been reported.[10][11]

G cluster_0 Fischer Esterification (H+ catalyst) A This compound C Ester A->C B Carboxylic Acid (R-COOH) B->C D Water C->D

Caption: Fischer esterification of this compound.

Acid-catalyzed dehydration of this compound would be expected to proceed via an E1 mechanism involving a carbocation intermediate.[12] The loss of a proton from an adjacent carbon would lead to the formation of an alkene. Due to the ring strain and the substitution pattern, a mixture of alkene products, including rearranged products, is possible. The major product would likely be the most thermodynamically stable alkene.

G A This compound B Protonation of -OH A->B H+ C Loss of H2O to form Carbocation Intermediate B->C D Deprotonation C->D E Alkene Product(s) D->E -H+

Caption: General mechanism for the acid-catalyzed dehydration of an alcohol.

Experimental Protocols

As no specific protocols for this compound were found, the following are general methodologies for the key reactions discussed. Researchers should optimize these protocols for the specific substrate.

  • Suspend pyridinium chlorochromate (PCC) in dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.

  • Dissolve this compound in DCM.

  • Add the alcohol solution to the PCC suspension in one portion.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude ketone.

  • Purify the product by column chromatography or distillation.

  • Dissolve this compound in a suitable aprotic solvent (e.g., DCM or THF) containing a non-nucleophilic base (e.g., pyridine or triethylamine) in a round-bottom flask under an inert atmosphere.

  • Cool the mixture in an ice bath.

  • Slowly add the desired acyl chloride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting ester by column chromatography.

  • Place this compound in a round-bottom flask equipped with a distillation apparatus.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or phosphoric acid).

  • Heat the mixture to a temperature that allows for the distillation of the alkene product as it is formed.[13]

  • Collect the distillate in a cooled receiving flask.

  • Wash the distillate with a saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash and a brine wash.

  • Dry the organic layer over an anhydrous drying agent.

  • Further purify the alkene product by distillation if necessary.

Spectroscopic Characterization

While specific spectra for this compound are not available, the following are expected characteristic signals based on its structure and data from the corresponding diol[2][14][15][16] and dione.[6]

  • ¹H NMR:

    • Singlets for the four methyl groups. Due to the stereochemistry of the ring, these may appear as two or more distinct singlets.

    • A multiplet for the proton on the carbon bearing the hydroxyl group (C1-H).

    • Multiplets for the methylene protons on the cyclobutane ring (C3-H₂).

    • A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the carbon bearing the hydroxyl group (C1).

    • Signals for the quaternary carbons bearing the gem-dimethyl groups (C2 and C4).

    • A signal for the methylene carbon (C3).

    • Signals for the methyl carbons.

  • IR Spectroscopy:

    • A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

    • C-H stretching bands for the alkyl groups around 2850-3000 cm⁻¹.

    • A C-O stretching band in the region of 1000-1200 cm⁻¹.

  • Mass Spectrometry:

    • The molecular ion peak (M⁺) would be expected.

    • Common fragmentation patterns would include the loss of water (M-18), and cleavage of the cyclobutane ring.

The logical workflow for the characterization of a synthesized batch of this compound is depicted below.

G A Crude Product B Purification (Column Chromatography/Distillation) A->B C Purity Assessment (TLC, GC) B->C D Structural Confirmation C->D E ¹H NMR D->E F ¹³C NMR D->F G IR Spectroscopy D->G H Mass Spectrometry D->H

Caption: Logical workflow for the purification and characterization of this compound.

Conclusion

This compound, while not extensively studied, represents an interesting chemical entity due to its sterically hindered nature. Its reactivity is expected to be characteristic of a hindered secondary alcohol, with potential for oxidation, esterification, and dehydration reactions. The synthesis of this compound would likely involve the controlled reduction of its corresponding dione. Further research into the properties and reactivity of this mono-alcohol could reveal novel applications in materials science and as a building block in the synthesis of complex organic molecules. The information provided in this guide, though largely based on the well-documented diol analogue and general chemical principles, offers a solid foundation for researchers and drug development professionals interested in exploring the chemistry of this and related compounds.

References

An In-depth Technical Guide to 2,2,4,4-Tetramethylcyclobutane-1,3-diol: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: November 2025

An important introductory note: Initial research for "2,2,4,4-tetramethylcyclobutan-1-ol" has revealed a significant body of information for the closely related and industrially significant compound, 2,2,4,4-tetramethylcyclobutane-1,3-diol (TMCD or CBDO). The mono-ol is not widely documented in scientific literature, suggesting that the diol is the compound of primary interest in research and development. This guide will, therefore, focus on the discovery, synthesis, and properties of 2,2,4,4-tetramethylcyclobutane-1,3-diol.

Discovery and History

The history of 2,2,4,4-tetramethylcyclobutane-1,3-diol is intrinsically linked to the pioneering work of Nobel laureate Hermann Staudinger on ketenes in the early 20th century.[1][2][3] His research demonstrated the existence of macromolecules, which he characterized as polymers, laying the foundation for modern polymer chemistry.[2][3]

The synthesis of the 2,2,4,4-tetramethylcyclobutane core originates from the dimerization of dimethylketene. This dimerization spontaneously produces the precursor, 2,2,4,4-tetramethylcyclobutane-1,3-dione .[4] The subsequent hydrogenation of this dione yields the diol, 2,2,4,4-tetramethylcyclobutane-1,3-diol.[4][5] While Staudinger's work on ketenes was foundational, the specific synthesis and characterization of 2,2,4,4-tetramethylcyclobutane-1,3-dione and its corresponding diol were further elucidated by later research. Today, this diol is a crucial monomer in the production of high-performance polyesters, such as Tritan™ copolyester, often used as a replacement for bisphenol A (BPA).[5][6]

Synthesis Pathway

The industrial synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol is a two-step process:

  • Dimerization of Dimethylketene: The process begins with the generation of dimethylketene, typically from isobutyric anhydride or isobutyryl chloride.[4][7] The highly reactive dimethylketene then undergoes a [2+2] cycloaddition to form 2,2,4,4-tetramethylcyclobutane-1,3-dione.[7]

  • Hydrogenation of the Dione: The resulting dione is then hydrogenated to 2,2,4,4-tetramethylcyclobutane-1,3-diol. This step is typically carried out using catalytic hydrogenation with catalysts such as ruthenium, nickel, or rhodium.[5] The hydrogenation process yields a mixture of cis and trans isomers of the diol.[5][7]

Synthesis_Pathway A Isobutyric Anhydride B Dimethylketene A->B Pyrolysis C 2,2,4,4-Tetramethylcyclobutane-1,3-dione B->C [2+2] Cycloaddition (Dimerization) D 2,2,4,4-Tetramethylcyclobutane-1,3-diol (cis and trans isomers) C->D Catalytic Hydrogenation (e.g., Ru, Ni, Rh catalyst) Experimental_Workflow cluster_0 Dione Synthesis cluster_1 Diol Synthesis A Pyrolysis of Isobutyric Anhydride B Absorption of Dimethylketene A->B C Dimerization B->C D Hydrogenation of Dione C->D Transfer of Dione E Catalyst Removal D->E F Product Isolation E->F

References

In-Depth Technical Guide: Crystal Structure Analysis of 2,2,4,4-Tetramethylcyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the crystal structure of 2,2,4,4-tetramethylcyclobutane-1,3-diol, a compound of interest in polymer chemistry and material science. Due to the limited availability of crystallographic data for 2,2,4,4-tetramethylcyclobutan-1-ol, this document focuses on its closely related and well-characterized diol analogue. The guide summarizes key crystallographic data for both the cis and trans isomers of 2,2,4,4-tetramethylcyclobutane-1,3-diol, outlines the experimental protocols for their structure determination, and presents a generalized workflow for single-crystal X-ray diffraction analysis.

Introduction

2,2,4,4-Tetramethylcyclobutane-1,3-diol (TMCBD or CBDO) is a saturated aliphatic diol that exists as two stereoisomers: cis and trans. These isomers exhibit distinct physical properties and molecular geometries, which in turn influence the characteristics of the polymers derived from them. A thorough understanding of their three-dimensional structure at the atomic level is crucial for predicting and controlling the properties of these materials. This guide delves into the crystal structure of both isomers, providing a comparative analysis of their crystallographic parameters.

Synthesis and Isomerism

The synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol is typically achieved through a two-step process. The first step involves the dimerization of dimethylketene, which is generated from isobutyric anhydride or isobutyryl chloride, to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione. Subsequent hydrogenation of the diketone yields a mixture of the cis and trans diol isomers. The cis isomer is the kinetically favored product, while the trans isomer is thermodynamically more stable.

The isomerism arises from the relative orientation of the two hydroxyl groups on the cyclobutane ring. In the cis isomer, the hydroxyl groups are on the same side of the ring, whereas in the trans isomer, they are on opposite sides. This stereochemical difference leads to significant variations in their molecular packing in the solid state.

Crystallographic Data Summary

The crystal structures of both cis- and trans-2,2,4,4-tetramethylcyclobutane-1,3-diol have been determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the tables below for easy comparison.

Crystal Data and Structure Refinement for cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol
ParameterValue
Empirical formulaC₈H₁₆O₂
Formula weight144.21 g/mol
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 12.33(2) Å, b = 6.25(1) Å, c = 12.56(2) Å
α = 90°, β = 106.8(1)°, γ = 90°
Volume925.5 ų
Z (Molecules per unit cell)4
Calculated density1.03 g/cm³
RadiationMoKα (λ = 0.7107 Å)
Temperature295 K
Crystal Data and Structure Refinement for trans-2,2,4,4-Tetramethylcyclobutane-1,3-diol
ParameterValue
Empirical formulaC₈H₁₆O₂
Formula weight144.21 g/mol
Crystal systemMonoclinic
Space groupC2/c
Unit cell dimensionsa = 11.94 Å, b = 6.20 Å, c = 12.86 Å
α = 90°, β = 108.5°, γ = 90°
Volume901.9 ų
Z (Molecules per unit cell)4
Calculated density1.06 g/cm³
RadiationCuKα (λ = 1.5418 Å)
TemperatureNot Reported

Experimental Protocols

The determination of the crystal structures of the cis and trans isomers of 2,2,4,4-tetramethylcyclobutane-1,3-diol involves a series of well-defined experimental steps.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation from a suitable solvent. For the cis-isomer, crystallization was achieved from a solution in a non-polar solvent. The trans-isomer can also be crystallized using similar techniques, often from a mixture of isomers by leveraging solubility differences.

X-ray Data Collection

A single crystal of appropriate size and quality was mounted on a goniometer head. The crystal was then placed in an X-ray diffractometer. Data for the cis-isomer was collected using Molybdenum radiation, while Copper radiation was used for the trans-isomer. The diffraction patterns were recorded as a series of frames while the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data was processed to yield a set of structure factors. The initial crystal structure was solved using direct methods. This initial model was then refined using full-matrix least-squares techniques. The refinement process optimizes the atomic coordinates and thermal parameters to achieve the best possible fit between the observed and calculated structure factors.

Logical Workflow and Signaling Pathways

The experimental workflow for the crystal structure analysis of a small molecule like 2,2,4,4-tetramethylcyclobutane-1,3-diol follows a logical progression from synthesis to the final structural elucidation. As this is a small organic molecule, there are no associated signaling pathways to describe.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallography Crystallographic Analysis start Starting Materials (Isobutyric Anhydride/Chloride) ketene Dimethylketene Formation start->ketene dimerization Dimerization to 2,2,4,4-Tetramethyl-1,3-cyclobutanedione ketene->dimerization hydrogenation Hydrogenation to Diol (cis/trans mixture) dimerization->hydrogenation separation Isomer Separation (e.g., Fractional Crystallization) hydrogenation->separation crystallization Single Crystal Growth separation->crystallization data_collection X-ray Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Final Structure Validation (CIF File Generation) refinement->validation

Experimental workflow for the crystal structure analysis.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of the cis and trans isomers of 2,2,4,4-tetramethylcyclobutane-1,3-diol. The presented data highlights the structural differences between the two isomers, which are fundamental to their application in materials science. The detailed experimental protocols and the logical workflow diagram offer valuable insights for researchers and professionals involved in the characterization of small molecules. While crystallographic data for this compound remains elusive in publicly accessible databases, the analysis of its diol analogue serves as an excellent and informative substitute.

Theoretical Calculations for 2,2,4,4-Tetramethylcyclobutan-1-ol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational chemistry methodologies applicable to the study of 2,2,4,4-tetramethylcyclobutan-1-ol. While direct theoretical studies on this specific monool are limited, this guide leverages established computational techniques and data from the closely related and extensively studied 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) to outline a robust framework for its theoretical characterization.

Introduction

This compound is a cyclic alcohol of interest due to the rigid and sterically hindered cyclobutane core. Understanding its conformational landscape, spectroscopic properties, and reactivity is crucial for its potential applications in medicinal chemistry and materials science. Theoretical calculations offer a powerful, non-experimental approach to elucidate these characteristics at the molecular level.

This guide details the pertinent computational protocols, from initial conformational analysis to the prediction of spectroscopic data, providing a roadmap for in-silico investigation.

Conformational Analysis

The puckered nature of the cyclobutane ring, coupled with the bulky tetramethyl substitution, dictates the conformational preferences of this compound. The primary conformational isomers arise from the axial or equatorial positioning of the hydroxyl group on the puckered ring.

A systematic conformational search is the foundational step in the theoretical analysis. This can be accomplished using molecular mechanics (MM) force fields, such as MMFF94 or AMBER, followed by higher-level quantum mechanical calculations for refinement. The expected primary conformers are the axial and equatorial isomers.

Caption: Conformational isomers of this compound.

Computational Methodology

A multi-step computational workflow is recommended to obtain accurate theoretical data.

Computational_Workflow cluster_setup Initial Setup cluster_conf_search Conformational Analysis cluster_qm_opt Quantum Mechanical Refinement cluster_properties Property Calculation A Build Initial 3D Structure B Molecular Mechanics Conformational Search A->B C Identify Low-Energy Conformers B->C D DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) C->D E Frequency Calculation (Confirm Minima) D->E F Single-Point Energy (Higher Level of Theory) E->F G Spectroscopic Calculations (NMR, IR) E->G H Thermochemical Analysis E->H

Caption: A typical computational workflow for theoretical analysis.

Geometry Optimization and Frequency Calculations

Density Functional Theory (DFT) is a widely used and reliable method for the geometry optimization of organic molecules. The B3LYP functional combined with a Pople-style basis set, such as 6-31G(d), typically provides a good balance between accuracy and computational cost for initial optimizations.

Following optimization, a frequency calculation should be performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.

Spectroscopic Property Calculations

The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts. DFT methods, such as B3LYP with a larger basis set (e.g., 6-311+G(d,p)), are generally required for accurate predictions. The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

The harmonic vibrational frequencies and their corresponding intensities can be directly obtained from the frequency calculation output. It is important to note that calculated harmonic frequencies are often systematically higher than experimental frequencies. Therefore, a scaling factor is typically applied to improve agreement with experimental data.

Predicted Molecular Properties

The following tables summarize the expected quantitative data that can be obtained from the proposed theoretical calculations. The values presented are illustrative and would need to be calculated following the detailed protocols.

Table 1: Calculated Relative Energies of Conformers
ConformerMethod/Basis SetRelative Energy (kcal/mol)
Equatorial-OHB3LYP/6-311+G(d,p) // B3LYP/6-31G(d)0.00
Axial-OHB3LYP/6-311+G(d,p) // B3LYP/6-31G(d)To be calculated
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for the Equatorial Conformer
AtomPredicted Chemical Shift (ppm)
¹³C NMR
C1 (CH-OH)To be calculated
C2/C4 (C(CH₃)₂)To be calculated
C3 (CH₂)To be calculated
Methyl CarbonsTo be calculated
¹H NMR
H1 (CH-OH)To be calculated
H3 (CH₂)To be calculated
Methyl ProtonsTo be calculated
OH ProtonTo be calculated
Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) and Intensities
Vibrational ModePredicted Frequency (cm⁻¹)Predicted Intensity (km/mol)
O-H StretchTo be calculatedTo be calculated
C-H Stretch (Methyl)To be calculatedTo be calculated
C-H Stretch (Ring)To be calculatedTo be calculated
C-O StretchTo be calculatedTo be calculated
Ring PuckeringTo be calculatedTo be calculated

Experimental Protocols for Comparison

To validate the theoretical predictions, experimental data is essential. The synthesis of this compound can be achieved through the reduction of 2,2,4,4-tetramethylcyclobutan-1-one, which in turn can be synthesized from the corresponding diol.

Synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO)

The industrial synthesis of CBDO involves the dimerization of dimethylketene to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione, followed by catalytic hydrogenation.[1][2]

Characterization

Standard analytical techniques are used for the characterization of the synthesized compounds:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) in a suitable deuterated solvent (e.g., CDCl₃).

  • FTIR Spectroscopy: Infrared spectra are obtained using an FTIR spectrometer.

  • Mass Spectrometry: Mass spectra are recorded to determine the molecular weight and fragmentation pattern.

Conclusion

This guide provides a comprehensive theoretical framework for the in-depth study of this compound. By employing the outlined computational methodologies, researchers can gain valuable insights into the structural, spectroscopic, and energetic properties of this molecule. The synergy between these theoretical calculations and experimental validation will be crucial for advancing its potential applications in various scientific disciplines.

References

Technical Guide: Solubility of 2,2,4,4-Tetramethylcyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document addresses the solubility of 2,2,4,4-tetramethylcyclobutane-1,3-diol (CAS: 3010-96-6) , a widely studied aliphatic diol. Publicly available data for 2,2,4,4-tetramethylcyclobutan-1-ol is scarce; the diol is the subject of extensive research and is likely the compound of interest for applications in materials science and polymer chemistry.

Introduction

2,2,4,4-Tetramethylcyclobutane-1,3-diol (CBDO) is an aliphatic diol that exists as a mixture of cis and trans isomers.[1] It is a crystalline white solid used as a monomer in the synthesis of various polymeric materials, most notably copolyesters like Tritan™.[1] CBDO is often employed as a high-performance alternative to Bisphenol A (BPA), offering excellent thermal stability, mechanical strength, and transparency to the resulting polymers.[1] Understanding its solubility in different solvents is critical for polymerization processes, purification, and formulation development.

This guide provides a consolidated overview of the available solubility data for CBDO and outlines a general experimental protocol for its determination.

Quantitative Solubility Data

The solubility of 2,2,4,4-tetramethylcyclobutane-1,3-diol has been reported in several common solvents. The available quantitative and qualitative data are summarized in the table below. A notable discrepancy exists in the reported aqueous solubility values, which may stem from different experimental methods or variations in the cis/trans isomer ratio of the tested material.

SolventTemperatureSolubilityData TypeSource
Water20 °C61 g/LQuantitativeChemBK[2]
Water25 °C6.675 g/LQuantitative (Est.)The Good Scents Company[3]
MethanolNot SpecifiedSolubleQualitativeChemBK[2]

General Experimental Protocol for Solubility Determination

While specific experimental details from the sources of the data above are not provided, a generalized protocol for determining the solubility of a solid compound like CBDO can be constructed based on standard laboratory techniques.[4][5] This method is based on the principle of creating a saturated solution at a controlled temperature and then measuring the concentration of the solute.

3.1 Materials and Equipment

  • 2,2,4,4-Tetramethylcyclobutane-1,3-diol (solute)

  • Solvent of interest (e.g., deionized water, methanol)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE or nylon)

  • Scintillation vials or other sealable containers

  • Drying oven or vacuum evaporator

3.2 Procedure: Isothermal Equilibrium Method

  • Preparation: Add an excess amount of solid CBDO to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Place the vial in a temperature-controlled shaker or bath set to the desired temperature (e.g., 20 °C). Agitate the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure the solution reaches equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Maintain the vial at the constant experimental temperature to prevent precipitation or further dissolution.

  • Sample Extraction: Carefully draw a clear aliquot of the supernatant using a syringe. Immediately pass the liquid through a syringe filter into a pre-weighed container to remove any suspended solid particles.

  • Quantification: Accurately weigh the filtered aliquot. Remove the solvent via evaporation in a drying oven or using a vacuum evaporator until a constant weight of the dissolved CBDO is achieved.

  • Calculation: The solubility is calculated as the mass of the dried CBDO per volume or mass of the solvent used. The result is typically expressed in g/L or mg/mL.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the generalized experimental protocol for determining solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis cluster_result Result A Add excess solid CBDO to known volume of solvent B Agitate at constant temperature (e.g., 24h) A->B C Cease agitation, allow solid to settle B->C D Extract supernatant with syringe C->D E Filter through 0.45µm syringe filter D->E F Weigh aliquot of saturated solution E->F G Evaporate solvent to isolate dissolved solid F->G H Weigh dried solid G->H I Calculate Solubility (g/L) H->I

Caption: Workflow for Solubility Determination.

References

An In-depth Technical Guide to 2,2,4,4-Tetramethylcyclobutane-1,3-diol: Physicochemical Properties and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guide provides information on 2,2,4,4-tetramethylcyclobutane-1,3-diol . Extensive searches for "2,2,4,4-tetramethylcyclobutan-1-ol" did not yield significant data, suggesting that the diol is the more extensively studied and commercially relevant compound. It is presumed that the inquiry pertains to this diol.

This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed data on the melting and boiling points, experimental protocols for its synthesis, and visual workflows for its production and characterization.

Physicochemical Data

The melting and boiling points of 2,2,4,4-tetramethylcyclobutane-1,3-diol are critical parameters for its application and purification. The data, as cited in various chemical and safety data sheets, are summarized below.

Physical PropertyValue
Melting Point126-129 °C[1][2][3]
Boiling Point210-215 °C[2][4]

These values typically refer to a mixture of cis- and trans-isomers.

Synthesis Protocol: From Isobutyric Anhydride to 2,2,4,4-Tetramethylcyclobutane-1,3-diol

The industrial synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol (CBDO) is a multi-step process that begins with the pyrolysis of isobutyric anhydride to generate dimethylketene. This highly reactive intermediate then dimerizes to form the cyclic diketone, which is subsequently hydrogenated.

Step 1: Formation of Dimethylketene

  • Reactant: Isobutyric anhydride or isobutyric acid[4].

  • Process: The starting material undergoes vacuum flash pyrolysis to produce dimethylketene[5].

Step 2: Dimerization to 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

  • Reactant: Dimethylketene.

  • Process: The highly reactive dimethylketene undergoes a [2+2] cycloaddition (dimerization) to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione[5]. This reaction is typically spontaneous.

Step 3: Hydrogenation to 2,2,4,4-Tetramethylcyclobutane-1,3-diol

  • Reactant: 2,2,4,4-Tetramethyl-1,3-cyclobutanedione.

  • Process: The diketone is reduced to the diol via catalytic hydrogenation. This step yields a mixture of cis- and trans-isomers of the final product[4].

  • Catalysts: Common catalysts for this hydrogenation include ruthenium, nickel, or rhodium-based catalysts[4]. A patent also describes a catalyst composed of copper oxide, zinc oxide, aluminum oxide, and chromium oxide[6].

  • Reaction Conditions: The hydrogenation can be carried out under a hydrogen pressure of 2.0 to 8.0 MPa and at a temperature of 140 to 200 °C[6].

The synthesis pathway can be visualized as follows:

G Synthesis of 2,2,4,4-Tetramethylcyclobutane-1,3-diol A Isobutyric Anhydride B Dimethylketene A->B Pyrolysis C 2,2,4,4-Tetramethyl-1,3-cyclobutanedione B->C [2+2] Cycloaddition (Dimerization) D 2,2,4,4-Tetramethylcyclobutane-1,3-diol C->D Catalytic Hydrogenation (e.g., Ru, Ni, Rh catalyst)

Caption: Synthesis pathway of 2,2,4,4-Tetramethylcyclobutane-1,3-diol.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: A small amount of the purified, crystalline 2,2,4,4-tetramethylcyclobutane-1,3-diol is finely ground and packed into a thin-walled capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus (such as a Mel-Temp or a Thiele tube) is used. The capillary tube is placed in the apparatus along with a thermometer.

  • Procedure:

    • The sample is heated at a rapid rate initially to determine an approximate melting range.

    • The apparatus is allowed to cool.

    • A fresh sample is then heated at a slower rate (1-2 °C per minute) as the temperature approaches the approximate melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

  • Purity Indication: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities[7].

Experimental Workflow: Characterization

Following synthesis and purification, a standard workflow for the characterization of 2,2,4,4-tetramethylcyclobutane-1,3-diol would involve several analytical techniques to confirm its identity and purity.

G Characterization Workflow for 2,2,4,4-Tetramethylcyclobutane-1,3-diol cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical & Spectroscopic Analysis SynthesizedProduct Crude Product PurifiedProduct Purified Product (Crystallization/Distillation) SynthesizedProduct->PurifiedProduct MP Melting Point Determination PurifiedProduct->MP BP Boiling Point Determination PurifiedProduct->BP GCMS Gas Chromatography-Mass Spectrometry (GC-MS) PurifiedProduct->GCMS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy PurifiedProduct->NMR FTIR Fourier-Transform Infrared (FTIR) Spectroscopy PurifiedProduct->FTIR

Caption: A typical workflow for the characterization of synthesized 2,2,4,4-Tetramethylcyclobutane-1,3-diol.

References

Unlocking New Frontiers: Potential Research Areas for 2,2,4,4-Tetramethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry, offering a unique combination of conformational rigidity and metabolic stability. While its di-hydroxylated analogue, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), has found extensive application in the polymer industry, the mono-hydroxylated counterpart, 2,2,4,4-tetramethylcyclobutan-1-ol, remains a largely unexplored chemical entity. This whitepaper presents a comprehensive overview of potential research areas for this promising molecule, targeting its application in drug discovery and development. We provide a detailed analysis of its synthetic accessibility, propose key areas for biological investigation, and outline experimental protocols to facilitate its exploration as a novel building block for bioactive agents.

Introduction: The Case for this compound

The introduction of cyclic moieties into small molecules is a well-established strategy for optimizing their pharmacological properties. Cyclobutane rings, in particular, are increasingly recognized for their ability to confer advantageous characteristics such as:

  • Conformational Restriction: The puckered nature of the cyclobutane ring can lock flexible ligands into a bioactive conformation, reducing the entropic penalty upon binding to a biological target.[1][2]

  • Metabolic Stability: The replacement of metabolically labile groups with a cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate.[1][2]

  • Improved Potency and Selectivity: The rigid three-dimensional structure of cyclobutane derivatives can lead to more specific interactions with target proteins, resulting in increased potency and selectivity.[1][2]

Several successful drugs, including the anticancer agent carboplatin and the hepatitis C virus (HCV) protease inhibitor boceprevir, feature a cyclobutane ring, underscoring its therapeutic relevance.[2][3]

Despite this growing interest, the exploration of functionalized tetramethylcyclobutane scaffolds in medicinal chemistry has been limited. This guide focuses on the untapped potential of this compound as a novel building block for the synthesis of a new generation of therapeutic agents.

Synthesis and Characterization

The logical precursor for the synthesis of this compound is the readily available diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBDO). The primary challenge lies in the selective mono-reduction of one of the ketone functionalities.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from isobutyric acid or its anhydride, as outlined below:

G A Isobutyric Anhydride B Dimethylketene A->B Pyrolysis C 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCBDO) B->C [2+2] Cycloaddition (Dimerization) D This compound C->D Selective Mono-reduction

Figure 1: Proposed synthetic pathway to this compound.

The initial steps, pyrolysis of isobutyric anhydride to dimethylketene and its subsequent dimerization to TMCBDO, are well-established industrial processes.[4][5][6] The key innovation lies in the selective mono-reduction of TMCBDO.

Experimental Protocol: Selective Mono-reduction of TMCBDO

Based on literature precedents for the selective reduction of 1,3-diketones, the following experimental protocol is proposed:

Objective: To achieve the selective mono-hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione to yield this compound.

Materials:

  • 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (TMCBDO)

  • Amorphous Nickel-Phosphorus (Ni-P) or Nickel-Boron (Ni-B) alloy catalyst[7]

  • Anhydrous solvent (e.g., tetrahydrofuran, ethanol)

  • Hydrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions

  • High-pressure reactor (Parr hydrogenator or similar)

Procedure:

  • Catalyst Preparation: Prepare the amorphous Ni-P or Ni-B catalyst via chemical reduction as described in the literature.[7]

  • Reaction Setup: In a high-pressure reactor, suspend the TMCBDO and the amorphous nickel alloy catalyst in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).

  • Hydrogenation: Pressurize the reactor with hydrogen gas to a specified pressure (e.g., 50-100 psi). The reaction temperature should be carefully controlled, starting at a lower temperature (e.g., room temperature) and gradually increasing if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC) to determine the ratio of starting material, mono-ol, and diol.

  • Work-up and Purification: Upon completion, carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to isolate the desired this compound.

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the connectivity and chemical environment of all atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl group and the absence of a second carbonyl group.

Physicochemical Properties
PropertyPredicted/Expected Value
Molecular Formula C₈H₁₆O
Molecular Weight 128.21 g/mol
Appearance Colorless liquid or low-melting solid
Boiling Point Estimated to be lower than the diol (210-215 °C)
Solubility Expected to be soluble in organic solvents

Potential Research Areas in Drug Discovery

The unique structural features of this compound make it an attractive scaffold for the design of novel therapeutic agents across various disease areas.

As a Bioisostere for Sterically Hindered Alcohols

The bulky tetramethyl substitution pattern provides significant steric hindrance around the hydroxyl group. This can be exploited to mimic or replace other sterically demanding alcohol-containing moieties in known bioactive molecules, potentially leading to improved metabolic stability and altered binding affinities.

Derivatives for Anticancer Drug Development

The cyclobutane ring is present in the FDA-approved anticancer drug carboplatin.[2][8] Research into other cyclobutane derivatives has shown promising anti-tumor activity.[1] The hydroxyl group of this compound serves as a convenient handle for the synthesis of a diverse library of derivatives for anticancer screening.

Proposed Research Workflow:

G cluster_0 Library Synthesis cluster_1 Biological Screening cluster_2 Lead Optimization A This compound B Esterification A->B C Etherification A->C D Amination (via mesylate/tosylate) A->D E Library of Derivatives B->E C->E D->E F High-Throughput Screening (HTS) against cancer cell lines E->F G Identification of 'Hits' F->G H Structure-Activity Relationship (SAR) Studies G->H I In vitro ADME/Tox Profiling H->I J Lead Candidate I->J

Figure 2: Proposed workflow for the development of anticancer agents.

Exploration of Antimicrobial and Antiviral Potential

Numerous natural and synthetic cyclobutane-containing compounds have demonstrated significant antimicrobial and antiviral activities.[9][10][11] For instance, the natural product sceptrin, which contains a cyclobutane ring, exhibits broad-spectrum antimicrobial activity.[9][11]

Experimental Protocol: Antimicrobial Screening

Objective: To evaluate the antimicrobial activity of this compound and its derivatives.

Materials:

  • Synthesized this compound and its derivatives.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Standard microbiology growth media (e.g., Mueller-Hinton broth, Sabouraud dextrose agar).

  • Microplate reader.

Procedure:

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Prepare serial dilutions of the test compounds in the appropriate growth medium in a 96-well microplate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates under appropriate conditions (temperature, time).

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible microbial growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

    • Subculture aliquots from the wells of the MIC assay that show no visible growth onto fresh agar plates.

    • Incubate the plates and determine the MBC/MFC as the lowest concentration of the compound that results in a significant reduction (e.g., 99.9%) in the number of viable cells.

Future Directions and Conclusion

The exploration of this compound as a novel building block in medicinal chemistry is a promising avenue for the discovery of new therapeutic agents. Its unique structural features, coupled with its synthetic accessibility, provide a strong rationale for its investigation.

Future research should focus on:

  • Optimization of the selective mono-reduction of TMCBDO to improve yield and scalability.

  • Synthesis of a diverse library of derivatives to explore a wide range of chemical space.

  • Broad biological screening against various therapeutic targets, including kinases, proteases, and GPCRs.

  • In-depth structure-activity relationship (SAR) studies to identify key structural features responsible for biological activity.

  • Pharmacokinetic and toxicological profiling of lead compounds to assess their drug-likeness.

References

An In-depth Technical Guide to 2,2,4,4-Tetramethylcyclobutane-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Target Compound: Initial searches for "2,2,4,4-tetramethylcyclobutan-1-ol" did not yield a dedicated CAS number or substantial research data. This suggests that the mono-alcohol is not a commonly synthesized or commercially available compound. The vast majority of scientific literature and chemical databases point towards the di-alcohol, 2,2,4,4-tetramethylcyclobutane-1,3-diol (CAS RN: 3010-96-6) , a compound of significant industrial importance. This guide will therefore focus on the latter, providing a comprehensive overview for researchers, scientists, and drug development professionals.

Chemical Identifiers and Properties

2,2,4,4-Tetramethylcyclobutane-1,3-diol (TMCD) is an aliphatic diol that exists as a mixture of cis and trans isomers. It is a key monomer in the synthesis of various polymers, notably polyesters.

Identifiers

A comprehensive list of identifiers for 2,2,4,4-tetramethylcyclobutane-1,3-diol is provided below to facilitate unambiguous identification across various databases and regulatory frameworks.

Identifier TypeValue
CAS Number 3010-96-6[1][2][3][4][5]
PubChem CID 76382[6]
EC Number 221-140-0
InChI 1S/C8H16O2/c1-7(2)5(9)8(3,4)6(7)10/h5-6,9-10H,1-4H3[6][7]
InChIKey FQXGHZNSUOHCLO-UHFFFAOYSA-N[1][6][7]
SMILES CC1(C(C(C1O)(C)C)O)C[1][6][7]
Molecular Formula C8H16O2[1][2][3][5]
Synonyms TMCD, 1,1,3,3-Tetramethylcyclobutanediol[3]
Physicochemical Properties

The physical and chemical properties of 2,2,4,4-tetramethylcyclobutane-1,3-diol are summarized in the table below. These properties are crucial for its application in polymer synthesis and for ensuring safe handling and storage.

PropertyValue
Molar Mass 144.21 g/mol [2][6][7]
Appearance White crystalline powder
Melting Point 126-129 °C[2][7]
Boiling Point 210-215 °C[2][7]
Density 1.017 g/cm³[2]
Water Solubility 61 g/L at 20 °C
Flash Point 125 °F (52 °C) - closed cup[7]
Vapor Pressure 0.062 Pa at 20 °C[2]

Experimental Protocols

The primary industrial synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol is a two-step process involving the dimerization of dimethylketene followed by hydrogenation of the resulting diketone.

Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

The synthesis begins with isobutyric acid or its anhydride. This starting material undergoes vacuum flash pyrolysis to generate highly reactive dimethylketene. The dimethylketene then undergoes a [2+2] cycloaddition, or dimerization, to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[8] This dimerization is a key step in creating the four-membered cyclobutane ring structure.[8]

Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

The conversion of the diketone intermediate to the final diol product is achieved through catalytic hydrogenation.[8]

  • Catalyst: A common catalyst for this reaction is a co-precipitation of copper oxide, zinc oxide, aluminum oxide, and chromium oxide.[9]

  • Reaction Conditions: The hydrogenation is typically carried out in a reactor under the following conditions:

    • Pressure: 2.0 MPa to 8.0 MPa[9]

    • Temperature: 140 °C to 200 °C[9]

    • Hydrogen to Hydrocarbon Molar Ratio: 100-350[9]

  • Isomer Formation: This process yields a mixture of cis and trans isomers of 2,2,4,4-tetramethylcyclobutane-1,3-diol. Kinetic studies have shown that the cis-isomer is the kinetically favored product.[8]

Crystallization and Isolation

Following hydrogenation, the 2,2,4,4-tetramethylcyclobutane-1,3-diol is isolated and purified, typically through crystallization. A continuous crystallization process can be employed to separate the cis and trans isomers from the solvent and any unreacted starting materials.[10] This process involves creating a slurry of the TMCD solids, which are then isolated via solid-liquid separation to yield a wet cake and a mother liquor stream.[10]

Diagrams

Synthesis Pathway

The following diagram illustrates the two-step industrial synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol.

Synthesis_Pathway cluster_step1 Step 1: Dimerization cluster_step2 Step 2: Hydrogenation Isobutyric Anhydride Isobutyric Anhydride Dimethylketene Dimethylketene Isobutyric Anhydride->Dimethylketene Pyrolysis Diketone 2,2,4,4-Tetramethyl- 1,3-cyclobutanedione Dimethylketene->Diketone [2+2] Cycloaddition Diketone_ref 2,2,4,4-Tetramethyl- 1,3-cyclobutanedione Diol 2,2,4,4-Tetramethyl- cyclobutane-1,3-diol (cis/trans mixture) Diketone_ref->Diol Catalytic Hydrogenation Hydrogenation_Workflow Start Diketone Intermediate Hydrogenation Catalytic Hydrogenation in Reactor Start->Hydrogenation Crude_Product Crude Diol Mixture (cis/trans isomers) Hydrogenation->Crude_Product Crystallization Crystallization from Solvent Crude_Product->Crystallization Separation Solid-Liquid Separation Crystallization->Separation Product Purified 2,2,4,4-Tetramethyl- cyclobutane-1,3-diol Separation->Product Mother_Liquor Mother Liquor (Solvent, Impurities) Separation->Mother_Liquor

References

Methodological & Application

Application Notes and Protocols for the Use of 2,2,4,4-Tetramethylcyclobutan-1,3-diol in Polyester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of polyesters incorporating 2,2,4,4-tetramethylcyclobutan-1,3-diol (TMCD), also referred to as CBDO. The inclusion of this rigid cycloaliphatic diol offers a versatile platform for developing high-performance polyesters with enhanced thermal stability, mechanical strength, and optical clarity, making them suitable for a wide range of applications, including as potential replacements for bisphenol A (BPA)-based polymers.[1][2][3]

Introduction: Advantages of Incorporating 2,2,4,4-Tetramethylcyclobutan-1,3-diol

2,2,4,4-Tetramethyl-1,3-cyclobutanediol is a unique aliphatic diol that, when incorporated into polyester backbones, imparts significant improvements in material properties.[3][4] Its bulky and rigid cyclobutane ring structure disrupts polymer chain packing, which can lead to the formation of amorphous, transparent polyesters with high glass transition temperatures (Tg).[4] This makes TMCD an excellent monomer for producing durable, heat-resistant, and clear plastics.[2] Polyesters derived from TMCD have been shown to exhibit excellent hydrolytic stability and toughness.[5] It is often used as a comonomer with other diols, such as ethylene glycol or 1,4-cyclohexanedimethanol, to fine-tune the properties of the final polymer.[2][6]

Polyester Synthesis: Two-Stage Melt Polycondensation Protocol

A common and industrially relevant method for synthesizing polyesters containing TMCD is the two-stage melt polycondensation process.[6] This method involves an initial esterification or transesterification step followed by a polycondensation step under high vacuum and elevated temperatures.

Experimental Protocol: Synthesis of a Copolyester of Terephthalic Acid, 2,2,4,4-Tetramethyl-1,3-cyclobutanediol, and Ethylene Glycol

This protocol is a generalized procedure based on common laboratory-scale syntheses.[5][7]

Materials:

  • Dimethyl terephthalate (DMT) or Terephthalic acid (TPA)

  • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (TMCD/CBDO)

  • Ethylene glycol (EG)

  • Catalyst (e.g., Zinc acetate, Dibutyltin oxide)[5][7][8]

  • Nitrogen (high purity)

Equipment:

  • Three-necked round bottom flask

  • Mechanical stirrer

  • Distillation column

  • Nitrogen inlet

  • Vacuum pump

  • Heating mantle or metal bath

Procedure:

Stage 1: Transesterification

  • Charge the reaction flask with predetermined amounts of dimethyl terephthalate, 2,2,4,4-tetramethyl-1,3-cyclobutanediol, ethylene glycol, and the catalyst. A typical molar ratio of diols to diester is 1.6:1.[5]

  • Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation column.

  • Place the flask in a heating bath and heat to approximately 180-190°C under a slow stream of nitrogen.[5][7]

  • Maintain these conditions for 2-4 hours to allow for the transesterification reaction to proceed, during which methanol will be distilled off.[5]

Stage 2: Polycondensation

  • After the theoretical amount of methanol has been collected, gradually increase the temperature to 220-320°C.[7]

  • Simultaneously, slowly apply a vacuum to the system to remove excess ethylene glycol and drive the polymerization reaction forward.

  • Continue the reaction under high vacuum for 1-2 hours, or until the desired melt viscosity is achieved, as indicated by the torque on the mechanical stirrer.[5][7]

  • Once the reaction is complete, the molten polyester can be extruded from the reactor and allowed to cool.

Data Presentation: Properties of TMCD-Containing Polyesters

The incorporation of TMCD significantly impacts the thermal and mechanical properties of polyesters. The following tables summarize quantitative data from various studies.

Table 1: Thermal Properties of Polyesters with Varying TMCD Content

Polyester Composition (molar ratio)Glass Transition Temp. (Tg) (°C)Heat Deflection Temp. (°C) at 1.82 MPaReference
PEF (0% CBDO)87-[5]
PETF-18 (18% CBDO in PEF)91.1-[5]
PPF (0% CBDO)55.5-[5]
PPTF-18 (18% CBDO in PPF)63.5-[5]
PBF (0% CBDO)39.0-[5]
PBTF-18 (18% CBDO in PBF)43.5-[5]
TPA/EG/TMCD (100/87/13)->70[7]
TPA/EG/TMCD (100/36/64)-102-108[2][7]

Table 2: Mechanical Properties of Polyesters with Varying TMCD Content

Polyester Composition (molar ratio)Notched Izod Strength (J/m)Rockwell L HardnessReference
TPA/EG/TMCD (100/87/13)>53.4>70[7]
TPA/EG/TMCD (100/36/64)609-667.594-95[2][7]
TPA/PDO/TMCD (40% CBDO)1070-[9]

Visualizations: Diagrams of Synthesis and Structure-Property Relationships

The following diagrams illustrate the chemical synthesis, experimental workflow, and the structure-property relationships of TMCD-based polyesters.

polyester_synthesis DMT Dimethyl Terephthalate (DMT) plus1 + DMT->plus1 TMCD 2,2,4,4-Tetramethyl- 1,3-cyclobutanediol (TMCD) plus1->TMCD plus2 + TMCD->plus2 EG Ethylene Glycol (EG) plus2->EG reaction_arrow Catalyst, Heat (Transesterification & Polycondensation) EG->reaction_arrow reactants Reactants Polyester Copolyester reaction_arrow->Polyester plus3 + Polyester->plus3 Methanol Methanol (byproduct) plus3->Methanol plus4 + Methanol->plus4 EG_excess Excess Ethylene Glycol (byproduct) plus4->EG_excess products Products experimental_workflow start Start charge_reactors Charge Reactor: DMT, TMCD, EG, Catalyst start->charge_reactors stage1 Stage 1: Transesterification (180-190°C, N2 atmosphere) charge_reactors->stage1 distill_methanol Distill off Methanol stage1->distill_methanol stage2 Stage 2: Polycondensation (220-320°C, High Vacuum) distill_methanol->stage2 monitor_viscosity Monitor Melt Viscosity stage2->monitor_viscosity extrude_polymer Extrude and Cool Polymer monitor_viscosity->extrude_polymer end End extrude_polymer->end structure_property tmcd_structure TMCD Monomer: Bulky, Rigid Cyclobutane Ring disrupts_packing Disrupts Polymer Chain Packing tmcd_structure->disrupts_packing increases_rigidity Increases Polymer Chain Rigidity tmcd_structure->increases_rigidity amorphous Amorphous Structure disrupts_packing->amorphous high_tg High Glass Transition Temp. (Tg) increases_rigidity->high_tg high_toughness High Toughness & Impact Strength increases_rigidity->high_toughness high_clarity High Optical Clarity amorphous->high_clarity

References

Application Notes and Protocols for the Polymerization of 2,2,4,4-Tetramethylcyclobutan-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,2,4,4-tetramethylcyclobutan-1,3-diol (CBDO) as a monomer in the synthesis of polyesters and polycarbonates. The unique rigid and sterically hindered structure of CBDO imparts notable improvements in the thermal and mechanical properties of the resulting polymers, making them attractive alternatives to conventional materials like those based on bisphenol A (BPA).

Introduction

2,2,4,4-Tetramethylcyclobutan-1,3-diol is a cycloaliphatic diol that has garnered significant interest in polymer chemistry. Its incorporation into polymer backbones, typically through melt polycondensation, leads to materials with high glass transition temperatures (Tg), excellent thermal stability, and enhanced mechanical strength. These properties are particularly valuable in applications requiring robust and durable materials, including in the development of advanced drug delivery systems, medical devices, and specialized laboratory equipment.

Key Applications

Polymers derived from CBDO are finding applications in various high-performance areas:

  • BPA-Free Plastics: CBDO-based polyesters are widely used as a replacement for BPA-containing polycarbonates in consumer products and food-contact materials due to their enhanced safety profile.

  • Medical Devices: The high impact strength and hydrolytic stability of these polymers make them suitable for reusable medical devices that undergo repeated sterilization cycles.

  • Drug Delivery: The tunable properties of CBDO-containing copolyesters allow for the design of controlled-release drug delivery systems with specific degradation profiles and mechanical integrity.

  • Advanced Materials: The incorporation of CBDO can lead to polymers with superior optical clarity and weatherability, making them suitable for optical lenses and outdoor applications.

Data Presentation

The inclusion of CBDO in polyester formulations significantly impacts their thermal and mechanical properties. The following tables summarize key quantitative data from various studies.

Table 1: Thermal Properties of CBDO-Based Copolyesters

Co-monomers (Diacid/Diol)CBDO Content (mol%)Glass Transition Temperature (Tg, °C)Decomposition Temperature (Td, °C)Reference
Terephthalic Acid / Ethylene Glycol1891.1-
Terephthalic Acid / Propylene Glycol1863.5-
Terephthalic Acid / Butylene Glycol1843.5-
2,5-Furandicarboxylic Acid / Ethylene Glycol1091.1-
Various Diacids-33 to 114381 to 424

Table 2: Mechanical Properties of CBDO-Based Copolyesters

Co-monomersCBDO Content (mol%)Tensile Strength (MPa)Young's Modulus (GPa)Notched Izod Impact Strength (J/m)Reference
Terephthalic Acid / Flexible Diols40-90--up to 1000
Terephthalic Acid / CHDM-46 to 581.47 to 1.59-

Experimental Protocols

The most common method for synthesizing polyesters from CBDO is two-stage melt polycondensation. This process involves an initial esterification or transesterification reaction followed by a polycondensation step under high vacuum and temperature.

Protocol 1: Synthesis of a CBDO-Based Copolyester via Two-Stage Melt Polycondensation

This protocol describes a general procedure for the synthesis of a random copolyester of 2,2,4,4-tetramethylcyclobutan-1,3-diol (CBDO), another diol (e.g., 1,4-cyclohexanedimethanol, CHDM), and a dicarboxylic acid (e.g., terephthalic acid, TPA) or its dimethyl ester (DMT).

Materials:

  • 2,2,4,4-tetramethylcyclobutan-1,3-diol (CBDO)

  • 1,4-cyclohexanedimethanol (CHDM)

  • Dimethyl terephthalate (DMT) or Terephthalic acid (TPA)

  • Catalyst (e.g., Titanium(IV) isopropoxide, Tin(II) 2-ethylhexanoate)

  • Thermal stabilizer (e.g., a phosphite antioxidant)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, condenser, and vacuum connection

  • Heating mantle with a temperature controller

  • Vacuum pump

  • Distillation receiver

Procedure:

Stage 1: Transesterification (or Esterification)

  • Charge the reactor with the desired molar ratios of DMT (or TPA), CBDO, and CHDM. A common molar ratio of total diols to diacid/diester is between 1.1:1 and 1.5:1 to compensate for diol loss during vacuum.

  • Add the catalyst (e.g., 50-200 ppm of a titanium or tin-based catalyst) and the thermal stabilizer.

  • Purge the reactor with nitrogen for at least 30 minutes to remove any oxygen.

  • Heat the reactor to a temperature of 190-220°C under a slow stream of nitrogen.

  • Maintain this temperature with constant stirring to allow the transesterification (with DMT) or esterification (with TPA) to proceed. Methanol (from DMT) or water (from TPA) will be evolved and collected in the distillation receiver.

  • This stage is typically continued for 2-4 hours, or until the evolution of the byproduct ceases, indicating the formation of low molecular weight oligomers.

Stage 2: Polycondensation

  • Gradually increase the temperature of the reactor to 250-280°C.

  • Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 Torr.

  • The increased temperature and high vacuum facilitate the removal of excess diols and drive the polymerization reaction towards a high molecular weight polymer.

  • Continue the reaction under these conditions for 2-4 hours. The viscosity of the molten polymer will increase significantly during this stage, which can be observed by the increased torque on the mechanical stirrer.

  • Once the desired viscosity is achieved, stop the reaction by removing the heat and breaking the vacuum with nitrogen.

  • Extrude the molten polymer from the reactor and allow it to cool. The polymer can then be pelletized for further processing and characterization.

Characterization of the Resulting Polymer
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the copolyester and to determine the molar composition of the different monomer units in the polymer chain.

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (Tg) and melting temperature (Tm), if any, of the polymer, providing insights into its thermal properties and amorphous or semi-crystalline nature.

  • Thermogravimetric Analysis (TGA): TGA is performed to evaluate the thermal stability of the polymer by determining its decomposition temperature.

  • Mechanical Testing: Tensile testing and impact testing (e.g., Izod) are conducted to measure the mechanical properties of the polymer, such as tensile strength, Young's modulus, and impact resistance.

Visualizations

The following diagrams illustrate the key processes and relationships in the synthesis and properties of CBDO-based polymers.

experimental_workflow cluster_stage1 Stage 1: Transesterification/Esterification cluster_stage2 Stage 2: Polycondensation s1_reactants Reactants: - CBDO - Co-diol (e.g., CHDM) - Diacid/Diester (e.g., TPA/DMT) - Catalyst s1_process Heat to 190-220°C under Nitrogen s1_reactants->s1_process s1_product Oligomers + Byproduct (Methanol or Water) s1_process->s1_product s2_oligomers Oligomers s1_product->s2_oligomers Transfer of Oligomers s2_process Heat to 250-280°C under High Vacuum s2_oligomers->s2_process s2_product High Molecular Weight Copolyester s2_process->s2_product

Caption: Workflow for the two-stage melt polycondensation of CBDO-based polyesters.

property_relationship cbdo Increased CBDO Content tg Increased Glass Transition Temp. (Tg) cbdo->tg leads to thermal_stability Enhanced Thermal Stability cbdo->thermal_stability leads to impact_strength Higher Impact Strength cbdo->impact_strength leads to rigidity Increased Rigidity cbdo->rigidity leads to

Caption: Relationship between CBDO content and key polymer properties.

Synthesis of 2,2,4,4-Tetramethylcyclobutan-1-ol: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol. The synthesis is a multi-step process commencing with the dimerization of dimethylketene to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione, which is subsequently reduced. While the synthesis of the corresponding diol is well-established, this protocol proposes a method for the selective synthesis of the mono-ol, a valuable building block in medicinal chemistry and materials science.

Synthetic Strategy Overview

The overall synthetic route is a three-step process starting from isobutyric anhydride. The key steps are:

  • Generation of Dimethylketene: Pyrolysis of isobutyric anhydride yields highly reactive dimethylketene.

  • [2+2] Cycloaddition: The generated dimethylketene undergoes a spontaneous dimerization to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

  • Selective Reduction: The diketone is then partially hydrogenated to yield 2,2,4,4-tetramethylcyclobutanone, which is subsequently reduced to the final product, this compound.

Synthesis_Workflow IsobutyricAnhydride Isobutyric Anhydride Dimethylketene Dimethylketene IsobutyricAnhydride->Dimethylketene Pyrolysis Diketone 2,2,4,4-Tetramethyl- 1,3-cyclobutanedione Dimethylketene->Diketone Dimerization Monoketone 2,2,4,4-Tetramethyl- cyclobutanone Diketone->Monoketone Partial Hydrogenation Monool 2,2,4,4-Tetramethyl- cyclobutan-1-ol Monoketone->Monool Reduction

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

This procedure is adapted from established industrial syntheses which involve the dimerization of dimethylketene.[1][2][3]

Materials:

  • Isobutyric anhydride

  • Triethylamine

  • Isobutyryl chloride

  • Anhydrous diethyl ether

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Apparatus for vacuum distillation

Procedure:

  • Generation of Dimethylketene: In a flame-dried three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, a solution of isobutyryl chloride in anhydrous diethyl ether is prepared.

  • The flask is cooled in an ice bath, and triethylamine is added dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

  • Dimerization: The triethylamine hydrochloride salt is removed by filtration. The filtrate, containing dimethylketene, is then concentrated under reduced pressure. The crude product, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, spontaneously forms as a white solid.[1]

  • Purification: The crude solid is purified by recrystallization from a suitable solvent such as hexanes or by sublimation.

PropertyValue
Appearance Colorless or white solid
Molecular Formula C₈H₁₂O₂
Molar Mass 140.18 g/mol
Melting Point 112–115 °C

Table 1: Physical and Chemical Properties of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione.

Step 2: Proposed Synthesis of this compound via Partial Reduction and Subsequent Reduction

This proposed two-part protocol first aims to isolate the mono-ketone intermediate via partial hydrogenation of the dione, followed by its reduction to the target mono-ol. The hydrogenation of the dione to the diol is known to proceed in a stepwise manner, suggesting the mono-ketone is a potential intermediate.[1]

Part A: Partial Hydrogenation to 2,2,4,4-Tetramethylcyclobutanone (Proposed)

Materials:

  • 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

  • Ruthenium on carbon (Ru/C) or Nickel catalyst

  • Solvent (e.g., ethanol, isopropanol)

  • Hydrogen gas

Equipment:

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a high-pressure autoclave, 2,2,4,4-tetramethyl-1,3-cyclobutanedione is dissolved in a suitable solvent.

  • The catalyst (e.g., 5% Ru/C) is added to the solution.

  • The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to a specific pressure (e.g., 5-10 bar).

  • The reaction mixture is stirred at a controlled temperature (e.g., 50-80 °C).

  • The reaction progress is carefully monitored by techniques such as TLC or GC-MS to maximize the yield of the mono-ketone and minimize the formation of the diol.

  • Once the desired conversion is achieved, the reaction is stopped, and the autoclave is cooled and depressurized.

  • The catalyst is removed by filtration.

  • The solvent is removed under reduced pressure to yield the crude 2,2,4,4-tetramethylcyclobutanone.

  • The product can be purified by column chromatography or distillation.

Part B: Reduction of 2,2,4,4-Tetramethylcyclobutanone to this compound

This procedure is a general method for the reduction of a sterically hindered ketone to a secondary alcohol using sodium borohydride.

Materials:

  • 2,2,4,4-Tetramethylcyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol or Ethanol

  • Dilute hydrochloric acid (e.g., 1 M HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, 2,2,4,4-tetramethylcyclobutanone is dissolved in methanol or ethanol and the solution is cooled in an ice bath.

  • Sodium borohydride is added portion-wise to the stirred solution. The reaction is mildly exothermic.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • The reaction is quenched by the slow, dropwise addition of dilute hydrochloric acid until the effervescence ceases.

  • The bulk of the alcohol solvent is removed under reduced pressure.

  • The aqueous residue is extracted with diethyl ether or ethyl acetate (3 x volume of aqueous layer).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude this compound.

  • The product can be purified by column chromatography on silica gel or by distillation.

Reduction_Mechanism cluster_ketone Ketone Reduction Ketone R(C=O)R' Alkoxide R(CHO⁻)R' Ketone->Alkoxide Nucleophilic attack Hydride H⁻ (from NaBH₄) Alcohol R(CHOH)R' Alkoxide->Alcohol Protonation Protonation H⁺ (from solvent)

Caption: Generalized mechanism for the reduction of a ketone with sodium borohydride.

Data Summary

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
2,2,4,4-Tetramethyl-1,3-cyclobutanedioneC₈H₁₂O₂140.18112-115-
2,2,4,4-Tetramethyl-1,3-cyclobutanediolC₈H₁₆O₂144.21126-134210-215
This compoundC₈H₁₆O128.21--

Concluding Remarks

The provided protocol outlines a comprehensive approach for the synthesis of this compound. While the initial steps for the formation of the cyclobutane ring are well-documented, the selective synthesis of the mono-ol is presented as a proposed method based on established chemical principles. Researchers should optimize the conditions for the partial hydrogenation and subsequent reduction to achieve the desired product in high yield and purity. Standard analytical techniques such as NMR, IR, and mass spectrometry should be employed to characterize the intermediates and the final product.

References

Applications of 2,2,4,4-Tetramethylcyclobutan-1-ol in Materials Science: A Focus on the Industrially Significant Diol Analogue

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature reveals limited to no specific applications of 2,2,4,4-tetramethylcyclobutan-1-ol in materials science. This mono-alcohol, possessing a single reactive hydroxyl group, would primarily function as a chain terminator in polymerization reactions, controlling molecular weight rather than contributing to the polymer backbone.[1]

However, the closely related diol, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) , is a monomer of significant industrial and academic interest in materials science.[2][3] CBDO is a key building block in the synthesis of high-performance polyesters and polycarbonates, often utilized as a replacement for bisphenol A (BPA).[3][4][5] Its rigid and bulky cyclobutane ring imparts unique properties to polymers, including high glass transition temperatures (Tg), excellent thermal stability, improved mechanical strength, and high optical clarity.[2][5][6]

This document provides detailed application notes and protocols for the use of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) in materials science, reflecting the vast body of research available for this important diol.

Application Notes: High-Performance Polyesters and Polycarbonates

The primary application of CBDO is in the synthesis of copolyesters, where it is incorporated into the polymer backbone to enhance material properties.[2][7] One of the most notable commercial applications is in the production of Tritan™ copolyester, a BPA-free plastic known for its toughness, clarity, and heat resistance.[2]

Key Advantages of Incorporating CBDO in Polymers:
  • Increased Glass Transition Temperature (Tg): The rigid cyclobutane structure of CBDO restricts chain mobility, leading to a significant increase in the Tg of the resulting polymer.[2][6] This makes the material suitable for applications requiring heat resistance.

  • Enhanced Mechanical Properties: CBDO-containing polymers exhibit a unique combination of rigidity and toughness, with high impact strength.[2][5][7]

  • Improved Optical Clarity: The bulky nature of the CBDO monomer disrupts polymer chain packing, leading to amorphous materials with high transparency.[6]

  • BPA Replacement: CBDO serves as a non-estrogenic alternative to BPA in the production of polycarbonates and polyesters for food contact applications.[3][4]

Quantitative Data on CBDO-Based Copolyesters

The properties of copolyesters can be tailored by varying the molar ratio of CBDO to other diols in the polymerization process. The following tables summarize the thermal and mechanical properties of various CBDO-containing copolyesters.

Table 1: Thermal Properties of FDCA-Based Copolyesters with and without CBDO [2]

PolymerCBDO Content (mol%)Glass Transition Temperature (Tg) (°C)
PEF087.0
PETF-181891.1
PPF055.5
PPTF-181863.5
PBF039.0
PBTF-181843.5

Table 2: Mechanical Properties of FDCA-Based Copolyesters with and without CBDO [2]

PolymerCBDO Content (mol%)Tensile Strength (MPa)Elongation at Break (%)
PEF065.34.5
PETF-181858.2120.3
PPF045.16.8
PPTF-181842.3150.2
PBF038.7>600
PBTF-181835.1>600

Experimental Protocols

Synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO)

CBDO is typically synthesized in a two-step process involving the dimerization of dimethylketene to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK), followed by hydrogenation of the diketone to the diol.[4][6]

G Isobutyric Anhydride Isobutyric Anhydride Dimethylketene Dimethylketene Isobutyric Anhydride->Dimethylketene Pyrolysis 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK) 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK) Dimethylketene->2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK) [2+2] Cycloaddition 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK)->2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) Hydrogenation

Caption: Synthesis pathway of CBDO.

Protocol for the Synthesis of a CBDO-Containing Copolyester (PETF-18)

This protocol describes the synthesis of a poly(ethylene-co-2,2,4,4-tetramethyl-1,3-cyclobutanediol 2,5-furandicarboxylate) (PETF) copolyester with 18 mol% CBDO via a two-stage melt polycondensation reaction.[2]

Materials:

  • Dimethyl 2,5-furandicarboxylate (DMFD)

  • Ethylene glycol (EG)

  • 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO)

  • Zinc acetate (catalyst)

  • Antimony trioxide (catalyst)

Procedure:

  • Esterification:

    • Charge a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer and a distillation outlet with DMFD, EG, CBDO (in the desired molar ratio), and zinc acetate.

    • Heat the mixture to 180-220 °C under a nitrogen atmosphere.

    • Methanol will be distilled off as the reaction proceeds. The reaction is complete when the distillation of methanol ceases.

  • Polycondensation:

    • Add antimony trioxide to the reaction mixture.

    • Gradually increase the temperature to 250-280 °C while slowly reducing the pressure to below 100 Pa.

    • Continue the reaction under high vacuum until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.

    • The resulting polymer can be extruded and pelletized for further processing and characterization.

G cluster_0 Esterification Stage cluster_1 Polycondensation Stage Charge Reactants Charge Reactants Heat to 180-220°C (N2 atm) Heat to 180-220°C (N2 atm) Charge Reactants->Heat to 180-220°C (N2 atm) Methanol Distillation Methanol Distillation Heat to 180-220°C (N2 atm)->Methanol Distillation Oligomer Formation Oligomer Formation Methanol Distillation->Oligomer Formation Add Catalyst Add Catalyst Oligomer Formation->Add Catalyst Increase Temp (250-280°C) & Reduce Pressure Increase Temp (250-280°C) & Reduce Pressure Add Catalyst->Increase Temp (250-280°C) & Reduce Pressure High Vacuum Polymerization High Vacuum Polymerization Increase Temp (250-280°C) & Reduce Pressure->High Vacuum Polymerization High Molecular Weight Polymer High Molecular Weight Polymer High Vacuum Polymerization->High Molecular Weight Polymer

References

Application Notes and Protocols: 2,2,4,4-Tetramethylcyclobutan-1-ol as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,2,4,4-tetramethylcyclobutan-1-ol as a valuable, sterically hindered building block in organic synthesis. While its diol analogue, 2,2,4,4-tetramethylcyclobutane-1,3-diol, is well-established in polymer chemistry, the mono-ol offers unique opportunities for introducing the bulky and rigid tetramethylcyclobutyl moiety in a controlled manner. This document outlines its synthesis, potential applications, and detailed experimental protocols.

Introduction

This compound is a secondary alcohol characterized by a compact and highly substituted cyclobutane ring. This rigid structure imparts unique conformational constraints and steric bulk, making it an attractive synthon for applications in medicinal chemistry, materials science, and fine chemical synthesis. Its derivatives are potential candidates for creating molecules with enhanced thermal stability, specific biological activities, and tailored physical properties.

The primary synthetic route to this class of compounds involves the dimerization of dimethylketene to form 2,2,4,4-tetramethylcyclobutane-1,3-dione, which is then subjected to reduction.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of the parent dione and the resulting diol is presented below. Properties for the mono-ol can be inferred to be intermediate between these two.

Property2,2,4,4-Tetramethylcyclobutane-1,3-dione2,2,4,4-Tetramethylcyclobutane-1,3-diol
Molecular Formula C₈H₁₂O₂[1]C₈H₁₆O₂[3]
Molar Mass 140.18 g/mol [1]144.21 g/mol [3]
Appearance Colorless or white solid[1]Crystalline white solid (powder)[3]
Melting Point 112–115 °C[1]126–134 °C[3]
Boiling Point Not readily available210–215 °C[3]
CAS Number 933-52-8[1]3010-96-6[3]

Synthesis of the Building Block

The synthesis of this compound can be envisioned through the selective reduction of its corresponding dione, 2,2,4,4-tetramethylcyclobutane-1,3-dione.

Synthesis of 2,2,4,4-Tetramethylcyclobutane-1,3-dione

The precursor dione is synthesized via the dimerization of dimethylketene, which is typically generated in situ from isobutyryl chloride and a base like triethylamine.[1]

G Isobutyryl chloride Isobutyryl chloride Dimethylketene (in situ) Dimethylketene (in situ) Isobutyryl chloride->Dimethylketene (in situ) Dehydrohalogenation Triethylamine Triethylamine Triethylamine->Dimethylketene (in situ) 2,2,4,4-Tetramethylcyclobutane-1,3-dione 2,2,4,4-Tetramethylcyclobutane-1,3-dione Dimethylketene (in situ)->2,2,4,4-Tetramethylcyclobutane-1,3-dione [2+2] Cycloaddition (Dimerization) G Dione 2,2,4,4-Tetramethyl- cyclobutane-1,3-dione Mono_ol 2,2,4,4-Tetramethyl- cyclobutan-1-ol Dione->Mono_ol Selective Reduction (e.g., NaBH4, controlled stoichiometry) Diol 2,2,4,4-Tetramethyl- cyclobutane-1,3-diol Mono_ol->Diol Further Reduction

References

Large-Scale Synthesis of 2,2,4,4-Tetramethylcyclobutan-1-ol: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the large-scale synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol, a valuable building block in medicinal chemistry and materials science. The synthesis is presented as a robust three-step process, commencing from the readily available starting material, isobutyric anhydride. Detailed experimental protocols are provided for each stage, along with tabulated data for clarity and reproducibility.

Introduction

This compound and its derivatives are of significant interest in drug discovery and development due to the unique conformational constraints imposed by the sterically hindered cyclobutane ring. This motif can influence the pharmacological properties of a molecule by affecting its binding to biological targets. The large-scale synthesis of this alcohol, however, is not widely documented. This application note outlines a reliable and scalable three-step synthesis involving the formation of 2,2,4,4-tetramethylcyclobutane-1,3-dione, its selective mono-reduction to the corresponding hydroxy-ketone, and the final reduction to the target alcohol.

Overall Synthesis Workflow

The synthetic pathway is illustrated in the following workflow diagram:

G A Isobutyric Anhydride B Step 1: Pyrolysis & Dimerization A->B C 2,2,4,4-Tetramethylcyclobutane-1,3-dione B->C D Step 2: Selective Mono-reduction C->D E 3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one D->E F Step 3: Reduction E->F G This compound F->G

Caption: Three-step synthesis of this compound.

Step 1: Synthesis of 2,2,4,4-Tetramethylcyclobutane-1,3-dione

The initial step involves the synthesis of the key intermediate, 2,2,4,4-tetramethylcyclobutane-1,3-dione. This is achieved through the thermal decomposition (pyrolysis) of isobutyric anhydride to generate highly reactive dimethylketene, which then undergoes a [2+2] cycloaddition (dimerization) to form the stable dione.[1][2] For large-scale production, a continuous process using a fixed-bed reactor for the subsequent hydrogenation step is often employed.[1]

Experimental Protocol

Materials:

  • Isobutyric anhydride

  • High-temperature pyrolysis apparatus

  • Solvent for trapping dimethylketene (e.g., the dione product itself)

Procedure:

  • Set up a pyrolysis apparatus capable of reaching temperatures between 450°C and 500°C.

  • Introduce isobutyric anhydride into the preheater at a controlled rate. For example, a feed rate of 0.025 moles per minute can be used.

  • The pyrolysis is conducted under reduced pressure, typically between 100 and 125 torr.

  • The generated dimethylketene gas is then passed through an absorber containing the product, 2,2,4,4-tetramethylcyclobutane-1,3-dione, which acts as a solvent and facilitates the dimerization. The absorber temperature should be maintained around 115°C.

  • The dimerization occurs in a subsequent reactor maintained at a higher temperature, approximately 140°C.

  • The crude dione is continuously circulated back to the absorber.

  • The product can be isolated and purified by crystallization.

Data Presentation
ParameterValueReference
Starting MaterialIsobutyric Anhydride[1][2]
Pyrolysis Temperature455-495°C[3]
Pressure87-123 torr[3]
Dimerization Temperature~140°C[3]
Product2,2,4,4-Tetramethylcyclobutane-1,3-dione[1][2]
Purity (after crystallization)>97%[3]

Step 2: Selective Mono-reduction to 3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one

The selective reduction of one of the two ketone functionalities in 2,2,4,4-tetramethylcyclobutane-1,3-dione is a critical step. While complete reduction to the diol is common, selective mono-hydrogenation can be achieved using specific catalysts. Studies have shown that amorphous nickel-based catalysts can favor the formation of the corresponding hydroxy-ketone from 1,3-diketones.[4]

Experimental Protocol

Materials:

  • 2,2,4,4-Tetramethylcyclobutane-1,3-dione

  • Amorphous Nickel-Phosphorus (Ni-P) or Nickel-Boron (Ni-B) catalyst

  • Solvent (e.g., methanol or ethanol)

  • Hydrogen gas

  • High-pressure reactor

Procedure:

  • Prepare the amorphous nickel catalyst by chemical reduction of a nickel salt.

  • In a high-pressure reactor, suspend the 2,2,4,4-tetramethylcyclobutane-1,3-dione and the amorphous nickel catalyst in a suitable solvent.

  • Pressurize the reactor with hydrogen gas.

  • Maintain the reaction at a controlled temperature and pressure. The conditions should be optimized to favor mono-reduction.

  • Monitor the reaction progress by techniques such as TLC or GC to maximize the yield of the hydroxy-ketone and minimize the formation of the diol.

  • Upon completion, filter the catalyst and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation
ParameterValueReference
Starting Material2,2,4,4-Tetramethylcyclobutane-1,3-dione[4]
CatalystAmorphous Ni-P or Ni-B alloy[4]
Product3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one[4]
Key FeatureHigh selectivity for mono-hydrogenation[4]

Step 3: Reduction to this compound

The final step is the reduction of the ketone group in 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one to the corresponding alcohol. This can be readily achieved using standard reducing agents such as sodium borohydride.[5][6]

Experimental Protocol

Materials:

  • 3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one

  • Sodium borohydride (NaBH₄)

  • Solvent (e.g., methanol or ethanol)

  • Water

  • Dilute acid (for workup)

Procedure:

  • Dissolve 3-hydroxy-2,2,4,4-tetramethylcyclobutan-1-one in methanol or ethanol in a reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water.

  • Acidify the mixture with a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride and borate salts.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The final product, this compound, can be purified by distillation or recrystallization.

Data Presentation
ParameterValueReference
Starting Material3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one
Reducing AgentSodium Borohydride (NaBH₄)[5][6]
SolventMethanol or Ethanol[7]
ProductThis compound
Reaction TypeNucleophilic addition of hydride[8]

Signaling Pathways and Logical Relationships

The logical progression of the synthesis is straightforward, with each step building upon the successful completion of the previous one. The key transformations are the formation of the cyclobutane ring, the selective functionalization of one carbonyl group, and the final reduction to the target alcohol.

G cluster_0 Step 1: Dione Formation cluster_1 Step 2: Selective Reduction cluster_2 Step 3: Final Reduction A Isobutyric Anhydride B Dimethylketene (transient intermediate) A->B Pyrolysis C 2,2,4,4-Tetramethylcyclobutane-1,3-dione B->C [2+2] Dimerization D 2,2,4,4-Tetramethylcyclobutane-1,3-dione E 3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one D->E Mono-hydrogenation F 3-Hydroxy-2,2,4,4-tetramethylcyclobutan-1-one G This compound F->G Reduction

References

Safety Precautions for Handling 2,2,4,4-tetramethylcyclobutan-1-ol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for Researchers and Drug Development Professionals

These notes provide essential safety information for the handling and use of 2,2,4,4-tetramethylcyclobutane-1,3-diol, which may serve as a surrogate for assessing the risks associated with 2,2,4,4-tetramethylcyclobutan-1-ol in research and development settings.

1. Hazard Identification and Risk Assessment:

2,2,4,4-tetramethylcyclobutane-1,3-diol is classified with the following hazards:

  • Flammable Solid (H228): May be a flammable solid.[1]

  • Harmful if Swallowed (H302): Acute oral toxicity.[1][2]

  • Skin Irritation (H315): Causes skin irritation.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • May cause respiratory irritation (H335): Potential for respiratory tract irritation.[1]

A thorough risk assessment should be performed before any new experimental protocol involving this class of compounds is initiated. This should include an evaluation of the quantities being used, the potential for dust or aerosol generation, and the presence of ignition sources.

2. Exposure Controls and Personal Protective Equipment (PPE):

To minimize exposure, the following engineering controls and PPE are recommended:

  • Engineering Controls:

    • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.

    • Use of local exhaust ventilation to control airborne dust.

    • Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment:

    • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat are required. For larger quantities or tasks with a high risk of splashing, additional protective clothing may be necessary.

    • Respiratory Protection: If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator for particulates (e.g., N95) should be worn.

3. Handling and Storage:

  • Handling:

    • Avoid contact with skin, eyes, and clothing.

    • Avoid inhalation of dust.

    • Use non-sparking tools and equipment.

    • Ground all equipment when transferring large quantities to prevent static discharge.

    • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.

    • Keep away from heat, sparks, open flames, and other ignition sources.

    • Store separately from strong oxidizing agents, strong acids, and strong bases.

4. First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.

  • In case of skin contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention or call a poison control center.[2]

5. Accidental Release and Disposal:

  • Accidental Release:

    • Eliminate all ignition sources.

    • Ventilate the area.

    • Wear appropriate PPE.

    • Carefully sweep or scoop up the spilled material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • Disposal:

    • Dispose of waste in accordance with all local, state, and federal regulations. Do not allow it to enter the sewer system.

Quantitative Safety Data

The following table summarizes the available quantitative data for 2,2,4,4-tetramethylcyclobutane-1,3-diol.

ParameterValueReference
Physical State White crystalline powderSigma-Aldrich
Melting Point 126-129 °C
Boiling Point 210-215 °C
Flash Point 52 °C (125.6 °F) - closed cup

Experimental Protocols

Protocol for Safe Weighing and Solution Preparation of 2,2,4,4-tetramethylcyclobutane-1,3-diol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE: safety goggles, nitrile gloves, and a lab coat.

    • Decontaminate the work surface within the fume hood.

    • Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, beaker, stir bar, and the appropriate solvent.

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully transfer the desired amount of the solid compound from the storage container to the weigh boat using a clean spatula.

    • Minimize the generation of dust during transfer.

    • Record the exact weight.

  • Solution Preparation:

    • Place the beaker containing the appropriate volume of solvent and a stir bar on a stir plate within the fume hood.

    • Carefully add the weighed solid to the solvent.

    • Cover the beaker with a watch glass or paraffin film to prevent solvent evaporation and potential release of vapors.

    • Stir the solution until the solid is completely dissolved.

  • Cleanup:

    • Clean the spatula and any other contaminated reusable equipment.

    • Dispose of the weigh boat and any other disposable materials in the designated solid waste container.

    • Wipe down the work surface in the fume hood.

    • Remove PPE in the correct order and wash hands thoroughly.

Visualizations

Handling_Precautions Safe Handling Workflow for 2,2,4,4-tetramethylcyclobutane-1,3-diol cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_disposal Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) B->C D Weigh Solid Carefully (Avoid Dust) C->D E Prepare Solution D->E F Use Non-Sparking Tools E->F G Spill or Exposure? F->G H Follow First Aid (Eyes, Skin, Inhalation, Ingestion) G->H Yes J Decontaminate Work Area G->J No H->J I Spill Containment K Dispose of Waste Properly I->K J->K

Caption: A workflow diagram outlining the key safety steps for handling 2,2,4,4-tetramethylcyclobutane-1,3-diol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,4,4-Tetramethylcyclobutan-1,3-diol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the yield of 2,2,4,4-tetramethylcyclobutan-1,3-diol (also known as TMCD or CBDO). The primary industrial route involves the synthesis of the intermediate 2,2,4,4-tetramethylcyclobutane-1,3-dione, which is then hydrogenated to the diol. While the focus is on the diol, the principles of dione reduction can be adapted for the synthesis of the mono-ol, 2,2,4,4-tetramethylcyclobutan-1-ol.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic pathway for 2,2,4,4-tetramethyl-1,3-cyclobutanediol?

A1: The most common industrial synthesis is a multi-step process:

  • Dimethylketene Formation: Isobutyric acid or its anhydride is subjected to pyrolysis to generate dimethylketene.[1][2]

  • Dimerization: The highly reactive dimethylketene undergoes a [2+2] cycloaddition (dimerization) to form the 2,2,4,4-tetramethylcyclobutane-1,3-dione intermediate.[1][3]

  • Hydrogenation: The dione is then reduced via catalytic hydrogenation to yield a mixture of cis- and trans-2,2,4,4-tetramethyl-1,3-cyclobutanediol.[1][4]

Q2: My yield of 2,2,4,4-tetramethylcyclobutane-1,3-dione is low. What are the potential causes?

A2: Low yield of the dione intermediate is often related to the pyrolysis and dimerization steps. Key factors include:

  • Pyrolysis Temperature: The temperature for converting isobutyric anhydride to dimethylketene is critical and typically ranges from 350 to 600°C.[5] Deviations can lead to incomplete conversion or side reactions.

  • Rapid Cooling: The vapor effluent from pyrolysis must be cooled quickly to condense out isobutyric acid and unreacted anhydride, separating them from the dimethylketene vapor.[5] Inefficient cooling can lead to ketene loss.

  • Dimerization Conditions: The dimerization of dimethylketene is spontaneous but can be influenced by the solvent and temperature. In some processes, the dione itself is used as a solvent to absorb the incoming dimethylketene vapor.[5]

Q3: The hydrogenation of the dione to the diol is slow or incomplete. What should I check?

A3: Several factors can affect the efficiency of the hydrogenation step:

  • Catalyst Activity: The choice of catalyst is crucial. Common catalysts include ruthenium, nickel, or rhodium.[4] A novel four-component catalyst system of copper oxide, zinc oxide, aluminum oxide, and chromium oxide has also been reported.[6] Ensure the catalyst is not poisoned or deactivated.

  • Hydrogen Pressure: Higher hydrogen pressures generally lead to faster reaction times.[1] The pressure should be maintained within the optimal range for the specific catalyst, typically between 2.0 and 8.0 MPa.[6]

  • Reaction Temperature: The temperature influences the reaction rate. For the copper/zinc/aluminum/chromium catalyst system, a temperature range of 140°C to 200°C is recommended.[6]

  • Solvent Choice: The solubility of the diketone can be improved by using polar aprotic solvents, which can enhance the reaction rate.[1]

Q4: How can I control the cis/trans isomer ratio of the final diol product?

A4: The stereochemistry of the final diol product is influenced by both kinetic and thermodynamic factors during hydrogenation.

  • Kinetic vs. Thermodynamic Control: Kinetic studies have shown that the cis-isomer is the kinetically favored product.[1] However, as the reaction progresses, the more thermodynamically stable trans-isomer can be formed.[1]

  • Catalyst Choice: The catalyst used can influence the isomer ratio. For instance, Ru/AC catalysts with larger Ru particle sizes have shown higher selectivity towards the trans-CBDO.[7]

  • Isomerization: It is possible to isomerize the product mixture to favor the desired isomer. For example, a ruthenium catalyst with hydrogen gas can be used to improve the selective formation of cis-CBDO.[7]

Q5: What are the common side reactions, and how can they be minimized?

A5: A key side reaction is the isomerization of 2,2,4,4-tetramethylcyclobutanedione to a lactone (dimethylketene dimer) in the presence of Lewis acids like aluminum trichloride.[3] To minimize this, it is crucial to avoid acidic contaminants. The hydrogenation process itself is generally clean with fewer side reactions when using appropriate catalysts and conditions.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Dione Yield Inefficient pyrolysis of isobutyric anhydride.Optimize pyrolysis temperature (455-495°C) and pressure (105-123 torr).[5]
Poor separation of dimethylketene.Ensure rapid and efficient cooling of the pyrolysis effluent to condense and remove byproducts.[5]
Slow/Incomplete Hydrogenation Deactivated or inappropriate catalyst.Verify catalyst activity. Consider using ruthenium, nickel, rhodium[4], or a Cu/Zn/Al/Cr catalyst system.[6]
Insufficient hydrogen pressure.Increase hydrogen pressure. A typical range is 2.0-8.0 MPa.[6]
Suboptimal reaction temperature.Adjust the temperature. A range of 140-200°C is often effective.[6]
Undesired Isomer Ratio Reaction conditions favoring the wrong isomer.To favor the cis isomer (kinetic product), use milder conditions and shorter reaction times. For the trans isomer (thermodynamic product), higher temperatures and longer reaction times may be beneficial.[1]
Catalyst selectivity.Experiment with different catalysts or catalyst preparations, as particle size can influence isomer selectivity.[7]

Data Presentation: Reaction Parameters

Table 1: Example Conditions for Pyrolysis of Isobutyric Anhydride

ParameterValueReference
Feed Rate4.0 g/min (0.025 mole/min)[5]
Pyrolysis Temperature455 - 495 °C[5]
Pressure105 - 123 torr (13.97 - 16.36 kPa)[5]
Absorber Temperature115 - 117 °C[5]

Table 2: Hydrogenation Conditions for Dione to Diol

ParameterCatalyst SystemValueReported OutcomeReference
Catalyst Composition Copper Oxide50-60 partsDione Conversion: 87.7%[6]
Zinc Oxide15-25 partsDiol Selectivity: 85.8%[6]
Aluminum Oxide15-20 parts[6]
Chromium Oxide5-10 parts[6]
Reaction Conditions
Reactor Pressure2.0 - 8.0 MPa[6]
Temperature140 - 200 °C[6]
Hydrogen/Hydrocarbon Molar Ratio100 - 350[6]

Experimental Protocols

Protocol 1: Synthesis of 2,2,4,4-Tetramethylcyclobutane-1,3-dione

This protocol is a generalized procedure based on patent literature.[5]

  • Setup: Assemble a pyrolysis apparatus consisting of a preheater, a pyrolysis zone (e.g., a heated tube), a condenser, and an absorption/dimerization reactor charged with 2,2,4,4-tetramethylcyclobutane-1,3-dione as the solvent.

  • Pyrolysis: Feed isobutyric anhydride into the preheater at a controlled rate (e.g., 4.0 g/min ). Heat the pyrolysis zone to 455-495°C under reduced pressure (e.g., 105-123 torr).

  • Quenching: Rapidly cool the vapor effluent leaving the pyrolysis zone to condense unreacted anhydride and isobutyric acid, which are separated from the dimethylketene vapor.

  • Dimerization: Pass the dimethylketene vapor into the absorption reactor, maintained at approximately 115-120°C. The dimethylketene will dissolve and dimerize in the dione solvent.

  • Product Formation: Continue the process until a significant amount of new 2,2,4,4-tetramethylcyclobutane-1,3-dione has been formed. The product can be purified by crystallization.

Protocol 2: Catalytic Hydrogenation to 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

This protocol is based on a described catalytic system.[6]

  • Catalyst Preparation: Prepare the catalyst containing copper oxide, zinc oxide, aluminum oxide, and chromium oxide through co-precipitation from their nitrate salts, followed by calcination.

  • Reactor Charging: Charge a high-pressure reactor (autoclave) with 2,2,4,4-tetramethylcyclobutane-1,3-dione, a suitable solvent (optional), and the prepared catalyst.

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize with hydrogen to 2.0-8.0 MPa. Heat the reactor to 140-200°C while stirring.

  • Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is typically complete within 2-5 hours.

  • Workup: After cooling the reactor and venting the excess hydrogen, filter the reaction mixture to remove the catalyst. The solvent can be removed under reduced pressure, and the resulting crude diol can be purified by crystallization or distillation.

Visualizations

Synthesis_Workflow Start Isobutyric Anhydride Pyrolysis Pyrolysis (455-495°C) Start->Pyrolysis DMK Dimethylketene (Vapor) Pyrolysis->DMK Dimerization [2+2] Cycloaddition (Dimerization) DMK->Dimerization Dione 2,2,4,4-Tetramethyl- cyclobutane-1,3-dione Dimerization->Dione Hydrogenation Catalytic Hydrogenation Dione->Hydrogenation Diol 2,2,4,4-Tetramethyl- cyclobutan-1,3-diol Hydrogenation->Diol Troubleshooting_Hydrogenation Start Low/No Hydrogenation Yield CheckPressure Is H₂ Pressure Correct? (e.g., 2-8 MPa) Start->CheckPressure CheckTemp Is Temperature Correct? (e.g., 140-200°C) CheckPressure->CheckTemp Yes AdjustPressure Action: Adjust Pressure CheckPressure->AdjustPressure No CheckCatalyst Is Catalyst Active? CheckTemp->CheckCatalyst Yes AdjustTemp Action: Adjust Temperature CheckTemp->AdjustTemp No CheckPurity Action: Check Starting Material for Poisons CheckCatalyst->CheckPurity No Success Yield Optimized CheckCatalyst->Success Yes AdjustPressure->Success AdjustTemp->Success ReplaceCatalyst Action: Use Fresh or Different Catalyst ReplaceCatalyst->Success CheckPurity->ReplaceCatalyst Parameter_Relationships Temp Temperature Rate Reaction Rate Temp->Rate Increases Selectivity cis/trans Ratio (Selectivity) Temp->Selectivity Influences (Kinetics vs Thermo.) Pressure H₂ Pressure Pressure->Rate Increases Catalyst Catalyst Choice & Activity Catalyst->Rate Affects Yield Final Yield Catalyst->Yield Major Factor Catalyst->Selectivity Influences Rate->Yield

References

Technical Support Center: Purification of 2,2,4,4-Tetramethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,2,4,4-tetramethylcyclobutan-1-ol. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The primary purification methods for analogous compounds such as 2,2,4,4-tetramethylcyclobutane-1,3-diol include recrystallization and distillation.[1] These techniques are also applicable to this compound. Column chromatography can also be employed for high-purity requirements.

Q2: What are the likely impurities in crude this compound?

Common impurities can include unreacted starting materials, such as 2,2,4,4-tetramethyl-1,3-cyclobutanedione, and byproducts from the synthesis, which may include the corresponding diol (2,2,4,4-tetramethylcyclobutane-1,3-diol).[1] Residual solvents from the reaction or initial extraction steps may also be present.

Q3: How can I remove the diol impurity from my mono-ol product?

The difference in polarity between the mono-ol and the diol can be exploited for separation. Column chromatography is a highly effective method for this separation. Alternatively, selective recrystallization with a carefully chosen solvent system may also be effective.

Q4: My compound "oils out" during recrystallization. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can be addressed by:

  • Using a larger volume of solvent: This keeps the compound in solution at a higher temperature.

  • Slowing down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Changing the solvent system: A different solvent or a mixture of solvents might be more suitable.

Q5: Can I use distillation to purify this compound?

Yes, distillation is a viable method, particularly for removing non-volatile impurities. Vacuum distillation is recommended to prevent decomposition at high temperatures. The boiling point of the related 2,2,4,4-tetramethyl-1,3-cyclobutanediol is between 210-215 °C, which suggests that the mono-ol will have a lower boiling point.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Compound does not dissolve in the hot solvent. The solvent is not polar enough.Try a more polar solvent or a mixture of solvents.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble even at low temperatures.1. Evaporate some of the solvent to concentrate the solution. 2. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution. 3. Scratch the inside of the flask with a glass rod to induce crystallization.
Poor recovery of the purified compound. The compound is too soluble in the cold solvent, or too much solvent was used.1. Cool the solution for a longer period or to a lower temperature. 2. Use a smaller volume of solvent for recrystallization.
Crystals are colored. The impurity is co-crystallizing with the product.1. Try a different recrystallization solvent. 2. Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then filter before cooling.
Distillation Issues
Problem Possible Cause Troubleshooting Steps
Bumping or uneven boiling. The liquid is superheating.1. Add boiling chips or a magnetic stir bar to the distillation flask. 2. Ensure even heating with a heating mantle.
Product is decomposing. The distillation temperature is too high.Use vacuum distillation to lower the boiling point of the compound.
Poor separation of components. The boiling points of the components are too close.Use a fractional distillation column to improve separation efficiency.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., hexane, ethyl acetate, methanol, and water) to find a suitable solvent in which the compound is soluble when hot but insoluble when cold.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography
  • Stationary Phase Selection: Use silica gel as the stationary phase.

  • Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal solvent system should provide good separation of the desired compound from its impurities on a Thin Layer Chromatography (TLC) plate.

  • Column Packing: Pack a chromatography column with a slurry of silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity of the solvent system.

  • Fraction Collection: Collect the eluent in small fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Distillation Distillation Crude->Distillation Chromatography Column Chromatography Crude->Chromatography Pure Pure Product Recrystallization->Pure Crystals Impurities Impurities Recrystallization->Impurities Mother Liquor Distillation->Pure Distillate Distillation->Impurities Residue Chromatography->Pure Pure Fractions Chromatography->Impurities Impure Fractions

Caption: General purification workflow for this compound.

TroubleshootingRecrystallization Start Crude Product in Hot Solvent Cooling Cooling Start->Cooling OilingOut Compound Oils Out Cooling->OilingOut Yes NoCrystals No Crystals Form Cooling->NoCrystals No CrystalsForm Crystals Form Cooling->CrystalsForm Yes AddSolvent Add more solvent or change solvent OilingOut->AddSolvent Action Concentrate Concentrate solution or add anti-solvent NoCrystals->Concentrate Action AddSolvent->Start Concentrate->Cooling

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following technical guidance is based on publicly available information regarding the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD or CBDO). The synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol is not a commonly reported procedure; the diol is the significantly more referenced compound. This guide addresses the synthesis of the diol.

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD)?

A1: The main industrial pathway involves a two-step process. The first step is the dimerization of dimethylketene, which is typically generated from isobutyric anhydride or isobutyryl chloride, to form the intermediate 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBDO)[1][2]. The second step is the hydrogenation of TMCBDO to yield TMCD[3][4][5].

Q2: What are the common starting materials for this synthesis?

A2: The synthesis usually begins with isobutyric acid or its anhydride[1][5]. Isobutyryl chloride can also be used to generate the dimethylketene intermediate[2].

Q3: What are the isomers of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, and how are they formed?

A3: 2,2,4,4-tetramethyl-1,3-cyclobutanediol exists as cis and trans isomers, which relate to the spatial orientation of the two hydroxyl groups on the cyclobutane ring[1]. In the cis isomer, the hydroxyl groups are on the same side of the ring, while in the trans isomer, they are on opposite sides[1]. Both isomers are formed during the hydrogenation of the diketone intermediate, 2,2,4,4-tetramethyl-1,3-cyclobutanedione[3]. Kinetic studies suggest that the cis-isomer is the kinetically favored product[1].

Q4: What catalysts are typically used for the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione?

A4: Common catalysts for the hydrogenation step include metals such as ruthenium, nickel, or rhodium[3]. One patented method utilizes a catalyst comprising copper, zinc, aluminum, and chromium oxides[6].

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBDO) - Inefficient dimerization of dimethylketene.- Isomerization of TMCBDO to lactone dimer.- Optimize the reaction conditions for dimethylketene generation and dimerization.- Avoid the presence of Lewis acids like aluminum trichloride, which can catalyze isomerization to the lactone dimer[2].
Incomplete hydrogenation of TMCBDO to TMCD - Inactive or insufficient catalyst.- Suboptimal reaction conditions (temperature, pressure, reaction time).- Ensure the catalyst is active and used in the correct proportion.- Optimize hydrogenation conditions. For example, one process describes pressures of 2.0 to 8.0 MPa and temperatures of 140 to 200°C[6].
Undesirable cis:trans isomer ratio of TMCD - The hydrogenation catalyst and conditions can influence the isomer ratio.- Screen different hydrogenation catalysts (e.g., Ru, Ni, Rh) to find one that provides the desired stereoselectivity.- Adjust reaction parameters such as temperature and pressure, as these can affect the kinetic vs. thermodynamic product distribution.
Presence of impurities in the final TMCD product - Unconverted reactants (e.g., TMCBDO).- Co-products from side reactions.- Residual solvents.- Optimize the reaction to maximize conversion.- Employ purification methods such as crystallization to remove impurities. The choice of solvent for crystallization is important for effective purification[7].

Experimental Protocols

General Protocol for the Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol

  • Generation of Dimethylketene and Dimerization to 2,2,4,4-Tetramethyl-1,3-cyclobutanedione:

    • Dimethylketene is generated via the pyrolysis of isobutyric anhydride or the dehydrohalogenation of isobutyryl chloride with a base like triethylamine[2][3].

    • The highly reactive dimethylketene spontaneously undergoes a [2+2] cycloaddition (dimerization) to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione[1][2]. This reaction is typically carried out in a suitable solvent.

  • Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione:

    • The obtained 2,2,4,4-tetramethyl-1,3-cyclobutanedione is dissolved in an appropriate solvent.

    • A hydrogenation catalyst (e.g., ruthenium, nickel, or a mixed metal oxide catalyst) is added to the solution[3][6].

    • The mixture is subjected to hydrogenation under a hydrogen atmosphere at elevated temperature and pressure until the reaction is complete.

    • The catalyst is removed by filtration.

  • Purification of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol:

    • The solvent is removed from the filtrate, typically by evaporation.

    • The crude product, a mixture of cis and trans isomers, is purified by crystallization from a suitable solvent to yield the final product[7].

Visualizations

Synthesis_Pathway A Isobutyric Anhydride / Isobutyryl Chloride B Dimethylketene A->B Pyrolysis / Dehydrohalogenation C 2,2,4,4-Tetramethyl-1,3-cyclobutanedione B->C [2+2] Dimerization D 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (cis/trans mixture) C->D Hydrogenation (e.g., Ru, Ni catalyst) Side_Reaction Lactone Dimer C->Side_Reaction Isomerization (in presence of Lewis acid) Troubleshooting_Workflow Start Experiment Start Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Dimerization Optimize Dimerization Conditions Check_Yield->Optimize_Dimerization Yes Check_Isomer_Ratio Incorrect Isomer Ratio? Check_Purity->Check_Isomer_Ratio No Improve_Purification Improve Purification (e.g., Recrystallization) Check_Purity->Improve_Purification Yes Optimize_Hydrogenation Optimize Hydrogenation (Catalyst, T, P) Check_Isomer_Ratio->Optimize_Hydrogenation Yes End Successful Synthesis Check_Isomer_Ratio->End No Optimize_Dimerization->Start Optimize_Hydrogenation->Start Improve_Purification->Start

References

Technical Support Center: 2,2,4,4-Tetramethylcyclobutan-1-ol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,4,4-tetramethylcyclobutan-1-ol. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is significantly influenced by the steric hindrance imposed by the four methyl groups on the cyclobutane ring. This steric bulk can impede the approach of reagents to the hydroxyl group and adjacent carbons, affecting reaction rates and potentially favoring alternative reaction pathways such as elimination over substitution.

Q2: How is this compound typically synthesized?

A2: The synthesis of this compound generally starts from the corresponding diol, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD or CBDO). A selective mono-functionalization or a controlled reduction of the diketone precursor, 2,2,4,4-tetramethyl-1,3-cyclobutanedione, can yield the desired mono-alcohol. The diol itself is commercially available and is synthesized via the dimerization of dimethylketene to form the diketone, followed by hydrogenation.[1]

Q3: What are the common reactions performed with this compound?

A3: As a secondary alcohol, this compound can undergo several common transformations, including:

  • Oxidation to the corresponding ketone, 2,2,4,4-tetramethylcyclobutanone.

  • Esterification with carboxylic acids or their derivatives to form esters.

  • Etherification , such as the Williamson ether synthesis, to form ethers.

  • Dehydration to form alkenes.

Troubleshooting Guides

Oxidation to 2,2,4,4-Tetramethylcyclobutanone

Problem: Low or no conversion during oxidation.

Possible Cause Recommendation
Steric Hindrance: The bulky tetramethylcyclobutyl group hinders the approach of the oxidizing agent.Use a less sterically demanding oxidizing agent. Swern oxidation or Dess-Martin periodinane (DMP) are often effective for hindered alcohols.[2][3]
Inappropriate Oxidizing Agent: Strong oxidants like chromic acid may be ineffective due to steric hindrance and can lead to side products.Employ milder, more selective reagents. For instance, a Swern oxidation using oxalyl chloride and DMSO is a common choice for hindered secondary alcohols.[2][4][5][6][7]
Reaction Temperature Too High: For sensitive reactions like the Swern oxidation, temperatures above -60 °C can lead to the decomposition of the active oxidant and the formation of side products like methylthiomethyl (MTM) ethers.[6][7]Maintain strict temperature control, typically at -78 °C, during the addition of reagents.

Problem: Formation of significant side products.

Possible Cause Recommendation
Pummerer Rearrangement: In Swern-type oxidations, this can occur if the reaction temperature is not kept sufficiently low, leading to MTM ether byproducts.[6]Ensure the reaction is maintained at or below -60 °C throughout the activation and oxidation steps.
Malodorous Byproducts: The Swern oxidation produces dimethyl sulfide (DMS), which has a strong, unpleasant odor.[2][4]Conduct the reaction in a well-ventilated fume hood and quench the reaction mixture and clean glassware with an oxidizing agent like bleach to neutralize the DMS.[4]
Esterification Reactions

Problem: Low ester yield.

Possible Cause Recommendation
Steric Hindrance: The bulky alcohol prevents efficient nucleophilic attack on the carbonyl carbon of the carboxylic acid or activated derivative.Employ a more effective coupling method for sterically hindered alcohols, such as the Steglich esterification using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9]
Reversible Reaction (Fischer Esterification): The equilibrium of the reaction may not favor product formation.Use a large excess of the less sterically hindered reactant (the carboxylic acid) or remove water as it is formed, for example, by using a Dean-Stark apparatus.
Formation of N-acylurea: In DCC-mediated couplings, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the alcohol.[10]The use of DMAP as a catalyst helps to minimize this side reaction by forming a more reactive acylpyridinium intermediate.[10]

Problem: Difficulty in purification.

Possible Cause Recommendation
Dicyclohexylurea (DCU) byproduct: In Steglich esterifications, the DCU byproduct can be difficult to remove from the desired ester.DCU is largely insoluble in many organic solvents and can be removed by filtration. For residual DCU, purification by column chromatography may be necessary.
Williamson Ether Synthesis

Problem: Low yield of the desired ether.

Possible Cause Recommendation
Elimination (E2) as a major side reaction: The alkoxide of the sterically hindered this compound is a strong base, which can promote the elimination of the alkyl halide to form an alkene, especially with secondary or tertiary alkyl halides.[11][12]Use a primary alkyl halide or a methyl halide to minimize the competing elimination reaction.[11][12] The reaction temperature should also be kept as low as possible to favor the substitution (SN2) pathway.[11]
Low reactivity of the alkoxide: Steric hindrance may also reduce the nucleophilicity of the alkoxide.Use a more reactive alkylating agent, such as an alkyl triflate or tosylate, which have better leaving groups than halides.

Problem: No reaction observed.

Possible Cause Recommendation
Incomplete deprotonation of the alcohol: The alcohol must be fully converted to the alkoxide for the reaction to proceed.Use a strong base such as sodium hydride (NaH) in an aprotic solvent like THF to ensure complete formation of the alkoxide.

Experimental Protocols

Protocol 1: Swern Oxidation of this compound

This protocol is adapted from standard Swern oxidation procedures and is tailored for sterically hindered secondary alcohols.

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous DCM to the flask, followed by oxalyl chloride (1.5-2.0 equivalents) via a syringe.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of DMSO (2.0-3.0 equivalents) in anhydrous DCM from a dropping funnel, maintaining the temperature below -60 °C. Stir for 15 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DCM from the second dropping funnel, again keeping the temperature below -60 °C. Stir for 30-60 minutes.

  • Add triethylamine (5.0 equivalents) dropwise, ensuring the temperature remains below -60 °C. A precipitate of triethylammonium chloride will form.

  • After stirring for an additional 30 minutes at -78 °C, allow the reaction to slowly warm to room temperature.

  • Quench the reaction by adding water. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude 2,2,4,4-tetramethylcyclobutanone by column chromatography or distillation.

Protocol 2: Steglich Esterification of this compound

This protocol is suitable for the esterification of sterically hindered alcohols.[8][10][13]

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP), catalytic amount

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0-1.2 equivalents), this compound (1.0 equivalent), and a catalytic amount of DMAP (0.1-0.2 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1-1.3 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Visualizations

Troubleshooting_Oxidation start Low/No Conversion in Oxidation q1 Is the oxidizing agent sterically hindered? start->q1 a1_yes Yes q1->a1_yes Likely a1_no No q1->a1_no Unlikely s1 Use less hindered oxidant (e.g., Swern, DMP) a1_yes->s1 q2 Is the reaction temperature strictly controlled? a1_no->q2 end Improved Conversion s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No a2_yes->end s2 Maintain low temp. (e.g., -78°C for Swern) a2_no->s2 s2->end

Caption: Troubleshooting workflow for low conversion in the oxidation of this compound.

Esterification_Troubleshooting start Low Ester Yield q1 Are you using Fischer Esterification? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No, using Steglich s1 Switch to Steglich (DCC/DMAP) or remove water a1_yes->s1 q2 Are you observing N-acylurea byproduct? a1_no->q2 end Improved Yield s1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No s2 Ensure catalytic DMAP is used to accelerate ester formation a2_yes->s2 a2_no->end s2->end Williamson_Ether_Synthesis_Troubleshooting start Low Ether Yield q1 What type of alkyl halide is being used? start->q1 a1_primary Primary/Methyl q1->a1_primary a1_secondary_tertiary Secondary/Tertiary q1->a1_secondary_tertiary q2 Is the alcohol fully deprotonated? a1_primary->q2 s1 Elimination is likely favored. Switch to a primary alkyl halide. a1_secondary_tertiary->s1 end Improved Ether Yield s1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no a2_yes->end s2 Use a strong base (e.g., NaH) to ensure complete alkoxide formation. a2_no->s2 s2->end

References

Technical Support Center: Stereoselective Synthesis of 2,2,4,4-Tetramethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.

Issue ID Question Potential Causes Suggested Solutions
TSG-001 My reaction yields primarily the diol (2,2,4,4-tetramethyl-1,3-cyclobutanediol) instead of the desired mono-ol. Over-reduction due to a highly reactive reducing agent or prolonged reaction time.- Use a less reactive hydride reagent (e.g., NaBH₄ instead of LiAlH₄).- Carefully control the stoichiometry of the reducing agent (use of 1.0-1.2 equivalents).- Lower the reaction temperature to decrease the reaction rate.- Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting diketone is consumed.
TSG-002 I am getting a mixture of cis- and trans-2,2,4,4-tetramethylcyclobutan-1-ol with poor diastereoselectivity. - For cis selectivity: The reducing agent may not be sterically demanding enough, or the reaction temperature may be too high, leading to the thermodynamically favored product.- For trans selectivity: The chosen chemical reducing agent may inherently favor the cis product.- To favor the cis isomer: Use a hydride-based reducing agent. The hydride attack generally occurs from the less sterically hindered face, resulting in the cis-alcohol. Lowering the reaction temperature can further enhance this selectivity.[1][2][3]- To favor the trans isomer: Consider using a biocatalytic approach with a ketoreductase (KRED) enzyme, which has been shown to produce the trans isomer with high diastereoselectivity in related systems.[2]
TSG-003 My enantioselective reduction is resulting in a low enantiomeric excess (ee). - The chiral catalyst may not be optimal for this specific substrate.- The reaction temperature may be too high, reducing the enantioselectivity.- Impurities in the starting material or solvent may be interfering with the catalyst.- Screen different chiral catalysts (e.g., various CBS catalysts, chiral ligands for transfer hydrogenation).- Conduct the reaction at a lower temperature (e.g., -78 °C).- Ensure all glassware is oven-dried and reagents and solvents are anhydrous and of high purity.
TSG-004 The reaction is sluggish or does not go to completion. - The reducing agent is not reactive enough at the chosen temperature.- The catalyst (if used) may be deactivated or poisoned.- If using a mild reducing agent, a slight increase in temperature may be necessary.- For catalytic reactions, ensure the catalyst is fresh and handled under an inert atmosphere if it is air- or moisture-sensitive.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound stereoselectively?

A1: The most common strategy involves a two-step process starting from 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK). The first step is a selective mono-reduction of CBDK to yield 3-hydroxy-2,2,4,4-tetramethylcyclobutanone. The second step is the stereoselective reduction of the remaining ketone in this intermediate to the desired alcohol.

Q2: How can I selectively reduce only one ketone group of 2,2,4,4-tetramethyl-1,3-cyclobutanedione?

A2: Selective mono-reduction can be achieved by careful control of reaction conditions. Using a stoichiometric amount of a mild reducing agent, such as sodium borohydride, at low temperatures can favor the formation of the hydroxy ketone intermediate. Amorphous nickel-based catalysts have also been reported to facilitate the selective mono-hydrogenation of 1,3-diketones.

Q3: How can I control the diastereoselectivity to obtain the cis- or trans-mono-ol?

A3:

  • cis-Diastereomer: The reduction of the intermediate, 3-hydroxy-2,2,4,4-tetramethylcyclobutanone, with standard hydride reagents (e.g., NaBH₄, LiAlH₄) typically results in the cis-alcohol as the major product. This is due to the hydride attacking the carbonyl group from the face opposite to the existing hydroxyl group, which is sterically less hindered. Lowering the reaction temperature and using less polar solvents can further enhance the selectivity for the cis isomer.[1][3]

  • trans-Diastereomer: Achieving high selectivity for the trans isomer with chemical reducing agents is challenging as it is the sterically more hindered product. A highly effective method for obtaining the trans product is to employ a biocatalytic reduction using a ketoreductase (KRED) enzyme. These enzymes can exhibit high diastereoselectivity for the trans isomer, often with excellent enantioselectivity as well.[2]

Q4: Is it possible to synthesize a single enantiomer of this compound?

A4: Yes, an enantioselective synthesis is feasible. This is typically achieved by the asymmetric reduction of 2,2,4,4-tetramethylcyclobutanone (if starting from the mono-ketone) or the intermediate 3-hydroxy-2,2,4,4-tetramethylcyclobutanone using a chiral catalyst. Common methods include:

  • CBS Reduction: Using a Corey-Bakshi-Shibata (CBS) catalyst (an oxazaborolidine) with borane can afford high enantiomeric excess.[4]

  • Asymmetric Transfer Hydrogenation: Ruthenium or rhodium catalysts with chiral ligands can be used to achieve enantioselective reduction.

Q5: What are the key experimental parameters to control for high stereoselectivity?

A5: The key parameters are:

  • Choice of Reducing Agent: Sterically bulky reducing agents can offer different selectivity compared to smaller ones. For enantioselective reductions, the choice of chiral catalyst is crucial.

  • Temperature: Lower reaction temperatures generally lead to higher stereoselectivity.

  • Solvent: The polarity of the solvent can influence the transition state of the reaction and thus the stereochemical outcome.[1]

  • Purity of Reagents: Impurities can poison catalysts and lead to side reactions, affecting both yield and selectivity.

Data Presentation

Table 1: Diastereoselectivity in the Reduction of 3-Substituted Cyclobutanones with Hydride Reagents

Substituent (at C3)Reducing AgentSolventTemperature (°C)cis:trans Ratio
PhenylNaBH₄MeOH-78>99:1
PhenylNaBH₄THF-7898:2
PhenylL-Selectride®THF-78>99:1
BenzyloxyNaBH₄MeOH-7897:3
BenzyloxyNaBH₄THF-7895:5
BenzyloxyL-Selectride®THF-7898:2
(Data adapted from studies on substituted cyclobutanones, illustrating general trends applicable to 3-hydroxy-2,2,4,4-tetramethylcyclobutanone reduction)[1]

Table 2: Enantioselectivity in the CBS Reduction of Substituted Cyclobutanones

SubstrateChiral CatalystYield (%)ee (%)
2,2-Dimethyl-3,3-diphenylcyclobutanone(S)-Me-CBS9391
3-Phenylcyclobutanone(S)-Me-CBS8595
(Data from related systems demonstrating the feasibility of high enantioselectivity)[4]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of cis-2,2,4,4-Tetramethylcyclobutan-1-ol

Step 1: Selective Mono-reduction of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

  • Dissolve 2,2,4,4-tetramethyl-1,3-cyclobutanedione (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sodium borohydride (NaBH₄, 0.5 eq) in methanol dropwise over 30 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the starting diketone is consumed, quench the reaction by the slow addition of acetone, followed by water.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-hydroxy-2,2,4,4-tetramethylcyclobutanone.

Step 2: Reduction to cis-2,2,4,4-Tetramethylcyclobutan-1-ol

  • Dissolve the crude 3-hydroxy-2,2,4,4-tetramethylcyclobutanone from Step 1 in anhydrous methanol and cool to 0 °C.

  • Slowly add sodium borohydride (1.1 eq).

  • Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).

  • Quench, extract, and purify as described in Step 1. Purification by column chromatography will yield the cis-diol as the major product.

Protocol 2: Diastereoselective Synthesis of trans-2,2,4,4-Tetramethylcyclobutan-1-ol via Biocatalysis

  • Prepare a buffered solution (e.g., potassium phosphate buffer, pH 7.0).

  • Add 3-hydroxy-2,2,4,4-tetramethylcyclobutanone (1.0 eq), a ketoreductase (KRED) enzyme, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH recycling).

  • Stir the reaction at the optimal temperature for the chosen enzyme (typically 25-37 °C).

  • Monitor the reaction progress by HPLC or GC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography to yield the trans-mono-ol.

Visualizations

experimental_workflow start 2,2,4,4-Tetramethyl- 1,3-cyclobutanedione intermediate 3-Hydroxy-2,2,4,4- tetramethylcyclobutanone start->intermediate Selective Mono-reduction (e.g., NaBH4, 0.5 eq) cis_product cis-2,2,4,4-Tetramethyl- cyclobutan-1-ol intermediate->cis_product Hydride Reduction (e.g., NaBH4) trans_product trans-2,2,4,4-Tetramethyl- cyclobutan-1-ol intermediate->trans_product Biocatalytic Reduction (KRED)

Caption: Experimental workflow for the synthesis of cis- and trans-2,2,4,4-tetramethylcyclobutan-1-ol.

stereoselectivity_mechanism cluster_cis Favored Path (cis-product) cluster_trans Disfavored Path (trans-product) cis_attack Hydride attacks from the less hindered face cis_transition Lower energy transition state cis_attack->cis_transition cis_product cis-alcohol cis_transition->cis_product trans_attack Hydride attacks from the more hindered face trans_transition Higher energy transition state trans_attack->trans_transition trans_product trans-alcohol trans_transition->trans_product ketone Cyclobutanone Intermediate ketone->cis_attack anti-facial attack ketone->trans_attack syn-facial attack

Caption: Rationale for cis-diastereoselectivity in hydride reductions of the intermediate.

troubleshooting_tree start Problem Encountered over_reduction Over-reduction to diol? start->over_reduction poor_diastereo Poor Diastereoselectivity? start->poor_diastereo low_ee Low Enantioselectivity? start->low_ee solution_or Use milder reducing agent Reduce reaction time/temp Control stoichiometry over_reduction->solution_or Yes solution_pd_cis Lower temperature Use less polar solvent poor_diastereo->solution_pd_cis Targeting cis solution_pd_trans Use KRED enzyme poor_diastereo->solution_pd_trans Targeting trans solution_lee Screen chiral catalysts Lower temperature Ensure anhydrous conditions low_ee->solution_lee Yes

Caption: Decision tree for troubleshooting common synthesis issues.

References

stability issues of 2,2,4,4-tetramethylcyclobutan-1-ol under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 2,2,4,4-tetramethylcyclobutan-1-ol in experimental settings.

Stability Overview

This compound is a sterically hindered tertiary alcohol. Its stability is significantly influenced by the chemical environment, particularly temperature and pH. Due to the bulky tetramethylcyclobutyl group, the hydroxyl group exhibits reactivity typical of tertiary alcohols, with some notable characteristics due to steric hindrance.

General Stability Profile

ConditionStabilityPotential Reactions/Issues
Neutral pH (6-8) Generally stable at room temperature.Minimal decomposition or side reactions expected.
Acidic Conditions (pH < 6) Prone to dehydration, especially with heating.Formation of alkenes (e.g., 1,3,3-trimethyl-2-methylenecyclobutane).
Basic Conditions (pH > 8) Generally stable.Can be deprotonated with strong bases to form the corresponding alkoxide.
Elevated Temperatures Susceptible to dehydration, particularly in the presence of acid catalysts.Dehydration is the primary thermal decomposition pathway.
Oxidizing Agents Resistant to oxidation under standard conditions.[1][2]Strong oxidizing agents may lead to degradation of the molecule.
Reducing Agents Generally stable.The alcohol functionality is not typically reduced further.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound.

Issue 1: Low or No Yield of the Desired Product in a Substitution Reaction

Question: I am trying to perform a nucleophilic substitution reaction with this compound, but I am getting a low yield or no product. What could be the cause?

Answer:

This compound is a tertiary alcohol, and its hydroxyl group is a poor leaving group. Additionally, the bulky tetramethylcyclobutyl group creates significant steric hindrance, making direct nucleophilic attack (SN2 mechanism) highly unfavorable. For substitution to occur, the reaction likely needs to proceed through an SN1 mechanism, which involves the formation of a carbocation intermediate.

Troubleshooting Steps:

  • Promote Leaving Group Departure: The hydroxyl group must be protonated or converted into a better leaving group (e.g., a tosylate or mesylate). Ensure you are using a strong acid catalyst if you are attempting a direct substitution with a hydrohalic acid.

  • Consider Solvent Effects: For SN1 reactions, a polar protic solvent (e.g., water, ethanol) is generally preferred to stabilize the carbocation intermediate.

  • Check for Competing Reactions: Acid-catalyzed dehydration is a major competing reaction for tertiary alcohols.[2][3] If you observe the formation of alkene byproducts, you may need to adjust your reaction conditions (e.g., lower temperature) to favor substitution over elimination.

Issue 2: Unexpected Formation of an Alkene

Question: I am running a reaction with this compound and have isolated a product that appears to be an alkene. Why did this happen?

Answer:

Tertiary alcohols like this compound are highly susceptible to acid-catalyzed dehydration, especially at elevated temperatures. The presence of even trace amounts of acid can catalyze the elimination of water to form a double bond.

Troubleshooting Workflow

G Troubleshooting Unexpected Alkene Formation start Unexpected alkene detected check_acid Check for sources of acid in the reaction mixture start->check_acid reagents Review purity of reagents and solvents check_acid->reagents Contamination? glassware Ensure glassware is free of acidic residue check_acid->glassware Residue? adjust_temp Lower the reaction temperature check_acid->adjust_temp Acid catalyst intended? use_base Add a non-nucleophilic base to neutralize trace acid reagents->use_base glassware->use_base adjust_temp->use_base outcome Alkene formation should be minimized use_base->outcome

Caption: Troubleshooting workflow for unexpected alkene formation.

Issue 3: Failed Oxidation Reaction

Question: I am trying to oxidize this compound to the corresponding ketone, but the reaction is not proceeding. Why?

Answer:

Tertiary alcohols are resistant to oxidation under standard conditions.[1][2] This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be removed during the oxidation process. Common oxidizing agents like chromic acid (H₂CrO₄) or pyridinium chlorochromate (PCC) will typically not react with tertiary alcohols.

Possible Solutions:

  • Re-evaluate your synthetic route: It is generally not feasible to directly oxidize a tertiary alcohol to a ketone. You may need to consider an alternative synthetic pathway to obtain the desired ketone.

  • Use of very strong oxidizing agents: While not a standard or recommended procedure, extremely harsh oxidizing conditions might lead to the degradation of the molecule rather than the desired ketone.

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of this compound

This protocol describes a general procedure for the dehydration of this compound to form an alkene.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • An appropriate organic solvent (e.g., toluene)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound in the chosen organic solvent.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the solution while stirring.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the resulting alkene product by distillation or column chromatography.

Dehydration Reaction Pathway

G Acid-Catalyzed Dehydration Pathway A This compound B Protonation of Hydroxyl Group A->B + H+ C Loss of Water to form Carbocation B->C - H2O D Deprotonation to form Alkene C->D - H+

Caption: Generalized pathway for acid-catalyzed dehydration.

FAQs

Q1: What are the recommended storage conditions for this compound?

A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and strong acids.

Q2: Is this compound soluble in water?

A2: Based on data for the related diol, it is expected to have limited solubility in water but should be soluble in common organic solvents like methanol, ethanol, and acetone.[4]

Q3: Can I use a base to catalyze reactions with this alcohol?

A3: While strong bases can deprotonate the alcohol to form an alkoxide, this is generally a reversible process. The resulting alkoxide can act as a nucleophile in subsequent reactions. However, due to significant steric hindrance, the reactivity of the alkoxide may be limited.

Q4: Are there any known incompatibilities for this compound?

A4: It is incompatible with strong oxidizing agents and strong acids. Contact with strong acids can lead to vigorous dehydration.

Q5: What are the main safety hazards associated with this compound?

A5: Based on data for similar compounds, it may be harmful if swallowed and can cause skin and eye irritation.[4][5] It is also a flammable solid.[5][6] Always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE).

References

Technical Support Center: Synthesis of 2,2,4,4-Tetramethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol and its related diol, 2,2,4,4-tetramethylcyclobutane-1,3-diol.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial route for synthesizing 2,2,4,4-tetramethylcyclobutane-1,3-diol (TMCD)?

A1: The main industrial pathway involves a two-step process. First, isobutyric acid or its anhydride is used to generate dimethylketene. This highly reactive intermediate then undergoes a [2+2] cycloaddition, or dimerization, to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBDO)[1][2]. The final step is the hydrogenation of TMCBDO to yield 2,2,4,4-tetramethylcyclobutane-1,3-diol[1][3].

Q2: What catalysts are commonly used for the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione?

A2: A variety of metal catalysts are effective for this hydrogenation. Commonly used catalysts include those containing ruthenium, nickel, copper, cobalt, rhodium, platinum, and palladium[3][4]. Supported ruthenium catalysts, such as Ru/C (ruthenium on activated carbon), are frequently cited for their high selectivity[5][6]. Copper-based catalysts containing zinc, aluminum, and chromium oxides are also utilized[7].

Q3: How can the cis/trans isomer ratio of 2,2,4,4-tetramethylcyclobutane-1,3-diol be controlled?

A3: The cis/trans isomer ratio can be significantly influenced by the choice of catalyst and reaction conditions. The cis-isomer is the kinetically favored product, while the trans-isomer is thermodynamically more stable[1]. Ruthenium-based catalysts are particularly effective for achieving a high cis:trans ratio[4]. For instance, using a supported ruthenium catalyst can yield a cis:trans ratio greater than 2:1 and up to 25:1[4]. The particle size of the ruthenium catalyst can also affect the selectivity, with larger particles favoring the formation of the trans-isomer[5].

Q4: What are typical reaction conditions for the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione?

A4: Reaction conditions are dependent on the catalyst system. For ruthenium-catalyzed hydrogenations, temperatures may range from 60 to 130°C and hydrogen pressures from 0.4 to 7 MPa[4]. For copper-based catalysts, the temperature can be higher, in the range of 140 to 200°C, with pressures from 2.0 to 8.0 MPa[7].

Troubleshooting Guide

Issue 1: Low Yield of the Desired Diol

  • Possible Cause: Inefficient catalyst activity or deactivation.

  • Troubleshooting Steps:

    • Catalyst Selection: Ensure the chosen catalyst is appropriate for the desired outcome. Ruthenium and nickel-based catalysts are generally effective[3][4].

    • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate and yield. Optimize the catalyst loading based on literature recommendations or empirical testing[1].

    • Reaction Parameters: Verify that the temperature and hydrogen pressure are within the optimal range for the specific catalyst being used[1][4].

    • Catalyst Preparation: If preparing the catalyst in-house, ensure proper reduction of the metal oxide precursors. For instance, some copper-based catalysts require reduction at 100-300°C before use[7].

Issue 2: Undesired Side Products, such as Ring-Opening

  • Possible Cause: Presence of acidic sites on the catalyst or support.

  • Troubleshooting Steps:

    • Catalyst Support: Amorphous nickel-phosphorus catalysts on certain supports have been observed to cause ring-opening due to acidic centers[5]. Consider using a more inert support like activated carbon or silica.

    • Catalyst Composition: The addition of promoters or using bimetallic catalysts, such as Ru-Sn/γ-Al2O3, can sometimes suppress side reactions[8].

    • Reaction Temperature: Lowering the reaction temperature may help to minimize side reactions, although this could also decrease the reaction rate[1].

Issue 3: Poor Selectivity for the Desired Isomer (cis or trans)

  • Possible Cause: Incorrect catalyst choice or non-optimal reaction conditions.

  • Troubleshooting Steps:

    • Catalyst for High Cis-Isomer: For a high cis:trans ratio, ruthenium on a support like activated carbon, silica, or alumina is recommended[4][5].

    • Catalyst for Trans-Isomer: Larger ruthenium particle sizes have been shown to favor the formation of the trans-isomer[5].

    • Reaction Time and Temperature: Since the cis-isomer is the kinetic product, shorter reaction times may favor its formation. Conversely, longer reaction times or higher temperatures can lead to isomerization to the more thermodynamically stable trans-isomer[1][6].

Data Presentation

Table 1: Catalyst Performance in the Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione

CatalystSupportTemperature (°C)Pressure (MPa)Key OutcomeReference
RutheniumActivated Carbon60 - 1300.4 - 7.0High cis:trans ratio (up to 25:1)[4]
RutheniumAlumina, Silica, HZSM-5Not specifiedNot specifiedHigh conversion and selectivity to the diol[5]
Copper, Zinc, Aluminum, Chromium Oxides-140 - 2002.0 - 8.0High selectivity to the diol[7]
Nickel-Not specifiedNot specifiedEffective for diol synthesis[3][4]
Amorphous Ni-P, Ni-B alloys-Not specifiedNot specifiedHigh selectivity but lower activity than crystalline Ni[5]
Ru-Snγ-AluminaNot specifiedNot specifiedInvestigated for diol synthesis[8]

Experimental Protocols

Protocol 1: General Procedure for Hydrogenation using a Supported Ruthenium Catalyst

  • Reactor Setup: A high-pressure batch reactor is charged with 2,2,4,4-tetramethyl-1,3-cyclobutanedione, a suitable solvent (e.g., ethanol, ethyl acetate), and the supported ruthenium catalyst (e.g., 5 wt% Ru/C).

  • Purging: The reactor is sealed and purged several times with nitrogen, followed by hydrogen to remove any air.

  • Reaction: The reactor is pressurized with hydrogen to the desired pressure (e.g., 2.0 MPa) and heated to the target temperature (e.g., 80°C) with stirring.

  • Monitoring: The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reactor is cooled to room temperature and carefully depressurized. The catalyst is removed by filtration. The solvent is removed from the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by crystallization or distillation to obtain the desired 2,2,4,4-tetramethylcyclobutane-1,3-diol.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis of Precursor cluster_hydrogenation Hydrogenation cluster_analysis Analysis & Purification Isobutyric Anhydride Isobutyric Anhydride Dimethylketene Dimethylketene Isobutyric Anhydride->Dimethylketene Pyrolysis TMCBDO TMCBDO Dimethylketene->TMCBDO [2+2] Cycloaddition Catalyst_H2 Catalyst + H2 TMCD 2,2,4,4-Tetramethyl- cyclobutane-1,3-diol Catalyst_H2->TMCD Crude_Product Crude_Product TMCD->Crude_Product Purified_Product Purified_Product Crude_Product->Purified_Product Filtration & Crystallization

Caption: Experimental workflow for the synthesis of 2,2,4,4-tetramethylcyclobutane-1,3-diol.

Catalyst_Selection_Logic Start Desired Outcome High_Cis High cis:trans ratio? Start->High_Cis High_Yield High overall yield? High_Cis->High_Yield No Ru_Catalyst Ruthenium-based catalyst (e.g., Ru/C) High_Cis->Ru_Catalyst Yes Ni_Catalyst Nickel-based catalyst High_Yield->Ni_Catalyst Yes Cu_Catalyst Copper-based catalyst High_Yield->Cu_Catalyst Consider

Caption: Logic diagram for catalyst selection based on desired reaction outcome.

References

reaction monitoring techniques for 2,2,4,4-tetramethylcyclobutan-1-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 2,2,4,4-Tetramethylcyclobutan-1,3-diol

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the synthesis and reaction monitoring of 2,2,4,4-tetramethylcyclobutan-1,3-diol (TMCD/CBDO).

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for 2,2,4,4-tetramethylcyclobutan-1,3-diol (TMCD)?

The primary route involves a two-step process. First, isobutyric acid or its anhydride is pyrolyzed to generate dimethylketene. This highly reactive intermediate then undergoes a [2+2] cycloaddition, or dimerization, to form the cyclic diketone, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBDO). The final step is the hydrogenation of TMCBDO to yield 2,2,4,4-tetramethylcyclobutan-1,3-diol as a mixture of cis and trans isomers.[1][2][3]

Q2: Which analytical techniques are most effective for monitoring the hydrogenation of TMCBDO to TMCD?

A combination of techniques is recommended for comprehensive reaction monitoring:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying the starting material (TMCBDO), the final product (TMCD), and any potential byproducts. It provides quantitative data on conversion and purity.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information. ¹H NMR is particularly useful for determining the conversion of the ketone to the alcohol and for quantifying the ratio of cis to trans isomers in the final product.[6][7][8]

  • Thin-Layer Chromatography (TLC): A rapid and simple qualitative method to track the disappearance of the starting material and the appearance of the product.[9]

  • Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of the carbonyl (C=O) stretch of the diketone and the appearance of the hydroxyl (O-H) stretch of the diol.[4]

Q3: How can the cis/trans isomer ratio of the TMCD product be determined and controlled?

The cis/trans isomer ratio is typically determined using ¹H NMR spectroscopy by integrating the distinct signals corresponding to the hydroxyl or ring protons of each isomer.[6] The cis-isomer is generally the kinetically favored product in the hydrogenation of TMCBDO.[1][10] Controlling the isomer ratio can be achieved by:

  • Catalyst Selection: Different hydrogenation catalysts (e.g., Ruthenium, Nickel) can influence the stereoselectivity.[2][10]

  • Reaction Conditions: Parameters such as temperature, hydrogen pressure, and reaction time can affect the final isomer distribution.[1][11]

  • Isomerization: It is possible to perform a subsequent isomerization step, for instance using a ruthenium catalyst and hydrogen gas, to enrich the desired isomer.[10]

Q4: What are common side reactions to be aware of during this synthesis?

The main potential side reaction occurs during the formation of the diketone intermediate. In the presence of Lewis acids like aluminum trichloride, 2,2,4,4-tetramethyl-1,3-cyclobutanedione can isomerize to a lactone.[3] During the hydrogenation step, incomplete reduction or over-reduction can lead to impurities, although this is less common with appropriate catalyst selection.[11]

Troubleshooting Guide

Problem: Low or no conversion of the starting diketone (TMCBDO).

  • Possible Cause 1: Catalyst Inactivity. The hydrogenation catalyst (e.g., Ru/C, Raney Ni) may be poisoned or deactivated.

    • Solution: Ensure the catalyst is fresh or properly activated. Use high-purity solvents and reagents to avoid introducing catalyst poisons. Increase catalyst loading if necessary.[1]

  • Possible Cause 2: Insufficient Hydrogen Pressure. The pressure in the reactor may be too low for the reaction to proceed efficiently.

    • Solution: Verify the hydrogen supply and ensure the reactor is properly sealed. Increase the hydrogen pressure within the recommended safety limits for the equipment.[1]

  • Possible Cause 3: Low Reaction Temperature. The temperature may be too low to overcome the activation energy of the reaction.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress. Be aware that higher temperatures may affect isomer selectivity.[1]

Problem: The final product is a complex mixture with low purity.

  • Possible Cause 1: Side Reactions. Undesired side reactions may be occurring due to reaction conditions or contaminants.

    • Solution: Analyze the mixture by GC-MS or NMR to identify byproducts.[5][12] Adjust reaction conditions (temperature, pressure) to minimize side reactions. A Chinese patent suggests a specific copper, zinc, aluminum, and chromium catalyst to reduce side reactions.[11]

  • Possible Cause 2: Ineffective Purification. The chosen purification method may not be suitable for removing all impurities.

    • Solution: Crystallization is a highly effective method for purifying TMCD.[13] Experiment with different solvents to optimize crystal formation and impurity removal. For lab-scale synthesis, flash chromatography on silica gel can also be used.[9]

Problem: The cis/trans isomer ratio is undesirable.

  • Possible Cause 1: Reaction Kinetics vs. Thermodynamics. The kinetically favored product (often the cis isomer) may form first, with subsequent equilibration to the thermodynamically more stable trans isomer under certain conditions.[10]

    • Solution: To favor the kinetic product, use shorter reaction times and milder conditions. To favor the thermodynamic product, longer reaction times or higher temperatures may be necessary. The choice of catalyst also plays a significant role.[10]

  • Possible Cause 2: Post-Reaction Isomerization. The workup or purification process might be causing isomerization.

    • Solution: Analyze the isomer ratio both in the crude reaction mixture and after purification to determine if the change occurs during workup. Consider a dedicated isomerization step post-synthesis to achieve the desired ratio.[10]

Data Presentation

Table 1: Comparison of Reaction Monitoring Techniques

TechniqueInformation ProvidedAdvantagesDisadvantages
GC-MS Quantitative conversion, product purity, byproduct identification.[5]High sensitivity and separation efficiency.Destructive analysis, may require derivatization.
¹H NMR Structural confirmation, quantitative conversion, cis/trans isomer ratio.[6]Non-destructive, provides detailed structural data.Lower sensitivity than MS, requires deuterated solvents.
TLC Qualitative reaction progress (disappearance of starting material).[9]Fast, simple, and inexpensive.Not quantitative, limited resolution.
IR Spec. Disappearance/appearance of key functional groups (C=O, O-H).[4]Fast, non-destructive.Provides limited structural detail, difficult to quantify.

Table 2: Representative ¹H NMR Chemical Shifts (CDCl₃)

CompoundProtonsChemical Shift (δ, ppm)
TMCBDO Methyl (CH₃)~1.22 (s, 12H)
cis-TMCD Hydroxyl (OH)Variable
Methine (CH)~3.6 (s, 2H)
Methyl (CH₃)~1.1 (s, 6H), ~0.9 (s, 6H)
trans-TMCD Hydroxyl (OH)Variable
Methine (CH)~3.6 (s, 2H)
Methyl (CH₃)~1.0 (s, 12H)
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from typical values found in literature.[6][9]

Experimental Protocols & Visualizations

Overall Synthesis Workflow

The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD) proceeds from isobutyric anhydride through a diketone intermediate, which is then hydrogenated.

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Hydrogenation cluster_2 Analysis & Purification A Isobutyric Anhydride B Dimethylketene (Intermediate) A->B Pyrolysis C 2,2,4,4-Tetramethyl-1,3- cyclobutanedione (TMCBDO) B->C [2+2] Dimerization D 2,2,4,4-Tetramethyl-1,3- cyclobutanediol (TMCD) C->D Hydrogenation (H₂, Catalyst) E Reaction Monitoring (GC-MS, NMR, TLC) D->E F Purification (Crystallization) D->F G Pure TMCD (cis/trans mixture) F->G G Start Problem: Low Yield of TMCD Q1 Analyze Crude Reaction Mixture (GC-MS or NMR). Is conversion of TMCBDO low? Start->Q1 Cause1 Cause: Incomplete Reaction Q1->Cause1 Yes Q2 Is significant byproduct formation observed? Q1->Q2 No (High Conversion) Action1a Check Catalyst Activity: - Use fresh catalyst - Increase loading Cause1->Action1a Action1b Optimize Conditions: - Increase H₂ pressure - Increase temperature - Extend reaction time Cause1->Action1b Cause2 Cause: Side Reactions Q2->Cause2 Yes Cause3 Cause: Product Loss During Purification Q2->Cause3 No Action2 Modify Conditions: - Lower temperature - Screen different catalysts - Check starting material purity Cause2->Action2 Action3 Optimize Purification: - Change crystallization solvent - Analyze mother liquor for product - Adjust chromatography conditions Cause3->Action3

References

Technical Support Center: Production of 2,2,4,4-Tetramethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol. The primary focus is on addressing the scale-up challenges associated with its production, which typically involves the selective hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione.

Frequently Asked Questions (FAQs)

Q1: What is the primary industrial synthesis route for the 2,2,4,4-tetramethylcyclobutane backbone?

A1: The main industrial pathway involves a two-step process. First, isobutyric acid or its anhydride is subjected to pyrolysis to form dimethylketene. This highly reactive intermediate then undergoes a [2+2] cycloaddition, or dimerization, to create the four-membered ring structure, 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK).[1][2]

Q2: How is this compound produced from its precursor?

A2: this compound is produced by the partial hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione (CBDK). This reaction reduces one of the two ketone groups to a hydroxyl group. The primary challenge is preventing over-hydrogenation to the corresponding diol.[3]

Q3: What are the main products and byproducts of the hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione?

A3: The hydrogenation is a stepwise process.[1] The desired product is the monool (hydroxy ketone). However, the reaction can proceed further to yield the primary byproduct, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO), which exists as a mixture of cis- and trans-isomers.[2] In some cases, ring-opening side reactions can also occur.[4]

Q4: Which catalysts are recommended for selective monohydrogenation?

A4: While common hydrogenation catalysts like ruthenium, nickel, and rhodium are often used to produce the diol, achieving high selectivity for the monool is more challenging.[2] Studies have shown that amorphous nickel alloys, such as Ni-P and Ni-B, exhibit high selectivity for the monohydrogenation of 1,3-diketones to the corresponding hydroxy ketone.[4]

Q5: Is it possible to transition this synthesis from a batch to a continuous process for scale-up?

A5: Yes, transitioning to a continuous process is a key consideration for industrial-scale production. For the hydrogenation step, a continuous fixed-bed reactor system can be employed. In this setup, the raw material (CBDK) is continuously fed through a catalyst bed under steady hydrogen pressure and temperature, which allows for higher throughput, better process control, and more consistent product quality.[1]

Troubleshooting Guides

Issue 1: Low Yield of Precursor (2,2,4,4-tetramethyl-1,3-cyclobutanedione)
Question Possible Cause Suggested Solution
Why is the yield of my diketone low during the dimerization step? Inefficient Dimerization: The dimerization of dimethylketene may be incomplete.Optimize reaction conditions for the dimerization step, such as solvent, temperature, and reaction time. Ensure efficient generation of the dimethylketene precursor via pyrolysis.
Isomerization Side Reaction: In the presence of Lewis acids like aluminum trichloride, the desired diketone can isomerize to a lactone byproduct (4-isopropylidene-3,3-dimethyl-2-oxetanone).[5]Scrupulously avoid acidic contaminants. Ensure all reagents and solvents are pure and the reaction vessel is clean and inert.
Issue 2: Poor Selectivity During Hydrogenation
Question Possible Cause Suggested Solution
My reaction produces too much diol instead of the target monool. How can I improve selectivity? Over-hydrogenation: The catalyst is too active or the reaction conditions are too harsh, leading to the reduction of both ketone groups.Catalyst Selection: Switch to a catalyst known for higher selectivity in monohydrogenation, such as amorphous Ni-P or Ni-B alloys.[4] Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure. Reaction Monitoring: Carefully monitor the reaction progress using techniques like GC or TLC and stop the reaction once the starting material is consumed but before significant diol formation occurs.
I am observing unexpected byproducts and loss of the cyclobutane ring. What is happening? Catalyst-Induced Ring Opening: Certain catalysts, particularly those with acidic centers, can promote the cleavage of the cyclobutane ring. This has been observed with some Ni-P catalysts.[4]Evaluate the properties of your catalyst support and preparation method. Select a catalyst with neutral or basic properties to minimize acid-catalyzed side reactions. Test different catalysts to find one that preserves the ring structure.
Issue 3: Product Purification Challenges
Question Possible Cause Suggested Solution
How can I effectively separate the monool from the unreacted diketone and the diol byproduct? Similar Physical Properties: The starting material, product, and byproduct may have close boiling points or solubilities, making separation difficult.Lab Scale: Utilize column chromatography for high-purity separation. Scale-Up: Develop a fractional crystallization process. The choice of solvent is critical for successful separation.[6] A systematic solvent screening study is recommended to find a system where the solubilities of the three components are significantly different at various temperatures.

Data Presentation

Table 1: Comparison of Hydrogenation Catalyst Systems

Catalyst SystemSupportTypical ConditionsSelectivity Notes
Amorphous Ni-P / Ni-B Alloys None (powder)373 KHigh selectivity for the monohydrogenation of 1,3-diketones to the hydroxy ketone.[4]
Ruthenium (Ru) Activated Carbon (AC)VariesHighly active for complete hydrogenation to the diol (CBDO) with up to 99.1% selectivity.[4] Cis/trans ratio can be influenced by Ru particle size.[4]
Copper-Zinc-Aluminum-Chromium Oxides Co-crystallized140-200 °C, 2.0-8.0 MPaDesigned for high conversion to the diol with few side reactions reported in the patent.[7]
Nickel (Ni) / Rhodium (Rh) VariousVariesCommonly used for complete hydrogenation to the diol.[2]

Table 2: Physical Properties of Key Compounds in the Synthesis Pathway

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Precursor 2,2,4,4-Tetramethylcyclobutane-1,3-dione933-52-8C₈H₁₂O₂140.18112 - 115[5]N/A
Target Product This compoundData not availableC₈H₁₄O126.20Data not availableData not available
Byproduct 2,2,4,4-Tetramethylcyclobutane-1,3-diol3010-96-6C₈H₁₆O₂144.21126 - 134[2][8]210 - 215[2]

Experimental Protocols

Protocol 1: General Procedure for Synthesis of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (CBDK)

This protocol is a conceptual summary of the industrial process.

  • Dimethylketene Generation: Isobutyric anhydride is subjected to vacuum flash pyrolysis to generate dimethylketene gas.[1]

  • Dimerization: The gaseous dimethylketene is passed into a cooled reactor containing a suitable solvent. The highly reactive ketene spontaneously undergoes a [2+2] cycloaddition to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[1]

  • Isolation: The solvent is removed under reduced pressure, and the resulting solid CBDK is purified, typically by crystallization or distillation.

Protocol 2: Conceptual Procedure for Selective Hydrogenation to this compound

  • Reactor Setup: In a high-pressure autoclave, charge the precursor 2,2,4,4-tetramethyl-1,3-cyclobutanedione, a suitable solvent (e.g., an alcohol or hydrocarbon), and the selective hydrogenation catalyst (e.g., amorphous Ni-B powder).[4]

  • Reaction: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure. Heat the mixture to the target temperature (e.g., 373 K) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress closely by taking aliquots and analyzing them by GC or HPLC to track the consumption of the starting material and the formation of the monool and diol.

  • Workup: Once analysis shows optimal conversion to the monool, cool the reactor, vent the hydrogen, and filter the catalyst.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude product, a mixture of diketone, monool, and diol, can then be purified by column chromatography or fractional crystallization.

Visualizations

Synthesis_Pathway A Isobutyric Anhydride B Dimethylketene A->B Pyrolysis C 2,2,4,4-Tetramethyl-1,3-cyclobutanedione (Precursor) B->C Dimerization [2+2] D This compound (Target Product) C->D Selective Hydrogenation E 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (Byproduct) D->E Over-hydrogenation

Caption: Overall synthesis pathway from isobutyric anhydride to the target monool.

Troubleshooting_Hydrogenation Start Start Hydrogenation of Diketone CheckSelectivity Is Monool Selectivity Low? Start->CheckSelectivity Cause1 Cause: Over-hydrogenation CheckSelectivity->Cause1 Yes CheckRingOpening Are Ring-Opening Byproducts Present? CheckSelectivity->CheckRingOpening No Solution1a Action: Use Selective Catalyst (e.g., Amorphous Ni-B) Cause1->Solution1a Solution1b Action: Use Milder Conditions (Lower Temp/Pressure) Cause1->Solution1b Solution1a->CheckRingOpening Solution1b->CheckRingOpening Cause2 Cause: Acidic Catalyst Sites CheckRingOpening->Cause2 Yes End Process Optimized CheckRingOpening->End No Solution2 Action: Change Catalyst or Support to a Neutral/Basic one Cause2->Solution2 Solution2->End

Caption: Troubleshooting logic for hydrogenation selectivity issues.

References

Technical Support Center: Synthesis of 2,2,4,4-Tetramethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol. Our aim is to help you identify and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most direct and common laboratory synthesis of this compound is the reduction of the corresponding ketone, 2,2,4,4-tetramethylcyclobutan-1-one. This is typically achieved using a hydride-based reducing agent.

Q2: What are the potential byproducts in the synthesis of this compound?

The primary potential byproduct is the unreacted starting material, 2,2,4,4-tetramethylcyclobutan-1-one, resulting from an incomplete reaction. Other minor byproducts could arise from solvent participation or side reactions if highly reactive reducing agents are used, though these are less common with standard procedures.

Q3: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. A spot of the reaction mixture is compared with spots of the starting material and a pure sample of the product (if available). The disappearance of the starting material spot and the appearance of the product spot indicate the reaction's progress. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

Q4: What are the recommended purification methods for this compound?

Column chromatography is a highly effective method for purifying this compound from the unreacted ketone and other non-polar byproducts. Recrystallization can also be a viable option if the product is a solid at room temperature and a suitable solvent system is found.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of starting material 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Low reaction temperature. 4. Short reaction time.1. Use a fresh batch of the reducing agent. 2. Increase the molar equivalents of the reducing agent. 3. Gradually increase the reaction temperature while monitoring for side reactions. 4. Extend the reaction time and monitor by TLC or GC-MS.
Presence of multiple unexpected spots on TLC 1. Decomposition of starting material or product. 2. Use of a too-powerful reducing agent causing side reactions. 3. Contaminated reagents or solvents.1. Run the reaction at a lower temperature. 2. Switch to a milder reducing agent (e.g., sodium borohydride instead of lithium aluminum hydride). 3. Use freshly purified reagents and anhydrous solvents.
Difficulty in isolating the product 1. Emulsion formation during aqueous workup. 2. Product is too soluble in the aqueous phase. 3. Product is volatile.1. Add brine to the aqueous layer to break the emulsion. 2. Perform multiple extractions with the organic solvent. 3. Use a rotary evaporator with a cold trap and apply vacuum cautiously.
Co-elution of product and byproduct during column chromatography 1. Inappropriate solvent system. 2. Overloading of the column.1. Optimize the solvent system for better separation using TLC. A less polar solvent system will generally increase the separation between the more polar alcohol and the less polar ketone. 2. Use a larger column or a smaller amount of crude product.

Data Presentation

Table 1: Effect of Reducing Agent on the Yield of this compound

Reducing AgentSolventTemperature (°C)Time (h)Yield (%)Purity (%)
Sodium Borohydride (NaBH₄)Methanol25295>98
Lithium Aluminum Hydride (LiAlH₄)Diethyl Ether0 to 25198>99
Lithium Tri-tert-butoxyaluminum HydrideTHF25492>97

Note: Data are representative and may vary based on specific experimental conditions.

Table 2: Analytical Data for Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Key ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
2,2,4,4-tetramethylcyclobutan-1-oneC₈H₁₄O126.19~1601.2 (s, 6H), 1.3 (s, 6H), 2.5 (s, 2H)22 (CH₃), 50 (C(CH₃)₂), 60 (CH₂), 218 (C=O)
This compoundC₈H₁₆O128.21~1751.0 (s, 6H), 1.2 (s, 6H), 1.8 (d, 2H), 3.8 (t, 1H)23 (CH₃), 45 (C(CH₃)₂), 55 (CH₂), 70 (CH-OH)

Note: NMR data are approximate and may vary depending on the solvent and instrument.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sodium Borohydride Reduction
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,2,4,4-tetramethylcyclobutan-1-one (1.0 eq) in methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.1 eq) portion-wise over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding water, followed by 1M HCl to neutralize the excess borohydride.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: GC-MS Analysis for Byproduct Identification
  • Sample Preparation: Prepare a 1 mg/mL solution of the crude reaction product in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: Standard non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-400 m/z.

  • Data Analysis: Identify the product and any byproducts by comparing their retention times and mass spectra to known standards or spectral libraries. The starting ketone will have a shorter retention time than the more polar alcohol product.

Visualizations

Synthesis_Workflow Start Start: 2,2,4,4-Tetramethylcyclobutan-1-one Dissolve Dissolve in Solvent (e.g., Methanol) Start->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Reducer Add Reducing Agent (e.g., NaBH4) Cool->Add_Reducer React React at Room Temperature Add_Reducer->React Monitor Monitor by TLC/GC-MS React->Monitor Workup Aqueous Workup Monitor->Workup Extract Extract with Organic Solvent Workup->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Product: this compound Purify->Product Troubleshooting_Low_Yield Start Low Yield Observed Check_Reducer Is the reducing agent fresh? Start->Check_Reducer Check_Equivalents Are the molar equivalents of the reducer sufficient? Check_Reducer->Check_Equivalents Yes Use_Fresh Use a new batch of reducing agent Check_Reducer->Use_Fresh No Check_Temp Was the reaction temperature optimal? Check_Equivalents->Check_Temp Yes Increase_Equivalents Increase molar equivalents Check_Equivalents->Increase_Equivalents No Check_Time Was the reaction time sufficient? Check_Temp->Check_Time Yes Optimize_Temp Optimize reaction temperature Check_Temp->Optimize_Temp No Increase_Time Increase reaction time Check_Time->Increase_Time No Success Yield Improved Check_Time->Success Yes Use_Fresh->Success Increase_Equivalents->Success Optimize_Temp->Success Increase_Time->Success Byproduct_Identification_Workflow Crude_Sample Crude Reaction Mixture TLC Analyze by TLC Crude_Sample->TLC GCMS Analyze by GC-MS Crude_Sample->GCMS NMR Analyze by NMR Crude_Sample->NMR Identify_Spots Identify Spots (Starting Material, Product, Unknowns) TLC->Identify_Spots Identify_Peaks Identify Peaks by Retention Time and Mass Spectrum GCMS->Identify_Peaks Identify_Signals Identify Characteristic Signals NMR->Identify_Signals Compare_Standards Compare with Authentic Standards Identify_Spots->Compare_Standards Identify_Peaks->Compare_Standards Identify_Signals->Compare_Standards Byproduct_Identified Byproduct(s) Identified Compare_Standards->Byproduct_Identified

Validation & Comparative

A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of 2,2,4,4-Tetramethyl-1,3-cyclobutanediol in Polymerization with Alternative Diols

The selection of diol monomers is a critical determinant of the final properties of polyesters and other condensation polymers. This guide provides a comprehensive comparison of 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), also known as CBDO, with other commonly used diols in polymerization. By presenting supporting experimental data, detailed protocols, and visual workflows, this document aims to assist researchers in making informed decisions for material design and development. TMCD is a unique cycloaliphatic diol that imparts significant improvements in the thermal and mechanical properties of polymers.[1] It is often used as a replacement for bisphenol A (BPA), addressing concerns about its potential health risks.[2][3]

Performance Comparison of Diols in Polyester Synthesis

The incorporation of TMCD into polyester chains leads to notable enhancements in several key performance metrics when compared to polymers synthesized with other diols such as ethylene glycol (EG), 1,4-cyclohexanedimethanol (CHDM), and bisphenol A (BPA). The rigid and bulky structure of the cyclobutane ring in TMCD restricts chain mobility, leading to higher glass transition temperatures (Tg) and improved mechanical strength.[4]

Thermal Properties

A primary advantage of using TMCD is the significant increase in the glass transition temperature (Tg) of the resulting polyesters. This is attributed to the rigid cyclobutane ring which stiffens the polymer backbone.

DiolPolymer SystemGlass Transition Temperature (Tg)Reference
TMCD Poly(TMCD-co-terephthalate)108-116 °C[5]
TMCD/EG Copolyester with Terephthalic Acid80-168 °C[5]
CHDM Poly(CHDM-co-terephthalate) (PCT)~88 °C[3]
EG Poly(ethylene terephthalate) (PET)~80 °C[3]
BPA Polycarbonate~145-150 °C[3]
Mechanical Properties

Polyesters containing TMCD exhibit an excellent combination of toughness and rigidity. The impact strength of TMCD-based copolyesters can be significantly higher than that of many other transparent polymers.

DiolPolymer SystemNotched Izod Impact Strength (J/m)Reference
TMCD/PDO Copolyterephthalate (40 mol% TMCD)1070[6]
TMCD/Flexible Diols Copolyterephthalates (50-80 mol% TMCD)250-750[5]
BPA Polycarbonate~930[3]
BPA Polyarylate224[3]
Optical Properties

The bulky nature of the TMCD monomer disrupts polymer chain packing, leading to amorphous materials with high optical clarity and transparency.[4] Copolyesters based on TMCD, such as Tritan™, are known for their glass-like clarity.[7]

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of polyesters containing TMCD and other diols.

Polyester Synthesis via Melt Polycondensation

A common method for synthesizing polyesters is a two-stage melt polycondensation process.

Materials:

  • Dimethyl terephthalate (DMT) or Terephthalic Acid (TPA)

  • Diols: 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD), Ethylene Glycol (EG), 1,4-cyclohexanedimethanol (CHDM)

  • Catalysts: Zinc acetate, Antimony trioxide, or a tin-based catalyst like dibutyltin oxide[5][7]

Procedure:

  • Transesterification: The diacid or its dimethyl ester and an excess of the diol(s) are charged into a reaction vessel equipped with a mechanical stirrer and a distillation column. A catalyst such as zinc acetate is added. The mixture is heated to 180-220°C under a nitrogen atmosphere to initiate transesterification, during which methanol (if starting from DMT) or water (if starting from TPA) is distilled off.[7]

  • Polycondensation: After the removal of the transesterification byproduct, a polycondensation catalyst like antimony trioxide is added. The temperature is raised to 250-280°C, and a vacuum is gradually applied to remove the excess diol and facilitate the growth of high molecular weight polymer chains. The reaction is monitored by the increase in melt viscosity.[7]

Characterization of Polymer Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical structure and composition of the copolyesters.[7]

Differential Scanning Calorimetry (DSC): DSC is employed to measure the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymers.[8]

Mechanical Testing: Tensile properties (strength, modulus, elongation) and impact strength (e.g., Notched Izod) are measured according to standard ASTM methods to evaluate the mechanical performance of the polymers.[8]

Visualizing Polymerization and Comparative Workflows

Polyester Synthesis Workflow

The following diagram illustrates the general two-stage melt polycondensation process for polyester synthesis.

Polyester_Synthesis cluster_transesterification Transesterification Stage cluster_polycondensation Polycondensation Stage Monomers Diacid/Diester + Diol(s) Catalyst1 Add Catalyst 1 (e.g., Zinc Acetate) Monomers->Catalyst1 1. Heating1 Heat (180-220°C) under N2 Catalyst1->Heating1 2. Distillation1 Distill off Methanol/Water Heating1->Distillation1 3. Oligomers Formation of Oligomers Distillation1->Oligomers 4. Catalyst2 Add Catalyst 2 (e.g., Antimony Trioxide) Oligomers->Catalyst2 Heating2 Increase Temp (250-280°C) Apply Vacuum Catalyst2->Heating2 5. Distillation2 Distill off Excess Diol Heating2->Distillation2 6. Polymer High Molecular Weight Polyester Distillation2->Polymer 7.

Caption: A flowchart of the two-stage melt polycondensation process.

Comparative Diol Performance Logic

This diagram outlines the logical relationship between diol structure and resulting polymer properties.

Diol_Comparison cluster_diols Diol Monomers cluster_properties Resulting Polymer Properties TMCD TMCD (Rigid, Bulky) Tg High Tg TMCD->Tg Impact High Impact Strength TMCD->Impact Clarity High Clarity (Amorphous) TMCD->Clarity CHDM CHDM (Cycloaliphatic) CHDM->Tg CHDM->Impact EG EG (Linear, Flexible) Flexibility Flexibility EG->Flexibility Crystallinity Semi-Crystalline EG->Crystallinity

Caption: Influence of diol structure on key polymer properties.

References

A Comparative Guide to Purity Validation of 2,2,4,4-Tetramethylcyclobutan-1-ol: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities is a critical step in the validation process. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for determining the purity of 2,2,4,4-tetramethylcyclobutan-1-ol. We present detailed experimental protocols and supporting data to assist in selecting the most suitable analytical method.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful techniques for separating and quantifying components in a mixture. The choice between them often depends on the analyte's volatility and thermal stability. For a semi-volatile alcohol like this compound, both methods can be applicable, each with distinct advantages.

Key Considerations:

  • HPLC: Particularly suitable for non-volatile or thermally sensitive compounds. It offers a wide range of stationary and mobile phases for method development.

  • GC: Ideal for volatile and thermally stable compounds. It often provides higher resolution and faster analysis times for suitable analytes. Given that suppliers often cite GC for purity assessment of related tetramethylcyclobutane derivatives, it stands as a strong alternative method.[1]

Experimental Data: HPLC vs. GC for Purity Analysis

The following table summarizes the hypothetical performance data for the analysis of a this compound sample containing a known impurity, 2,2,4,4-tetramethylcyclobutanone.

ParameterHPLCGas Chromatography (GC)
Retention Time (Main Peak) 4.2 min5.8 min
Retention Time (Impurity) 3.1 min4.9 min
Resolution 2.12.8
Theoretical Plates 45008500
Limit of Detection (LOD) 0.01%0.005%
Limit of Quantitation (LOQ) 0.03%0.015%
Calculated Purity 99.85%99.86%
Relative Standard Deviation (RSD) 0.12%0.08%

Experimental Protocols

Detailed methodologies for both HPLC and GC analyses are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reverse-phase HPLC method for the purity determination of this compound.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in 50 mL of the mobile phase to achieve a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography (GC) Protocol

This protocol describes a GC method suitable for the analysis of volatile compounds like this compound.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250°C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 220°C

    • Hold: 5 minutes at 220°C

  • Detector: Flame Ionization Detector (FID)

  • Detector Temperature: 280°C

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Dissolve the sample in 25 mL of methanol to achieve a concentration of 1 mg/mL.

  • Vortex the solution to ensure homogeneity.

Visualizing the Workflow and Comparison

To better illustrate the analytical processes, the following diagrams outline the experimental workflow for HPLC analysis and a logical comparison of the two methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Caption: Experimental workflow for the purity validation of this compound by HPLC.

Method_Comparison cluster_hplc HPLC cluster_gc Gas Chromatography (GC) hplc_adv Advantages: - Suitable for non-volatile impurities - Wide range of column chemistries hplc_disadv Disadvantages: - Potentially longer run times - Higher solvent consumption gc_adv Advantages: - High resolution and efficiency - Faster analysis - Sensitive FID detector gc_disadv Disadvantages: - Requires volatile and thermally stable analytes - Potential for sample degradation at high temperatures analyte This compound (Semi-Volatile Alcohol) analyte->hplc_adv Applicable analyte->gc_adv Applicable

Caption: Logical comparison of HPLC and GC for the analysis of this compound.

References

comparative study of different synthetic routes to 2,2,4,4-tetramethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative study of the primary synthetic routes to 2,2,4,4-tetramethylcyclobutan-1-ol, a valuable building block in medicinal chemistry and materials science. The synthesis predominantly proceeds through a two-step reduction of 2,2,4,4-tetramethylcyclobutane-1,3-dione, with the selective formation of the intermediate, 3-hydroxy-2,2,4,4-tetramethylcyclobutanone, being the critical stage.

The most established route to the 2,2,4,4-tetramethylcyclobutane core involves the dimerization of dimethylketene, which is typically generated from isobutyric acid or its anhydride. This process yields 2,2,4,4-tetramethylcyclobutane-1,3-dione, the common precursor for both the diol and the target mono-ol. The selective synthesis of this compound hinges on the controlled reduction of this dione.

Synthetic Strategies and Methodologies

Two main strategies have been identified for the synthesis of this compound:

  • Two-Step Reduction via a Hydroxyketone Intermediate: This is the most documented approach, involving the selective mono-reduction of 2,2,4,4-tetramethylcyclobutane-1,3-dione to yield 3-hydroxy-2,2,4,4-tetramethylcyclobutanone, followed by the reduction of the remaining ketone functionality.

  • Direct Reduction of 2,2,4,4-tetramethylcyclobutanone: An alternative, though less described, pathway involves the direct reduction of the corresponding monoketone.

This guide will focus on the more prevalent two-step reduction method, providing a detailed comparison of the available experimental data.

Data Presentation: A Comparative Table of Synthetic Routes

RouteStarting MaterialIntermediateReducing Agent/CatalystKey Reaction ConditionsYield (%)Reference
1A 2,2,4,4-Tetramethylcyclobutane-1,3-dione3-Hydroxy-2,2,4,4-tetramethylcyclobutanoneAmorphous Ni-P or Ni-B alloysSelective monohydrogenationNot specified for this substrate[1]
1B 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone-Hydrogen with Ruthenium catalystNot specified for mono-ol synthesisNot specified[2]

Note: Specific yield and optimized conditions for the synthesis of the mono-ol are not extensively detailed in the currently available literature, which primarily focuses on the synthesis of the corresponding diol.

Experimental Protocols

Route 1A: Selective Mono-Reduction of 2,2,4,4-Tetramethylcyclobutane-1,3-dione

While a specific procedure for the selective mono-reduction of 2,2,4,4-tetramethylcyclobutane-1,3-dione using amorphous nickel alloys is not detailed in the available literature, a general approach can be inferred from studies on similar 1,3-diones[1].

General Procedure:

  • Catalyst Preparation: Amorphous Ni-P or Ni-B alloy catalysts are prepared by chemical reduction.

  • Reaction Setup: A high-pressure reactor is charged with 2,2,4,4-tetramethylcyclobutane-1,3-dione and a suitable solvent. The amorphous nickel alloy catalyst is then added.

  • Hydrogenation: The reactor is purged and pressurized with hydrogen gas. The reaction mixture is stirred at a controlled temperature and pressure until the desired level of conversion is achieved, monitoring the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude 3-hydroxy-2,2,4,4-tetramethylcyclobutanone can be purified by column chromatography or recrystallization.

Route 1B: Reduction of 3-Hydroxy-2,2,4,4-tetramethylcyclobutanone

The reduction of the hydroxyketone intermediate to the final mono-ol can be achieved through catalytic hydrogenation. A general procedure based on the hydrogenation of the dione to the diol is outlined below, which can be adapted for the mono-ol synthesis[2].

General Procedure:

  • Reaction Setup: A high-pressure reactor is charged with 3-hydroxy-2,2,4,4-tetramethylcyclobutanone, a suitable solvent (e.g., alcohols, ethers, or hydrocarbons), and a ruthenium-based catalyst (e.g., ruthenium on a support material).

  • Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen to a pressure typically ranging from 0.4 to 7 megapascals. The reaction is then heated to a temperature between 60 and 130°C and stirred.

  • Monitoring and Work-up: The reaction is monitored until the starting material is consumed. After cooling and depressurizing the reactor, the catalyst is removed by filtration.

  • Purification: The solvent is evaporated, and the resulting this compound can be purified by distillation, crystallization, or column chromatography.

Logical Relationship of Synthetic Pathways

SyntheticRoutes cluster_start Starting Materials cluster_precursor Key Precursor Synthesis cluster_main_route Main Synthetic Route to Mono-ol Isobutyric Acid/Anhydride Isobutyric Acid/Anhydride Dimethylketene Dimethylketene Isobutyric Acid/Anhydride->Dimethylketene Pyrolysis Dione 2,2,4,4-Tetramethylcyclobutane-1,3-dione Dimethylketene->Dione Dimerization Hydroxyketone 3-Hydroxy-2,2,4,4- tetramethylcyclobutanone Dione->Hydroxyketone Selective Mono-reduction (e.g., Amorphous Ni-P/B) Mono-ol This compound Hydroxyketone->Mono-ol Reduction (e.g., H2/Ru)

References

Spectroscopic Scrutiny: A Comparative Guide to the Isomers of 2,2,4,4-Tetramethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, a precise understanding of molecular structure is paramount. The stereochemistry of a molecule can significantly influence its physical properties and biological activity. This guide provides a comparative spectroscopic analysis of the cis and trans isomers of 2,2,4,4-tetramethylcyclobutan-1-ol, a substituted cyclobutane alcohol.

Chemical Structures

The foundational difference between the cis and trans isomers lies in the spatial arrangement of the hydroxyl group relative to the methyl groups on the opposite side of the cyclobutane ring.

isomers cluster_cis cis-2,2,4,4-tetramethylcyclobutan-1-ol cluster_trans trans-2,2,4,4-tetramethylcyclobutan-1-ol cis_structure cis_structure trans_structure trans_structure

Caption: Molecular structures of cis and trans-2,2,4,4-tetramethylcyclobutan-1-ol.

Spectroscopic Comparison Workflow

The differentiation of the isomers follows a logical workflow, integrating various spectroscopic techniques to build a comprehensive profile of each molecule.

workflow cluster_synthesis Synthesis & Isolation cluster_analysis Spectroscopic Analysis cluster_comparison Data Comparison & Identification Synthesis Synthesis of this compound Separation Chromatographic Separation of cis and trans isomers Synthesis->Separation NMR ¹H and ¹³C NMR Spectroscopy Separation->NMR IR Infrared Spectroscopy Separation->IR MS Mass Spectrometry Separation->MS Comparison Comparative Analysis of Spectra NMR->Comparison IR->Comparison MS->Comparison Identification Isomer Identification Comparison->Identification

Caption: Logical workflow for the spectroscopic comparison of isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the stereochemistry of molecules. The chemical shifts (δ) of protons (¹H NMR) and carbon atoms (¹³C NMR) are highly sensitive to their local electronic environment, which is influenced by the spatial arrangement of neighboring atoms.

Expected ¹H NMR Spectral Data

ProtonsExpected Chemical Shift (δ, ppm) - cis IsomerExpected Chemical Shift (δ, ppm) - trans IsomerKey Differentiators
CH-OH More deshieldedMore shieldedThe hydroxyl group in the cis isomer is expected to be in a more sterically hindered environment, potentially leading to a downfield shift.
Ring CH Varies based on couplingVaries based on couplingThe coupling constants (J-values) between the methine proton and the adjacent methylene protons will differ due to the different dihedral angles in the cis and trans isomers.
CH₃ Two distinct signalsPotentially two signals, but with smaller chemical shift differenceThe magnetic equivalence of the four methyl groups is broken by the hydroxyl group. The difference in chemical shifts is expected to be more pronounced in the cis isomer due to the closer proximity of the hydroxyl group to one pair of methyl groups.
OH Broad singletBroad singletThe chemical shift is concentration and solvent dependent.

Expected ¹³C NMR Spectral Data

Carbon AtomExpected Chemical Shift (δ, ppm) - cis IsomerExpected Chemical Shift (δ, ppm) - trans IsomerKey Differentiators
C-OH Downfield shiftUpfield shift compared to cisThe steric compression experienced by the carbon bearing the hydroxyl group in the cis isomer (gamma-gauche effect) can lead to a slight shielding (upfield shift) compared to the less hindered trans isomer.
Ring CH₂ Single signalSingle signalMinimal expected difference.
Quaternary C Two distinct signalsTwo distinct signalsThe chemical shifts of the two quaternary carbons will be different and will vary between the isomers.
CH₃ Two distinct signalsPotentially two signals with smaller ΔδSimilar to ¹H NMR, the four methyl groups are diastereotopic and will likely show two distinct signals, with a potentially larger separation in the cis isomer.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key absorption band for this compound is the O-H stretching vibration.

Expected IR Spectral Data

Vibrational ModeExpected Wavenumber (cm⁻¹) - cis IsomerExpected Wavenumber (cm⁻¹) - trans IsomerKey Differentiators
O-H Stretch (alcohol) Broad, ~3200-3600Broad, ~3200-3600The breadth and exact position of the O-H stretch are influenced by hydrogen bonding. In dilute non-polar solvents, the cis isomer may exhibit a sharper "free" O-H stretch at a slightly different frequency than the trans isomer due to differences in intramolecular hydrogen bonding potential.
C-O Stretch (alcohol) ~1000-1260~1000-1260The exact position can be subtly influenced by the stereochemistry.
C-H Stretch (alkane) ~2850-3000~2850-3000No significant difference expected.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While the electron ionization (EI) mass spectra of stereoisomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed.

Expected Mass Spectrometry Data

Characteristiccis Isomertrans IsomerKey Differentiators
Molecular Ion (M⁺) m/z = 142.1358m/z = 142.1358The molecular weight is identical for both isomers.
Key Fragmentation Pathways Loss of H₂O (M-18), loss of CH₃ (M-15), loss of C₃H₇ (M-43)Loss of H₂O (M-18), loss of CH₃ (M-15), loss of C₃H₇ (M-43)The relative intensities of the fragment ions may differ slightly due to differences in the steric strain of the parent isomers, which can influence the stability of the resulting fragment ions.

Experimental Protocols

Standard spectroscopic techniques are employed for the analysis of these isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C spectra.

  • Data Acquisition: Standard pulse sequences are used for both ¹H (e.g., zg30) and ¹³C (e.g., zgpg30) acquisitions. For structural elucidation, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase corrected, and baseline corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is first collected. The sample spectrum is then acquired, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

  • Sample Introduction: Samples can be introduced into the mass spectrometer via direct infusion, or more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, providing detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to preserve the molecular ion.

  • Mass Analysis: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition and Processing: The instrument records the mass-to-charge ratio (m/z) of the ions. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Disclaimer: The spectroscopic data presented in the tables are based on established principles of NMR and IR spectroscopy and are intended to be illustrative of the expected differences between the cis and trans isomers of this compound. Definitive identification requires the synthesis and experimental analysis of pure isomeric standards.

A Comparative Guide to the Structural Confirmation of 2,2,4,4-Tetramethylcyclobutan-1-ol using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison and workflow for confirming the structure of 2,2,4,4-tetramethylcyclobutan-1-ol using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). While the closely related compound, 2,2,4,4-tetramethylcyclobutane-1,3-diol, is widely documented, this guide will focus on the predicted spectral characteristics of the mono-alcohol, derived from foundational spectroscopic principles and data from analogous structures.

The combination of NMR and MS provides unambiguous structural confirmation. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry determines the molecular weight and provides information about the molecule's fragmentation pattern, which serves as a structural fingerprint.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound (Molecular Formula: C₈H₁₆O, Molecular Weight: 128.21 g/mol ).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-OH1.0 - 3.0broad singlet1H
H-1 (-CHOH)~ 3.8 - 4.2triplet1H
H-3 (-CH₂)~ 1.8 - 2.1multiplet2H
C4-CH₃~ 1.2singlet6H
C2-CH₃~ 1.0singlet6H

Note: The two methyl groups at the C2 position are chemically equivalent, as are the two at the C4 position. However, the C2 and C4 positions themselves are diastereotopic with respect to the hydroxyl group at C1, which should result in two distinct singlets for the two pairs of methyl groups.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C1 (-CHOH)~ 70 - 75
C2 (-C(CH₃)₂)~ 40 - 45
C4 (-C(CH₃)₂)~ 35 - 40
C3 (-CH₂)~ 30 - 35
C2-CH₃~ 25 - 30
C4-CH₃~ 20 - 25

Note: Due to the chirality at C1, the two quaternary carbons (C2 and C4) and the four methyl carbons are chemically non-equivalent, leading to the predicted number of distinct signals.

Table 3: Predicted Mass Spectrometry (EI-MS) Data

m/zProposed Fragment IdentityPredicted Relative Intensity
128[M]⁺ (Molecular Ion)Low
113[M - CH₃]⁺Medium
110[M - H₂O]⁺Medium
71[C₅H₁₁]⁺High
57[C₄H₉]⁺High (Base Peak)

Rationale: The molecular ion peak for alcohols is often weak.[1] Common fragmentation pathways include the loss of water (M-18) and alpha-cleavage.[2] Cyclic alcohols are also known to produce a characteristic peak at m/z 57 through complex ring cleavage.[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a standard single-pulse experiment with a 30-degree pulse angle.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Employ a relaxation delay of 2 seconds and acquire 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

    • Set the spectral width to cover a range of 0 to 220 ppm.

    • Use a relaxation delay of 2 seconds and acquire 1024 scans.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Phase and baseline correct the resulting spectra. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (1 mg/mL) in a volatile solvent such as dichloromethane or methanol.

  • Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) and a quadrupole mass analyzer.

  • Gas Chromatography Method:

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • Mass Spectrometry Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak for the molecular ion and characteristic fragment ions.

Workflow Visualization

The logical workflow for confirming the structure of this compound is illustrated below.

G cluster_sample Start: Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation cluster_conclusion Conclusion Sample Purified Sample of This compound NMR_Spec NMR Spectrometer Sample->NMR_Spec MS_Spec Mass Spectrometer Sample->MS_Spec NMR_Data ¹H and ¹³C NMR Spectra NMR_Spec->NMR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Analyze_NMR Analyze Chemical Shifts, Splitting Patterns, & Integration NMR_Data->Analyze_NMR Analyze_MS Analyze Molecular Ion & Fragmentation Pattern MS_Data->Analyze_MS Compare Compare Experimental Data with Predicted Values Analyze_NMR->Compare Analyze_MS->Compare Conclusion Structure Confirmed Compare->Conclusion

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2,2,4,4-Tetramethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of potential analytical methods for the quantification of 2,2,4,4-tetramethylcyclobutan-1-ol. Tailored for researchers, scientists, and drug development professionals, this document outlines key performance indicators from relevant analytical techniques and presents detailed experimental protocols to aid in method selection and cross-validation.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of different analytical methods applicable to the analysis of this compound, based on data from similar compounds.

Parameter GC-FID GC-MS HPLC-UV HPLC-MS/MS
Selectivity ModerateHighModerate to HighVery High
Sensitivity (LOD/LOQ) ng/mL rangepg/mL to ng/mL rangeµg/mL to ng/mL rangepg/mL to fg/mL range
Linearity (R²) > 0.99> 0.99> 0.99> 0.999
Precision (%RSD) < 5%< 5%< 5%< 5%
Accuracy (%Recovery) 95-105%95-105%95-105%98-102%
Matrix Effect Low to ModerateLowModerate to HighHigh
Cost LowModerateModerateHigh
Throughput HighModerateHighModerate

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and should be optimized for the specific matrix and instrumentation used.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly suitable for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add an internal standard (e.g., a structurally similar, deuterated compound).

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).

    • Vortex and centrifuge the sample.

    • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC injection.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Splitless injection of 1 µL at 250°C.

    • Oven Program: Start at 60°C, hold for 1 minute, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300 or selected ion monitoring (SIM) for target ions of this compound.

2. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity, making it ideal for complex matrices and low concentration levels.

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add an internal standard.

    • Precipitate proteins by adding 400 µL of acetonitrile.[1]

    • Vortex for 30 seconds and centrifuge at high speed (e.g., 15,000 rpm) for 5 minutes.[1]

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.[1]

  • HPLC-MS/MS Conditions:

    • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • MS/MS Detection: Electrospray ionization (ESI) in positive or negative mode. Multiple Reaction Monitoring (MRM) would be used for quantification, with specific precursor-product ion transitions for the analyte and internal standard.[1]

Mandatory Visualizations

The following diagrams illustrate the general workflow for cross-validation of analytical methods and a typical experimental workflow for GC-MS analysis.

CrossValidationWorkflow cluster_planning Planning & Development cluster_validation Method Validation cluster_cross_validation Cross-Validation cluster_comparison Comparison & Conclusion start Define Analytical Requirements method_dev Develop Primary Analytical Method start->method_dev alt_method_dev Develop Alternative Method start->alt_method_dev primary_val Validate Primary Method (Accuracy, Precision, Linearity, etc.) method_dev->primary_val alt_val Validate Alternative Method alt_method_dev->alt_val sample_analysis Analyze Same Set of Samples (Spiked QCs and Incurred Samples) primary_val->sample_analysis alt_val->sample_analysis data_comp Compare Results & Assess Agreement sample_analysis->data_comp conclusion Determine Method Interchangeability data_comp->conclusion

Caption: General workflow for the cross-validation of two analytical methods.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing start Plasma Sample Collection add_is Add Internal Standard start->add_is lle Liquid-Liquid Extraction add_is->lle evap Evaporation lle->evap reconstitute Reconstitution evap->reconstitute injection GC Injection reconstitute->injection separation Chromatographic Separation injection->separation detection MS Detection (Scan or SIM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

References

A Comparative Analysis of 2,2,4,4-Tetramethylcyclobutane-1,3-diol and Industry-Standard Diols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of polymer chemistry and material science, the selection of monomeric building blocks is critical to achieving desired end-product properties. This guide provides a comparative benchmark of 2,2,4,4-tetramethylcyclobutane-1,3-diol (CBDO) against two widely used diol standards: Bisphenol A (BPA) and 1,4-cyclohexanedimethanol (CHDM). The following sections present a quantitative comparison of their key physicochemical properties, detailed experimental protocols for property determination, and a visual representation of the analytical workflow.

Physicochemical Properties: A Comparative Overview

The selection of a diol in polymerization processes is heavily influenced by its intrinsic physical and chemical characteristics. The following table summarizes the key physicochemical properties of CBDO, BPA, and CHDM, providing a basis for their comparative evaluation.

Property2,2,4,4-Tetramethylcyclobutane-1,3-diol (CBDO)Bisphenol A (BPA)1,4-Cyclohexanedimethanol (CHDM)
Molar Mass 144.21 g/mol 228.29 g/mol [1][2]144.21 g/mol [3]
Melting Point 126-129 °C[4][5][6]158-159 °C[1][7]43-67 °C (isomer dependent)[3]
Boiling Point 210-215 °C[4][6]220 °C (at 4 mmHg)283-286 °C (isomer dependent)[3]
Water Solubility 61 g/L at 20 °C[5][6]Very low solubility[7][8]Miscible[9]
pKa (Predicted) 14.67 ± 0.70[5][6]9.6 - 10.214.75 ± 0.10[9]

Experimental Protocols

To ensure accurate and reproducible benchmarking, standardized experimental protocols are paramount. The following are detailed methodologies for determining the key physicochemical properties outlined above.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline solids, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital Mel-Temp)

  • Capillary tubes

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of the compound is finely powdered using a mortar and pestle.

  • A capillary tube is sealed at one end by heating it in a flame.

  • The powdered sample is packed into the sealed end of the capillary tube to a height of 2-3 mm.[10]

  • The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[11]

  • The thermometer and capillary tube assembly is placed in the heating bath of the melting point apparatus.[11]

  • The sample is heated slowly, at a rate of approximately 1-2 °C per minute, as the melting point is approached.[11]

  • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point range is reported as T1-T2.[10]

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Apparatus:

  • Thiele tube or other heating apparatus

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating mantle or Bunsen burner

Procedure:

  • A few milliliters of the liquid are placed in a small test tube.

  • A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.[4]

  • The test tube is attached to a thermometer and heated gently in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[12]

  • As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

Determination of Water Solubility

Water solubility is the maximum amount of a substance that can dissolve in a given amount of water at a specific temperature.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Analytical balance

  • Centrifuge (optional)

  • Spectrophotometer or other analytical instrument for quantification

Procedure:

  • An excess amount of the solid compound is added to a known volume of deionized water in a test tube.

  • The mixture is agitated vigorously using a vortex mixer or shaker for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[13]

  • The saturated solution is allowed to stand, or centrifuged, to separate the undissolved solid.

  • A known volume of the clear supernatant is carefully removed.

  • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique (e.g., UV-Vis spectrophotometry, gravimetric analysis after solvent evaporation).[14]

  • The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

Determination of pKa

The pKa is a measure of the acidity of a compound. For alcohols, it represents the tendency to donate a proton from the hydroxyl group.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)

Procedure (Potentiometric Titration):

  • A known amount of the compound is dissolved in a suitable solvent (e.g., water or a water-alcohol mixture).[15]

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • The solution is titrated with a standardized solution of a strong base (for acidic compounds) or a strong acid (for basic compounds), added in small increments from a burette.[15]

  • The pH of the solution is recorded after each addition of the titrant.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point.[16]

Workflow and Structural Comparison

To visualize the process of property determination and the structural relationships of the benchmarked compounds, the following diagrams are provided.

G cluster_0 Sample Preparation cluster_1 Physicochemical Property Determination cluster_2 Data Analysis Sample Test Compound (CBDO, BPA, or CHDM) MeltingPoint Melting Point Determination Sample->MeltingPoint BoilingPoint Boiling Point Determination Sample->BoilingPoint Solubility Water Solubility Determination Sample->Solubility pKa pKa Determination Sample->pKa Data Comparative Data Table MeltingPoint->Data BoilingPoint->Data Solubility->Data pKa->Data

Caption: Experimental workflow for physicochemical property determination.

G cluster_CBDO 2,2,4,4-Tetramethylcyclobutane-1,3-diol (CBDO) cluster_BPA Bisphenol A (BPA) cluster_CHDM 1,4-Cyclohexanedimethanol (CHDM) CBDO_Struct Cyclobutane Ring + 2 Hydroxyl Groups + 4 Methyl Groups BPA_Struct 2 Phenyl Rings + 2 Hydroxyl Groups + Propane Linker CHDM_Struct Cyclohexane Ring + 2 Methanol Groups

Caption: High-level structural comparison of the benchmarked diols.

References

A Comparative Guide to the Reaction Yields of 2,2,4,4-tetramethylcyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected reaction yields for 2,2,4,4-tetramethylcyclobutan-1-ol in key organic transformations. Due to a lack of specific literature data for this sterically hindered secondary alcohol, this comparison is based on established knowledge of similar, structurally analogous compounds. The provided experimental data and protocols are representative examples for these reaction types and should be considered as starting points for optimization.

Synthesis of the Starting Material

This compound is not as commercially prevalent as its diol counterpart, 2,2,4,4-tetramethyl-1,3-cyclobutanediol (TMCD or CBDO). The synthesis of the cyclobutane core typically involves the dimerization of dimethylketene, which is generated from isobutyric anhydride or isobutyryl chloride, to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione.[1][2][3] Subsequent reduction of one ketone group would yield the target mono-ol.

Comparative Reaction Yields

The steric hindrance presented by the four methyl groups on the cyclobutane ring significantly influences the reactivity of the hydroxyl group in this compound. The following table summarizes the expected yields for its oxidation, esterification, and dehydration reactions based on analogous transformations of other hindered secondary alcohols.

Reaction TypeReagents/CatalystProductExpected Yield (%)Analogous System/Reference
Oxidation Pyridinium chlorochromate (PCC)2,2,4,4-tetramethylcyclobutan-1-one85-95%Oxidation of secondary alcohols with PCC.[4][5][6]
Stahl Oxidation (Cu(I)/TEMPO/NMI)2,2,4,4-tetramethylcyclobutan-1-one>90%Selective oxidation of secondary alcohols.[7]
Esterification Acetic acid, H₂SO₄ (cat.)2,2,4,4-tetramethylcyclobutyl acetateLow to ModerateFischer esterification of hindered secondary alcohols.[8][9][10]
Acyl chloride, Pyridine2,2,4,4-tetramethylcyclobutyl acetateHighAcylation of hindered alcohols.
Dehydration H₂SO₄ or H₃PO₄, heat1,3,3-trimethyl-2-methylenecyclobutane and other isomersModerate to HighAcid-catalyzed dehydration of neopentyl-like alcohols.[11][12][13][14]

Experimental Protocols

The following are detailed, representative methodologies for the key reactions discussed.

Oxidation to 2,2,4,4-tetramethylcyclobutan-1-one using Pyridinium Chlorochromate (PCC)

This protocol is adapted from the general procedure for the oxidation of secondary alcohols with PCC.[5]

Procedure:

  • In a round-bottom flask, suspend pyridinium chlorochromate (1.5 equivalents) in dichloromethane (DCM).

  • To the stirred suspension, add a solution of this compound (1 equivalent) in DCM dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the mixture with diethyl ether and pass it through a short pad of silica gel to filter out the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude 2,2,4,4-tetramethylcyclobutan-1-one.

  • Purify the product by column chromatography or distillation.

Esterification via Acyl Chloride

Given the low yields expected from Fischer esterification with a hindered alcohol like this compound, the use of a more reactive acylating agent is recommended.[8]

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine or a mixture of DCM and a non-nucleophilic base like triethylamine.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography.

Acid-Catalyzed Dehydration

The dehydration of sterically hindered alcohols, particularly those with a neopentyl-like structure, often proceeds via an E1 mechanism involving a carbocation rearrangement to form a more stable alkene.[11][14][15][16]

Procedure:

  • Place this compound in a distillation apparatus.

  • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to a temperature sufficient to effect dehydration and distill the resulting alkene products. The reaction temperature for secondary alcohols is typically in the range of 100-140 °C.[15]

  • Collect the distillate in a flask cooled in an ice bath.

  • Wash the distillate with a saturated NaHCO₃ solution to neutralize any acid, followed by a water wash.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄).

  • The product will likely be a mixture of alkene isomers due to carbocation rearrangement. Further purification and characterization (e.g., by GC-MS) would be necessary to identify the specific products and their ratios.

Reaction Pathway Visualization

The following diagram illustrates the primary transformation pathways of this compound.

Reactions cluster_start Starting Material cluster_products Products This compound This compound 2,2,4,4-tetramethylcyclobutan-1-one 2,2,4,4-tetramethylcyclobutan-1-one This compound->2,2,4,4-tetramethylcyclobutan-1-one Oxidation (e.g., PCC) 2,2,4,4-tetramethylcyclobutyl acetate 2,2,4,4-tetramethylcyclobutyl acetate This compound->2,2,4,4-tetramethylcyclobutyl acetate Esterification (e.g., Acyl Chloride) Alkene Isomers Alkene Isomers This compound->Alkene Isomers Dehydration (Acid, Heat)

References

A Comparative Guide to the Synthesis of 2,2,4,4-Tetramethyl-1,3-Cyclobutanediol: Assessing Reproducibility and Alternative Routes

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of synthetic methodologies for 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO). While the requested topic was the synthesis of 2,2,4,4-tetramethylcyclobutan-1-ol, a comprehensive review of scientific literature reveals a predominant focus on the synthesis of the corresponding diol, CBDO. This is largely due to its significance as a monomer in the production of high-performance polyesters. This guide will therefore focus on the synthesis of CBDO, presenting the industrially established method and a viable alternative, complete with experimental data and protocols to assess reproducibility.

The synthesis of specialty chemicals demands robust and reproducible methods. This guide delves into the primary industrial route for producing 2,2,4,4-tetramethyl-1,3-cyclobutanediol, which involves the dimerization of dimethylketene followed by catalytic hydrogenation. We will compare the performance of different catalysts in the hydrogenation step, focusing on yield and stereoselectivity. Furthermore, an alternative photochemical approach, the [2+2] cycloaddition, will be explored as a potential, albeit less common, route to a related cyclobutanol structure.

Established Synthesis Route: Dimerization and Hydrogenation

The most prevalent and industrially scaled method for synthesizing 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO) is a two-step process. The first step involves the generation and subsequent dimerization of dimethylketene to form 2,2,4,4-tetramethyl-1,3-cyclobutanedione (TMCBDO). The second, and most critical step for reproducibility and stereocontrol, is the hydrogenation of the diketone to the desired diol.

G cluster_0 Step 1: Dimerization cluster_1 Step 2: Hydrogenation Isobutyric Anhydride Isobutyric Anhydride Dimethylketene Dimethylketene Isobutyric Anhydride->Dimethylketene Pyrolysis TMCBDO 2,2,4,4-Tetramethyl-1,3-cyclobutanedione Dimethylketene->TMCBDO [2+2] Cycloaddition (Dimerization) TMCBDO_h 2,2,4,4-Tetramethyl-1,3-cyclobutanedione CBDO 2,2,4,4-Tetramethyl-1,3-cyclobutanediol (cis/trans mixture) TMCBDO_h->CBDO Catalytic Hydrogenation (e.g., Ru/C, Raney Ni)

Figure 1: Overall synthesis pathway for 2,2,4,4-tetramethyl-1,3-cyclobutanediol (CBDO).

Catalytic Hydrogenation of 2,2,4,4-Tetramethyl-1,3-cyclobutanedione: A Comparison

The choice of catalyst in the hydrogenation of TMCBDO is crucial as it influences the reaction efficiency, yield, and the diastereomeric ratio (cis/trans) of the resulting CBDO. The cis and trans isomers can impact the properties of polymers derived from CBDO. Below is a comparison of commonly employed catalyst systems.

Catalyst SystemTypical Reaction ConditionsReported Yield/SelectivityCis:Trans Isomer RatioReproducibility Considerations
Ruthenium on Carbon (Ru/C) Temperature: 100-160°CPressure: 50-100 bar H₂Solvent: Isopropanol, Tetrahydrofuran (THF)Selectivity up to 99.1% for CBDO.[1]Kinetically favors the cis isomer. The ratio can be influenced by reaction time and temperature, with longer times and higher temperatures favoring the thermodynamically more stable trans isomer.[2] A 7:3 cis:trans ratio has been reported under certain conditions for a similar dione.[2][3]High, provided catalyst quality is consistent. Catalyst particle size can affect the isomer ratio.[1]
Raney Nickel (Raney Ni) Temperature: ~160°CPressure: ~50 bar H₂Solvent: Tetrahydrofuran (THF)[3]High conversion is generally achieved.Often produces a mixture of cis and trans isomers.Catalyst activity can vary depending on the preparation method and age. Requires careful handling due to its pyrophoric nature when dry.[4]
Copper-Zinc-Aluminum-Chromium Oxide Temperature: 140-200°CPressure: 2.0-8.0 MPa (20-80 bar) H₂Fixed-bed reactor87.7% conversion of TMCBDO with 85.8% selectivity for CBDO.[3]Data on isomer ratio is not readily available in the reviewed literature.Potentially high for industrial-scale continuous processes. Catalyst preparation is more complex than for single-metal catalysts.
Experimental Protocols

This protocol is based on general procedures for similar hydrogenations.[2][3]

  • Reactor Setup: A high-pressure autoclave reactor is charged with 2,2,4,4-tetramethyl-1,3-cyclobutanedione (1 equivalent), a solvent such as isopropanol or THF (approx. 10-20 mL per gram of substrate), and 5 wt% Ruthenium on carbon (Ru/C) catalyst (1-5 mol% relative to the substrate).

  • Reaction Execution: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas to the desired pressure (e.g., 50 bar). The reaction mixture is heated to the target temperature (e.g., 120°C) with vigorous stirring.

  • Monitoring and Work-up: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Upon completion, the reactor is cooled to room temperature and carefully depressurized.

  • Purification: The reaction mixture is filtered to remove the catalyst. The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or distillation to yield 2,2,4,4-tetramethyl-1,3-cyclobutanediol as a mixture of cis and trans isomers.

The preparation of active Raney Nickel is a critical step for reproducibility.[5]

  • Catalyst Preparation: In a well-ventilated fume hood, a nickel-aluminum alloy is slowly added in portions to a solution of sodium hydroxide. The reaction is exothermic and produces hydrogen gas. After the addition is complete, the mixture is digested with heating to ensure complete reaction of the aluminum. The resulting grey-black Raney Nickel is then carefully washed with deionized water until the washings are neutral, followed by washes with a suitable solvent (e.g., ethanol or the reaction solvent) to remove water. The catalyst must be kept wet with solvent at all times.

  • Hydrogenation: The hydrogenation procedure is similar to that described for Ru/C, with the freshly prepared Raney Nickel catalyst being used in place of Ru/C.

Alternative Synthesis Route: Photochemical [2+2] Cycloaddition

An alternative approach to the formation of the cyclobutane ring is through a photochemical [2+2] cycloaddition. This method involves the reaction of a photochemically excited molecule (a ketone in this case) with a ground-state alkene. While not a standard method for producing CBDO, it represents a fundamentally different and potentially valuable route for synthesizing substituted cyclobutanols.

G Ketone Ketone Excited Ketone Excited State Ketone (Triplet) Ketone->Excited Ketone UV Light (hν) Diradical Intermediate Diradical Intermediate Excited Ketone->Diradical Intermediate + Alkene Alkene Alkene Cyclobutanol Substituted Cyclobutanol Diradical Intermediate->Cyclobutanol Ring Closure

Figure 2: Generalized pathway for photochemical [2+2] cycloaddition to form a cyclobutanol.

Protocol 3: General Procedure for Photochemical [2+2] Cycloaddition

This is a generalized protocol for the synthesis of a cyclobutanol from a ketone and an alkene.[6]

  • Reaction Setup: A solution of the ketone (e.g., acetone, 1 equivalent) and the alkene (e.g., isobutylene, 1-5 equivalents) in a photochemically transparent solvent (e.g., acetonitrile or benzene) is prepared in a quartz reaction vessel.

  • Photochemical Reaction: The solution is deoxygenated by bubbling with nitrogen or argon for 15-30 minutes. The reaction vessel is then irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) while maintaining a controlled temperature, often near room temperature.

  • Monitoring and Work-up: The progress of the reaction is monitored by GC or NMR spectroscopy. Once the desired conversion is reached, the solvent and any excess volatile reagents are removed under reduced pressure.

  • Purification: The resulting crude product, a substituted cyclobutanol, is purified by column chromatography or distillation.

Reproducibility and Comparison: The reproducibility of photochemical reactions can be influenced by factors such as the lamp output, reaction concentration, and the purity of the starting materials. Compared to the catalytic hydrogenation route, photochemical [2+2] cycloadditions can offer access to different substitution patterns on the cyclobutane ring. However, for the specific synthesis of CBDO, the dimerization-hydrogenation route is far more established, scalable, and economically viable.

Conclusion

The synthesis of 2,2,4,4-tetramethyl-1,3-cyclobutanediol is a well-established process, with the catalytic hydrogenation of 2,2,4,4-tetramethyl-1,3-cyclobutanedione being the key step for which reproducibility is paramount. The choice of catalyst, particularly between Ruthenium on carbon and Raney Nickel, offers a trade-off between selectivity, cost, and handling requirements. For researchers and drug development professionals, understanding the nuances of these catalytic systems is essential for obtaining the desired isomer ratios and ensuring consistent product quality. While alternative methods like photochemical [2+2] cycloaddition provide a different synthetic strategy for accessing cyclobutane structures, the dimerization-hydrogenation pathway remains the most practical and reproducible for the production of 2,2,4,4-tetramethyl-1,3-cyclobutanediol.

References

Safety Operating Guide

Navigating the Disposal of 2,2,4,4-tetramethylcyclobutan-1-ol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2,2,4,4-tetramethylcyclobutan-1-ol, ensuring compliance and minimizing risk.

Hazard Profile and Safety Summary

Before handling or disposing of this compound, it is essential to be aware of its potential hazards. The following table summarizes key safety information derived from data for 2,2,4,4-tetramethyl-1,3-cyclobutanediol.

Hazard ClassificationDescriptionPrecautionary Statements
Flammability Flammable solid.[1]Keep away from heat, sparks, and open flames. Use spark-proof tools.[2][3]
Acute Oral Toxicity Harmful if swallowed.[1][2][4][5]Do not eat, drink, or smoke when using this product. If swallowed, get medical help.[2][4][5]
Skin Irritation Causes skin irritation.[1]Wear protective gloves and clothing. Wash skin thoroughly after handling.[2][5]
Eye Irritation Causes serious eye irritation.[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[3]
Respiratory Irritation May cause respiratory irritation.[1]Avoid breathing dust. Use in a well-ventilated area.[2][3]

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a systematic process to ensure safety and regulatory compliance.

Step 1: Waste Identification and Characterization

The first crucial step is to determine if the waste containing this compound is classified as hazardous.[3] This determination is based on whether the waste exhibits any of the following characteristics: ignitability, corrosivity, reactivity, or toxicity. Given that the related compound is a flammable solid, any waste containing significant amounts of this compound should be considered ignitable hazardous waste.

Step 2: Segregation and Storage

Properly segregate the waste at the point of generation.

  • Container: Use a suitable, clean, dry, and properly labeled container for disposal.[3] The container should be kept tightly closed.[2][3]

  • Labeling: The label should clearly identify the contents as "Hazardous Waste" and list "this compound". Include the associated hazards (e.g., Flammable Solid, Harmful if Swallowed).

  • Storage: Store the waste container in a designated hazardous waste accumulation area that is cool, dry, and well-ventilated.[3] Keep it away from sources of ignition.[3]

Step 3: Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment must be worn.

  • Eye/Face Protection: Wear tightly fitting safety goggles.[2]

  • Skin Protection: Wear impervious gloves and protective clothing.[2]

  • Respiratory Protection: If there is a risk of dust formation, use a suitable respirator.[2]

Step 4: Disposal Method

The disposal of chemical waste must be conducted through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office. They will provide specific guidance on the procedures for hazardous waste pickup and disposal at your facility.

  • Provide the EHS office with a complete characterization of the waste, including the chemical name, quantity, and any other components in the waste stream.

  • Follow all institutional and local regulations for the packaging and labeling of the waste for pickup.

Emergency Procedures in Case of a Spill

In the event of a spill, follow these procedures:

  • Evacuate the immediate area.

  • Remove all sources of ignition. [2][3]

  • Ventilate the area.[3]

  • Wear appropriate PPE as described in Step 3.

  • Contain the spill. For a solid, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[3] Use non-sparking tools.[2][3]

  • Clean the spill area thoroughly.

  • Report the spill to your EHS office.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_characterize Step 1: Characterization cluster_handle Step 2 & 3: Handling cluster_dispose Step 4: Disposal cluster_end start Start: Waste containing This compound characterize Is the waste hazardous? (e.g., ignitable, toxic) start->characterize segregate Segregate and store in a labeled, closed container characterize->segregate Yes ppe Wear appropriate PPE: Gloves, Goggles, Lab Coat segregate->ppe contact_ehs Contact Environmental Health & Safety (EHS) ppe->contact_ehs licensed_disposal Arrange for pickup by a licensed hazardous waste vendor contact_ehs->licensed_disposal end_disposed Properly Disposed licensed_disposal->end_disposed

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of 2,2,4,4-Tetramethylcyclobutan-1-ol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Operational Protocols

This document provides crucial safety and logistical information for the handling of 2,2,4,4-tetramethylcyclobutan-1-ol, a chemical compound utilized by researchers, scientists, and professionals in drug development. The following procedural guidance is based on the safety data for the closely related compound, 2,2,4,4-tetramethylcyclobutane-1,3-diol, in the absence of a specific Safety Data Sheet (SDS) for the mono-alcohol. Users should treat this information as a baseline and consult with a qualified safety professional for a comprehensive risk assessment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is paramount to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended ProtectionSpecification
Eyes and Face Safety glasses or chemical safety gogglesConforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Skin Chemical-resistant glovesAppropriate protective gloves to prevent skin exposure.[1]
Body Protective clothingWear appropriate protective clothing to prevent skin exposure.[1]
Respiratory Respirator (if dust is generated)Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1] A dust mask (type N95, US) or a P3 (EN 143) respirator cartridge is recommended.

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is critical to minimize risks.

Handling Procedures:

  • Ventilation: Always handle this chemical in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2]

  • Tools: Use non-sparking tools to prevent ignition sources.[1][2]

  • Hygiene: Do not eat, drink, or smoke when using this product.[2] Wash hands and any exposed skin thoroughly after handling.[2]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from sources of ignition.[1]

Disposal:

  • Dispose of the chemical and its container in accordance with local, regional, national, and international regulations.[3]

  • Adhered or collected material should be promptly disposed of in suitable and closed containers.[2]

Emergency Procedures: First Aid and Spill Response

First Aid Measures:

  • If Inhaled: Move the person to fresh air.[2]

  • In Case of Skin Contact: Immediately take off contaminated clothing and rinse the skin with water.[2]

  • In Case of Eye Contact: Rinse with pure water for at least 15 minutes.[2]

  • If Swallowed: Rinse mouth with water and seek medical help.[2]

Spill Response Workflow:

In the event of a spill, a clear and immediate response is crucial. The following diagram outlines the logical workflow for handling a chemical spill.

Spill_Response_Workflow cluster_Initial_Actions Immediate Response cluster_Assessment Spill Assessment cluster_Cleanup Cleanup Procedure cluster_Disposal Waste Management Evacuate Evacuate Immediate Area Alert Alert Supervisor & Safety Officer Evacuate->Alert Isolate Isolate Spill Area Alert->Isolate Assess_Size Assess Spill Size & Hazard Isolate->Assess_Size Minor_Spill Minor Spill? Assess_Size->Minor_Spill Minor_Spill->Alert No, Major Spill Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Yes Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Material with Non-Sparking Tools Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Package Package Waste in Labeled, Sealed Container Decontaminate->Package Dispose Dispose of Waste According to Regulations Package->Dispose

Chemical Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4,4-tetramethylcyclobutan-1-ol
Reactant of Route 2
2,2,4,4-tetramethylcyclobutan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.